molecular formula C12H15NO8 B7788450 ONPG CAS No. 30677-14-6

ONPG

Cat. No.: B7788450
CAS No.: 30677-14-6
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-YBXAARCKSA-N
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Description

2-nitrophenyl beta-D-galactoside is a beta-D-galactoside having a 2-nitrophenyl substituent at the anomeric position. It has a role as a chromogenic compound. It is a beta-D-galactoside and a C-nitro compound. It is functionally related to a 2-nitrophenol.
Includes ortho-, meta-, and para-nitrophenylgalactosides.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
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InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
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InChI Key

KUWPCJHYPSUOFW-YBXAARCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
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Molecular Formula

C12H15NO8
Source PubChem
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DSSTOX Substance ID

DTXSID10861907
Record name 2-Nitrophenyl-beta-D-galactopyranoside
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Molecular Weight

301.25 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name 2-Nitrophenyl-beta-D-galactopyranoside
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Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731487
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

369-07-3, 28347-45-7, 30677-14-6
Record name o-Nitrophenyl β-D-galactopyranoside
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Record name o-Nitrophenyl beta-D-galactopyranoside
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Record name Nitrophenylgalactosides
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Record name O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE
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Foundational & Exploratory

The ONPG Principle: An In-depth Technical Guide to β-Galactosidase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies surrounding the use of O-Nitrophenyl-β-D-galactopyranoside (ONPG) for the detection and quantification of β-galactosidase activity. A cornerstone of molecular biology and microbiology, the this compound assay offers a sensitive, reliable, and straightforward colorimetric method to measure the enzymatic activity of β-galactosidase, an enzyme pivotal in lactose (B1674315) metabolism and widely used as a reporter gene in various experimental systems.

Core Principle of the this compound Assay

The utility of this compound as a chromogenic substrate lies in its structural similarity to lactose, the natural substrate for β-galactosidase.[1] The key difference is the substitution of the glucose moiety with an o-nitrophenyl group.[2] β-galactosidase catalyzes the hydrolysis of the β-galactoside bond in both lactose and this compound.

The enzymatic reaction at the heart of the this compound assay is the cleavage of the colorless this compound molecule into two products: galactose and o-nitrophenol.[2] While galactose is a simple sugar, the o-nitrophenol product is a yellow-colored compound.[2] The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength of 420 nm, is directly proportional to the amount of o-nitrophenol produced and, consequently, to the activity of the β-galactosidase enzyme.[3][4]

A significant advantage of the this compound test is that this compound can penetrate the bacterial cell wall without the need for lactose permease, an enzyme required for the transport of lactose into the cell.[5] This makes the this compound assay a particularly sensitive method for detecting β-galactosidase activity, even in organisms that may be slow or appear to be non-lactose fermenters due to a lack of permease.[2]

ONPG_Principle cluster_reaction β-Galactosidase Enzymatic Reaction This compound This compound (O-Nitrophenyl-β-D-galactopyranoside) (Colorless) Products Galactose + o-Nitrophenol (Yellow) This compound->Products β-Galactosidase (Hydrolysis)

Caption: Enzymatic cleavage of this compound by β-galactosidase.

Quantitative Analysis of β-Galactosidase Activity

The this compound assay is widely used for the quantitative analysis of β-galactosidase activity, particularly in studies of gene expression where the lacZ gene (encoding β-galactosidase) is used as a reporter. The kinetic parameters of the enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding its efficiency and substrate affinity.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Escherichia coliThis compound0.1556 - 0.344934.89 - 39.1 (mOD/min)7.0 - 7.537[6]
Lactobacillus plantarum HF571129This compound6.644147.56.550[7]
Lactobacillus plantarum HF571129Lactose23.2810.887.550[7]
Antarctic Arthrobacter IsolateThis compound--7.015-20[8]
Metagenomic β-galactosidase (βgal5)This compound14.5593.46 (µM/min)Slightly acidic45-55[9]

Experimental Protocols

The following protocols provide detailed methodologies for the quantitative determination of β-galactosidase activity in E. coli using a 96-well microplate reader, a common application in research settings.

Reagent and Buffer Preparation

Z-Buffer (per 50 mL): [3]

  • 0.80 g Na₂HPO₄·7H₂O (0.06 M)

  • 0.28 g NaH₂PO₄·H₂O (0.04 M)

  • 0.5 mL 1 M KCl (0.01 M)

  • 0.05 mL 1 M MgSO₄ (0.001 M)

  • 0.135 mL β-mercaptoethanol (0.05 M) - Add fresh before use

  • Adjust pH to 7.0 with NaOH or HCl.

  • Bring the final volume to 50 mL with distilled water. Store at 4°C.

This compound Solution (4 mg/mL): [3][10]

  • Dissolve 4 mg of this compound in 1 mL of 0.1 M phosphate (B84403) buffer (pH 7.0).[3]

  • This solution should be prepared fresh daily.[3]

1 M Sodium Carbonate (Na₂CO₃) Stop Solution: [4]

  • Dissolve 10.6 g of Na₂CO₃ in 100 mL of distilled water.

Cell Culture and Lysis/Permeabilization
  • Cell Culture: Grow E. coli cultures containing the lacZ reporter gene to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).[3]

  • Cell Density Measurement: Measure the OD₆₀₀ of the cultures to normalize the β-galactosidase activity to the cell density.[10]

  • Cell Permeabilization:

    • Transfer 80 µL of the cell culture to a 96-well microplate.[2]

    • Add 120 µL of a permeabilization/assay mix. A common mix includes Z-buffer with permeabilizing agents like PopCulture reagent or a combination of chloroform (B151607) and SDS.[2][3] A single-step assay mix can be prepared with 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 36 mM β-mercaptoethanol, a lysing agent (e.g., T7 lysozyme), 1.1 mg/mL this compound, and a permeabilization reagent.[2]

Enzymatic Reaction and Measurement
  • Initiate Reaction: The addition of the this compound-containing assay mix to the permeabilized cells starts the enzymatic reaction.

  • Incubation: Incubate the 96-well plate at a controlled temperature, typically 28°C or 37°C.[3][11]

  • Kinetic Measurement: Use a microplate reader to measure the absorbance at 420 nm (OD₄₂₀) at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 30-60 minutes).[6] This allows for the determination of the reaction rate.

  • Endpoint Assay (Alternative):

    • Incubate the reaction for a fixed time until a visible yellow color develops.[3]

    • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.[4]

    • Measure the final OD₄₂₀ in the microplate reader.

Data Analysis: Calculation of Miller Units

A standard method for quantifying β-galactosidase activity in bacterial cultures is the calculation of Miller Units.[12]

Formula: Miller Units = 1000 × [OD₄₂₀ - (1.75 × OD₅₅₀)] / (T × V × OD₆₀₀)[12]

  • OD₄₂₀: Absorbance of the yellow o-nitrophenol.

  • OD₅₅₀: Absorbance at 550 nm, used to correct for light scattering by cell debris.

  • OD₆₀₀: Absorbance of the culture at 600 nm before the assay, representing cell density.

  • T: Reaction time in minutes.

  • V: Volume of the culture used in the assay in mL.

ONPG_Workflow cluster_workflow Quantitative this compound Assay Workflow A 1. E. coli Culture (mid-log phase) B 2. Measure OD600 (Cell Density) A->B C 3. Transfer to 96-Well Plate B->C D 4. Cell Permeabilization & Add this compound C->D E 5. Incubation (e.g., 37°C) D->E F 6. Kinetic Measurement (OD420 in Plate Reader) E->F H Stop Reaction (1M Na2CO3) (Endpoint Assay) E->H Alternative G 7. Data Analysis (Calculate Miller Units) F->G H->F

Caption: Workflow for a quantitative this compound microplate assay.

Applications in Research and Drug Development

The this compound assay for β-galactosidase activity is a versatile tool with numerous applications:

  • Reporter Gene Assays: To study gene expression and regulation by fusing the lacZ gene to a promoter of interest.[4]

  • Yeast Two-Hybrid Systems: To quantify the strength of protein-protein interactions.[4]

  • Enzyme Kinetics Studies: To characterize the kinetic properties of β-galactosidase and study the effects of inhibitors.[6]

  • Microbiology: For the rapid identification and differentiation of bacteria based on their ability to ferment lactose.[5]

  • Drug Screening: To screen for compounds that modulate gene expression or enzyme activity.

References

An In-depth Technical Guide to Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG): Chemical Structure, Properties, and Applications in β-Galactosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate in molecular biology and biotechnology for the sensitive detection of β-galactosidase activity.[1][2] Its ability to produce a quantifiable color change upon enzymatic cleavage makes it an indispensable tool in reporter gene assays, enzyme kinetics studies, and microbiological diagnostics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of this compound in β-galactosidase assays.

Chemical Structure and Identification

This compound is a synthetic glycoside composed of a galactose sugar moiety linked to an ortho-nitrophenol group via a β-glycosidic bond.[3] This linkage is the target for hydrolysis by the enzyme β-galactosidase.

IdentifierValue
IUPAC Name 2-Nitrophenyl β-D-galactopyranoside[1]
Synonyms o-Nitrophenyl-β-D-galactoside, 2-Nitrophenyl-β-D-galactopyranoside[3]
Chemical Formula C₁₂H₁₅NO₈[1]
CAS Number 369-07-3[1]
Molecular Weight 301.25 g/mol [4]
SMILES C1=CC=C(C(=C1)--INVALID-LINK--[O-])O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[4]
InChI InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1[4]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its function as a chromogenic substrate. It is typically a white to pale yellow crystalline powder.[3]

PropertyValue
Melting Point 193-194 °C
Solubility Soluble in water (up to 15 mg/mL), DMSO, and DMF.[5]
Specific Rotation -67° (c=1, H₂O, 25 °C)
Maximum Absorbance (λmax) 262 nm (in H₂O)
Storage Temperature -20°C, protected from light and moisture.[5]
Stability Aqueous solutions are not recommended for storage for more than one day.

The Enzymatic Reaction of β-Galactosidase with this compound

The utility of this compound lies in its specific hydrolysis by β-galactosidase. In this reaction, the enzyme cleaves the β-glycosidic bond, releasing galactose and ortho-nitrophenol (ONP).[1][2] While this compound is colorless, the product, ortho-nitrophenol, is a yellow chromophore, especially under alkaline conditions.[1] The intensity of the yellow color, which can be quantified by measuring the absorbance at 420 nm, is directly proportional to the amount of ONP produced and thus to the activity of β-galactosidase.[1][2]

Enzymatic_Reaction This compound This compound (Colorless) b_galactosidase β-Galactosidase This compound->b_galactosidase Substrate products Products b_galactosidase->products Catalyzes Galactose Galactose products->Galactose ONP Ortho-nitrophenol (Yellow at alkaline pH) products->ONP

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

Applications in β-Galactosidase Assays

This compound is the cornerstone of the Miller assay, a standard method for quantifying β-galactosidase activity, often used as a reporter in studies of gene expression and regulation.[6] The assay's sensitivity and simplicity have led to its widespread adoption and adaptation for various formats, including microplate-based assays for high-throughput screening.[7]

Experimental Protocols

Standard β-Galactosidase Assay (Miller Assay)

This protocol is a widely used method for the quantitative determination of β-galactosidase activity in bacterial lysates.

Reagents:

  • Z-Buffer: 0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, 0.001 M MgSO₄·7H₂O. Adjust pH to 7.0.

  • This compound Solution: 4 mg/mL this compound in Z-Buffer.

  • 1 M Na₂CO₃ Solution.

  • Cell Culture with β-galactosidase expression.

  • Chloroform (B151607).

  • 0.1% SDS.

Procedure:

  • Grow bacterial cultures to the desired cell density (e.g., mid-log phase).

  • Measure the optical density (OD₆₀₀) of the culture.

  • To 1 mL of cell culture, add 2 drops of chloroform and 1 drop of 0.1% SDS to permeabilize the cells. Vortex for 10 seconds.

  • Equilibrate the tubes to 28°C.

  • Start the reaction by adding 0.2 mL of this compound solution. Record the start time.

  • Incubate the reaction at 28°C until a yellow color develops.

  • Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃ solution. Record the stop time. The addition of sodium carbonate raises the pH, which stops the enzymatic reaction and maximizes the yellow color of the ortho-nitrophenol.[8]

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) to correct for light scattering by cell debris.

  • Calculate Miller Units using the following formula:

    Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time (min) × Volume (mL) × OD₆₀₀)

Microplate Reader Assay for High-Throughput Screening

This protocol is adapted for a 96-well plate format, allowing for the simultaneous analysis of multiple samples.

Reagents:

  • Lysis Buffer: Specific to the cell type (e.g., containing a non-ionic detergent like Triton X-100).

  • Assay Buffer: Z-Buffer or a similar phosphate (B84403) buffer (pH 7.0).

  • This compound Solution: 4 mg/mL in Assay Buffer.

  • 1 M Na₂CO₃ Solution.

Procedure:

  • Prepare cell lysates from cultures grown in a 96-well plate. This can be achieved by chemical lysis or freeze-thaw cycles.[9]

  • Add a specific volume of cell lysate to each well of a clear, flat-bottom 96-well plate.

  • Add the Assay Buffer to each well to bring the volume to a standardized amount.

  • Start the reaction by adding the this compound solution to each well.

  • Incubate the plate at the desired temperature (e.g., 37°C) for a set period or until a visible yellow color develops.[1]

  • Stop the reaction by adding 1 M Na₂CO₃ to each well.[1]

  • Read the absorbance at 420 nm using a microplate reader.

  • Calculate β-galactosidase activity, often normalized to the protein concentration of the lysate.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_analysis Data Analysis culture 1. Cell Culture measure_od 2. Measure OD600 culture->measure_od permeabilize 3. Permeabilize Cells measure_od->permeabilize add_this compound 4. Add this compound Solution (Start Timer) permeabilize->add_this compound incubate 5. Incubate at 28°C add_this compound->incubate stop_reaction 6. Stop Reaction (Add Na2CO3, Stop Timer) incubate->stop_reaction centrifuge 7. Centrifuge stop_reaction->centrifuge read_abs 8. Read Absorbance (A420 & A550) centrifuge->read_abs calculate 9. Calculate Miller Units read_abs->calculate

Caption: Standard workflow for a β-galactosidase assay using this compound.

Conclusion

This compound remains a fundamental reagent for researchers in various life science disciplines. Its well-characterized chemical properties and the straightforward nature of the colorimetric assay provide a robust and reliable method for the quantification of β-galactosidase activity. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in research and development settings.

References

ONPG as a Chromogenic Substrate for β-Galactosidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate for the enzyme β-galactosidase. Its structural similarity to lactose (B1674315), the natural substrate of β-galactosidase, allows it to be cleaved by the enzyme. This hydrolysis reaction yields galactose and ortho-nitrophenol (o-nitrophenol), the latter of which is a yellow-colored compound. The intensity of the yellow color, which can be quantified spectrophotometrically, is directly proportional to the β-galactosidase activity. This property makes this compound an invaluable tool in various biological and biotechnological applications, including reporter gene assays, microbiological identification of lactose-fermenting organisms, and high-throughput screening for enzyme inhibitors in drug discovery. This technical guide provides an in-depth overview of the core principles of the this compound-based β-galactosidase assay, detailed experimental protocols, a summary of key quantitative data, and its applications in research and drug development.

Introduction: The Principle of the this compound Assay

The utility of this compound as a substrate for β-galactosidase lies in the production of a colored product upon enzymatic cleavage.[1][2] this compound itself is a colorless compound.[1] In the presence of β-galactosidase, the β-galactoside bond in this compound is hydrolyzed, releasing galactose and o-nitrophenol.[3][4][5] The o-nitrophenol product imparts a yellow color to the solution, which can be visually inspected for qualitative assessments or measured spectrophotometrically at a wavelength of 405-420 nm for quantitative analysis.[2][6] The reaction is typically stopped by adding a high-pH solution, such as 1 M sodium carbonate, which denatures the enzyme and enhances the yellow color of the o-nitrophenol.[7][8]

Some bacteria that are slow to ferment lactose may lack the permease enzyme required for lactose transport into the cell but still possess β-galactosidase.[3][5] this compound can penetrate the cell wall without the need for a permease, making the this compound test a more sensitive method for detecting β-galactosidase activity and identifying these late lactose fermenters.[3][4][5]

Biochemical Reaction and Pathway

The enzymatic reaction catalyzed by β-galactosidase using this compound as a substrate is a hydrolysis reaction. The enzyme binds to the this compound molecule and facilitates the cleavage of the glycosidic bond between the galactose and the o-nitrophenyl group.

ONPG_Reaction This compound This compound (Colorless Substrate) b_gal β-Galactosidase (Enzyme) This compound->b_gal Binds to active site products Products b_gal->products Catalyzes hydrolysis Galactose Galactose products->Galactose o_Nitrophenol o-Nitrophenol (Yellow Product) products->o_Nitrophenol

Figure 1: Biochemical pathway of this compound hydrolysis by β-galactosidase.

Quantitative Data Summary

The efficiency and optimal conditions for the β-galactosidase-catalyzed hydrolysis of this compound can vary depending on the source of the enzyme. The following tables summarize key quantitative parameters for this enzymatic reaction.

Table 1: Kinetic Parameters of β-Galactosidase with this compound
Enzyme SourceKm (mM)Vmax (μmol/min/mg)Reference
Escherichia coli0.95134[9]
Aspergillus oryzae0.8000.0864 (A/min)[10]
Lactobacillus plantarum HF5711296.644147.5[11]
Ziziphus spina-christi3.650.18 (μmol/min)[12]
Purified β-galactosidase0.24Not specified[13]
Table 2: Optimal Reaction Conditions
Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Lactobacillus lactis737[14]
Thermotoga cellulolyticus4.5 - 5.550[15]
Antarctic Arthrobacter IsolateNot specified~18[16]
Lactobacillus plantarum HF5711296.550[11]
Aspergillus oryzae7.5Not specified[10]
Kluyveromyces lactis7Not specified[17]
Table 3: Physicochemical Properties of o-Nitrophenol
PropertyValueReference
Molar Extinction Coefficient (ε) at 420 nm (pH 10.2)2.13 x 104 M-1cm-1[9]
Molar Extinction Coefficient (ε) at 420 nm4.5 x 103 M-1cm-1[8]
Millimolar Extinction Coefficient (ε) at 420 nm4.376 mM-1cm-1[18]
Absorbance Maximum (λmax)405-420 nm[2][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound as a substrate for β-galactosidase.

Quantitative β-Galactosidase Assay in Cell Lysates (Reporter Gene Assay)

This protocol is designed for the quantitative measurement of β-galactosidase activity in lysates from cells transfected with a lacZ reporter gene.

Materials:

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., 250 mM HEPES, pH 7.5, 25 mM CHAPS)

  • 2X Assay Buffer (e.g., 200 mM sodium phosphate (B84403) buffer, pH 7.3, 2 mM MgCl₂, 100 mM β-mercaptoethanol, 1.33 mg/ml this compound)[7]

  • 1 M Sodium Carbonate (Stop Solution)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Cell Harvesting:

    • Wash transfected cell monolayers twice with ice-cold PBS.[7][19]

    • Harvest cells by scraping into 1 ml of ice-cold PBS and transfer to a microcentrifuge tube.[7][19]

    • Pellet the cells by centrifugation at 250 x g for 5 minutes at 4°C.[7][19]

    • Carefully aspirate and discard the supernatant.[7][19]

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of cold Lysis Buffer (e.g., 100-1000 µl for a 60 mm dish).[7]

    • Subject the cell suspension to three cycles of freeze-thaw by freezing in liquid nitrogen or a dry ice/ethanol bath and thawing at 37°C.[6][7] Vortex vigorously after each thaw.[7]

    • Clarify the lysate by centrifuging at 12,000 rpm for 5 minutes at 4°C.[7]

    • Transfer the supernatant (cell extract) to a fresh, pre-chilled microcentrifuge tube.[7]

  • Enzymatic Reaction:

    • In a new microcentrifuge tube or a well of a 96-well plate, add a small volume of the cell extract (e.g., 10-150 µl).[20]

    • Adjust the volume with a suitable buffer (e.g., 0.25 M Tris-HCl, pH 8.0) to a final volume of 150 µl.[7] Prepare a blank control with buffer instead of cell extract.[7]

    • Add an equal volume (150 µl) of 2X Assay Buffer to each tube/well.[7]

    • Incubate the reaction at 37°C for 30 minutes or until a faint yellow color develops.[6][7]

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 500 µl of 1 M sodium carbonate.[6][7]

    • Measure the absorbance of the solution at 420 nm using a spectrophotometer or microplate reader, using the blank control to zero the instrument.[6][7]

Reporter_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Harvest 1. Harvest and Wash Cells Lyse 2. Lyse Cells (Freeze-Thaw) Harvest->Lyse Clarify 3. Clarify Lysate by Centrifugation Lyse->Clarify Reaction_Setup 4. Combine Cell Extract and Assay Buffer with this compound Clarify->Reaction_Setup Incubate 5. Incubate at 37°C Reaction_Setup->Incubate Stop 6. Stop Reaction with Sodium Carbonate Incubate->Stop Measure 7. Measure Absorbance at 420 nm Stop->Measure Calculate 8. Calculate β-galactosidase Activity Measure->Calculate

Figure 2: Workflow for a quantitative β-galactosidase reporter assay.
Qualitative this compound Test for Microbial Identification

This protocol is used to differentiate bacteria, particularly within the Enterobacteriaceae family, based on their ability to produce β-galactosidase.[3][5]

A. Broth Method

Materials:

  • This compound broth

  • Sterile inoculating loop or needle

  • Pure 18-24 hour bacterial culture

  • Incubator at 35-37°C

Procedure:

  • Inoculate a tube of this compound broth heavily with the test organism from a pure culture.[3][4]

  • Incubate the tube aerobically with a loosened cap at 35-37°C.[3][4]

  • Observe for a color change at 1 hour. If no change is observed, continue incubation for up to 24 hours.[3][4]

  • Interpretation:

    • Positive: Development of a yellow color indicates the presence of β-galactosidase.[5]

    • Negative: No color change (remains colorless or the original color of the broth).[5]

B. Disk Method

Materials:

  • This compound disks

  • Sterile test tubes

  • Sterile saline (0.85-0.9%)[21]

  • Sterile inoculating loop

  • Pure bacterial culture

  • Incubator at 35-37°C

Procedure:

  • Create a heavy suspension of the test organism in a small volume of sterile saline (e.g., 0.5 ml) in a sterile tube.[3]

  • Aseptically add an this compound disk to the bacterial suspension.[3][21]

  • Incubate the tube at 35-37°C for up to 4-6 hours.[3]

  • Interpretation:

    • Positive: Development of a yellow color in the suspension and on the disk.[21]

    • Negative: No color change.

Applications in Research and Drug Development

Reporter Gene Assays

The lacZ gene, which encodes for β-galactosidase, is a commonly used reporter gene in molecular biology.[22] In these assays, the lacZ gene is placed under the control of a specific promoter or regulatory element. The level of β-galactosidase activity, as measured by the this compound assay, then serves as a proxy for the activity of the promoter or the effect of regulatory elements being studied.[23]

Microbial Identification

As detailed in the protocols above, the this compound test is a cornerstone in clinical and environmental microbiology for the identification and differentiation of bacterial species.[3][5] It is particularly useful for distinguishing between members of the Enterobacteriaceae family.[3][5]

Drug Development: High-Throughput Screening for Inhibitors

The simplicity and colorimetric readout of the this compound assay make it highly amenable to high-throughput screening (HTS) for the identification of β-galactosidase inhibitors. This is relevant in the context of developing therapeutics for conditions where β-galactosidase activity is implicated, or for identifying compounds that may interfere with microbial metabolism.

An HTS campaign for β-galactosidase inhibitors would typically involve the following logical workflow:

HTS_Workflow Compound_Library 1. Compound Library Preparation Assay_Plate 2. Dispense Compounds into Microplates Compound_Library->Assay_Plate Enzyme_Addition 3. Add β-Galactosidase Assay_Plate->Enzyme_Addition Substrate_Addition 4. Add this compound Substrate Enzyme_Addition->Substrate_Addition Incubation 5. Incubate at Optimal Temperature Substrate_Addition->Incubation Readout 6. Read Absorbance at 420 nm Incubation->Readout Hit_ID 7. Identify 'Hits' (Compounds that Reduce Signal) Readout->Hit_ID

Figure 3: Logical workflow for a high-throughput screen for β-galactosidase inhibitors.

In this workflow, a large library of chemical compounds is tested for their ability to inhibit the enzymatic activity of β-galactosidase. A reduction in the yellow color produced from this compound hydrolysis, compared to a control without any compound, would indicate potential inhibitory activity.

Conclusion

This compound remains a cornerstone substrate for the study of β-galactosidase due to its reliability, sensitivity, and the simplicity of the resulting colorimetric assay. Its versatility allows for a wide range of applications, from fundamental research in molecular biology to applied uses in clinical diagnostics and drug discovery. The detailed protocols and compiled quantitative data in this guide provide a comprehensive resource for researchers and professionals seeking to utilize the this compound assay in their work.

References

The Enzymatic Hydrolysis of ONPG by β-Galactosidase: A Deep Dive into its Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Galactosidase, a glycoside hydrolase, is a pivotal enzyme in cellular metabolism and a cornerstone of molecular biology research. Its ability to hydrolyze β-galactosides, most notably lactose (B1674315), into monosaccharides is fundamental to the energy metabolism of numerous organisms. A synthetic substrate, ortho-nitrophenyl-β-D-galactopyranoside (ONPG), has become an invaluable tool for the sensitive and quantitative assay of β-galactosidase activity. The enzymatic cleavage of the colorless this compound yields galactose and the intensely yellow compound ortho-nitrophenol (o-nitrophenol), providing a straightforward spectrophotometric readout of enzyme activity.[1][2] This guide provides a comprehensive technical overview of the mechanism of this compound hydrolysis by β-galactosidase, detailing the catalytic process, key active site residues, enzyme kinetics, and standardized experimental protocols.

The Catalytic Mechanism: A Two-Step Double Displacement

The hydrolysis of this compound by β-galactosidase proceeds via a double displacement mechanism, a common strategy for retaining glycosidases.[3] This intricate process involves two key steps: galactosylation and degalactosylation, orchestrated by specific amino acid residues within the enzyme's active site.[4]

Key Active Site Residues:

Extensive research on Escherichia coli β-galactosidase has identified two critical glutamic acid residues that act in concert to catalyze the hydrolysis:

  • Glu537 (Nucleophile): This residue initiates a nucleophilic attack on the anomeric carbon of the galactose moiety of this compound.[5][6][7]

  • Glu461 (General Acid/Base Catalyst): This residue facilitates the reaction by donating a proton to the glycosidic oxygen, aiding the departure of the o-nitrophenolate group, and subsequently activating a water molecule for the second step.[4][6]

The Two-Step Process:

  • Galactosylation: The reaction is initiated by the nucleophilic attack of the carboxylate group of Glu537 on the anomeric carbon of the galactose residue of this compound. Simultaneously, Glu461 donates a proton to the glycosidic oxygen, facilitating the cleavage of the glycosidic bond and the release of o-nitrophenol. This first step results in the formation of a transient covalent galactosyl-enzyme intermediate.[3][4]

  • Degalactosylation: A water molecule then enters the active site. Glu461, now acting as a general base, abstracts a proton from the water molecule, activating it for a nucleophilic attack on the anomeric carbon of the galactosyl-enzyme intermediate. This second displacement reaction cleaves the covalent bond between galactose and Glu537, releasing galactose and regenerating the free enzyme, ready for another catalytic cycle.[4]

Visualizing the Catalytic Pathway

The following diagram illustrates the double displacement mechanism of this compound hydrolysis by β-galactosidase.

G cluster_step2 Step 2: Degalactosylation E_this compound Enzyme-ONPG Complex (E-S) TS1 First Transition State E_this compound->TS1 Glu537 nucleophilic attack Glu461 protonates leaving group E_Gal_ONP Covalent Galactosyl-Enzyme Intermediate + o-Nitrophenol TS1->E_Gal_ONP o-Nitrophenol released E_Gal Covalent Galactosyl-Enzyme Intermediate TS2 Second Transition State E_Gal->TS2 E_Gal_P Enzyme-Galactose Complex (E-P) TS2->E_Gal_P E_Regen Regenerated Enzyme (E) E_Gal_P->E_Regen Galactose released

Catalytic mechanism of this compound hydrolysis.

Quantitative Analysis: Enzyme Kinetics

The hydrolysis of this compound by β-galactosidase can be characterized by Michaelis-Menten kinetics, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The key kinetic parameters are the Michaelis constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the catalytic constant (k_cat).

Enzyme SourceKₘ (mM)Vₘₐₓ (units)k_cat (s⁻¹)Optimal pHOptimal Temp (°C)Reference(s)
Escherichia coli0.24 - 0.3433.4 - 39.1 mOD/min1.67 x 10⁴7.0 - 7.537[8][9]
Lactobacillus plantarum HF5711296.644147.5 µmol min⁻¹ mg⁻¹-6.550[10]
Recombinant (Gal308)2.7 ± 0.3-464.7 ± 7.86.878[11]
Mannheimia succiniciproducens---7.0 - 8.037[12]

Note: The units for Vₘₐₓ can vary depending on the assay conditions and definition of a "unit."

Experimental Protocols

The following section outlines a detailed methodology for a standard β-galactosidase assay using this compound in a 96-well microplate format, a common high-throughput method in research and drug discovery.

Reagents and Buffers
  • Z-Buffer (1X):

    • 60 mM Na₂HPO₄

    • 40 mM NaH₂PO₄

    • 10 mM KCl

    • 1 mM MgSO₄

    • Adjust pH to 7.0.

    • Just before use, add β-mercaptoethanol to a final concentration of 50 mM.

  • This compound Solution:

    • Prepare a 4 mg/mL stock solution of this compound in Z-Buffer (without β-mercaptoethanol). This solution should be freshly prepared.

  • Stop Solution:

    • 1 M Sodium Carbonate (Na₂CO₃).

  • Lysis Buffer (for cell-based assays):

    • Commercially available cell lysis reagents or a buffer containing a mild detergent (e.g., 0.1% Triton X-100 in Z-Buffer).

Assay Protocol (Microplate Method)
  • Sample Preparation:

    • Purified Enzyme: Dilute the β-galactosidase to the desired concentration in Z-Buffer.

    • Cell Lysate:

      • Harvest cells and wash once with 1X PBS.

      • Resuspend the cell pellet in an appropriate volume of Lysis Buffer.

      • Lyse the cells by freeze-thaw cycles or incubation with the lysis buffer according to the manufacturer's protocol.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.

      • Determine the protein concentration of the lysate for normalization.

  • Assay Setup:

    • In a 96-well microplate, add 20-50 µL of the enzyme sample (purified enzyme or cell lysate) to each well.

    • Include appropriate controls:

      • Blank: Z-Buffer without enzyme.

      • Negative Control: Lysate from cells not expressing β-galactosidase.

      • Positive Control: A known concentration of purified β-galactosidase.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation and Incubation:

    • To start the reaction, add 100-150 µL of the pre-warmed this compound solution to each well.

    • Mix gently by pipetting or using a plate shaker.

    • Incubate the plate at the assay temperature. The incubation time will vary depending on the enzyme activity but is typically between 15 and 60 minutes. The reaction should be stopped when a noticeable yellow color has developed but before the reaction reaches saturation.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 50-100 µL of 1 M Na₂CO₃ to each well. This will raise the pH and inactivate the enzyme, while also intensifying the yellow color of the o-nitrophenol.

    • Measure the absorbance of each well at 420 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the enzyme activity, often expressed in Miller units for cell lysates or in specific activity (e.g., µmol of o-nitrophenol produced per minute per mg of protein) for purified enzyme. The molar extinction coefficient of o-nitrophenol under alkaline conditions (pH > 10) is approximately 4,500 M⁻¹cm⁻¹.[12]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a β-galactosidase assay using this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Z-Buffer, This compound Solution, Stop Solution Setup Add Sample to 96-well Plate Reagents->Setup Sample Prepare Enzyme Sample (Purified or Cell Lysate) Sample->Setup Incubate1 Pre-incubate at Assay Temperature Setup->Incubate1 Start Add this compound Solution to Initiate Reaction Incubate1->Start Incubate2 Incubate for Color Development Start->Incubate2 Stop Add Stop Solution Incubate2->Stop Measure Measure Absorbance at 420 nm Stop->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Workflow for a β-galactosidase this compound assay.

Logical Relationships in the Catalytic System

The interplay of components in the this compound hydrolysis reaction can be visualized to understand the factors influencing the outcome.

G Enzyme β-Galactosidase Activity Enzyme Activity Enzyme->Activity catalyzes Substrate This compound (Colorless) Substrate->Activity is hydrolyzed by Product1 Galactose Product2 o-Nitrophenol (Yellow) Activity->Product1 produces Activity->Product2 produces pH pH pH->Activity influences Temp Temperature Temp->Activity influences Inhibitors Inhibitors Inhibitors->Activity can decrease

Factors influencing this compound hydrolysis.

Conclusion

The hydrolysis of this compound by β-galactosidase is a well-characterized enzymatic reaction that serves as a robust and versatile tool in various scientific disciplines. A thorough understanding of its double displacement mechanism, the roles of key active site residues, and its kinetic properties is essential for the accurate interpretation of experimental data and for the development of novel applications, including high-throughput screening in drug discovery. The standardized protocols provided in this guide offer a solid foundation for researchers to reliably quantify β-galactosidase activity in their experimental systems.

References

The Discovery and Application of ONPG: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a synthetic, chromogenic substrate that has become an indispensable tool in both microbiology and molecular biology. Its ability to produce a quantifiable color change upon enzymatic cleavage by β-galactosidase allows for the sensitive detection and measurement of this key enzyme's activity. This technical guide provides an in-depth exploration of the discovery, history, biochemical principles, and core applications of this compound, complete with detailed experimental protocols for scientific professionals.

Discovery and History

The journey of this compound from a novel chemical compound to a cornerstone of the modern laboratory began in the mid-20th century.

  • 1950 - Synthesis and Initial Application: The substrate σ-nitrophenyl-β-D-galactopyranoside (this compound) was first developed by Seidman and Link.[1] In the same year, Nobel laureate Joshua Lederberg utilized this compound as a substrate to study the β-D-galactosidase enzyme in Escherichia coli.[1][2] Lederberg's pioneering work, published in the Journal of Bacteriology, laid the foundation for using this compound to probe the genetics of lactose (B1674315) metabolism.[1][2][3][4]

  • 1962 - Adoption in Microbiology: LeMinor and Ben Hamida reported that detecting β-D-galactosidase activity with this compound was crucial for the rapid biochemical identification of enteric gram-negative bacilli.[1] This solidified the "this compound test" as a vital method in clinical and environmental microbiology for differentiating bacterial species.

Biochemical Principle

The utility of this compound is rooted in the enzymatic machinery bacteria use to metabolize lactose.

The fermentation of lactose, a disaccharide, requires two primary enzymes:

  • Lactose Permease: A transport protein embedded in the bacterial cell membrane that actively brings lactose from the environment into the cell.

  • β-Galactosidase: An intracellular enzyme that hydrolyzes the β-galactoside bond of lactose, cleaving it into the monosaccharides glucose and galactose, which can then enter glycolysis.[1]

Some bacteria, known as "late" or "slow" lactose fermenters, possess β-galactosidase but lack a functional lactose permease.[1] In traditional lactose fermentation tests, these organisms appear as non-fermenters because the substrate cannot efficiently enter the cell.

This compound overcomes this limitation. As a structural analog of lactose, this compound is also a substrate for β-galactosidase.[5][6] Crucially, it can penetrate the bacterial cell wall without the aid of lactose permease.[1] Once inside the cell, β-galactosidase cleaves the colorless this compound into two products: galactose and ortho-nitrophenol (ONP). While galactose is a simple sugar, o-nitrophenol is a chromogenic compound that appears bright yellow in solution, especially under alkaline conditions.[1] This distinct color change provides a clear, visual confirmation of β-galactosidase activity.

ONPG_Cleavage cluster_reactants Reactants cluster_products Products This compound This compound (o-Nitrophenyl-β-D-galactopyranoside) (Colorless) Enzyme β-Galactosidase (enzyme) This compound->Enzyme Binds to Galactose Galactose ONP o-Nitrophenol (Yellow) Enzyme->Galactose Releases Enzyme->ONP Releases

Quantitative Data Summary

The quantitative nature of the this compound assay relies on the specific physicochemical properties of the substrate and its chromogenic product. These values are essential for calculating enzyme activity in molecular biology applications, such as reporter gene assays.

ParameterValueNotes
This compound Properties
Chemical FormulaC₁₂H₁₅NO₈
Molar Mass301.25 g/mol
Kₘ for E. coli β-galactosidase0.24 - 0.95 mMThe Michaelis constant (Kₘ) can vary with assay conditions.[7]
o-Nitrophenol (ONP) Properties
Measurement Wavelength (λₘₐₓ)405-420 nmThe absorbance peak for the yellow o-nitrophenolate anion.[8]
Molar Extinction Coefficient (ε)Highly pH-dependentThe value increases significantly at alkaline pH.
ε at pH 7.4~9,000 M⁻¹cm⁻¹[9]
ε at pH > 10~2.13 x 10⁴ M⁻¹cm⁻¹[9]

Key Applications in Scientific Research

Microbiological Identification: The this compound Test

The this compound test is a rapid, sensitive, and crucial procedure in clinical microbiology for differentiating members of the Enterobacteriaceae family and other bacteria.[1] It specifically identifies organisms that possess β-galactosidase, even if they lack lactose permease (i.e., late lactose fermenters). This allows for the clear distinction between true non-lactose fermenters (Salmonella spp., Proteus spp.) and late fermenters (Citrobacter spp., some Shigella spp.).

ONPG_Test_Logic start Bacterial Isolate (Grown on lactose-rich medium) permease Lactose Permease Present? start->permease bgal β-Galactosidase Present? permease->bgal No onpg_test Perform this compound Test (this compound bypasses permease requirement) permease->onpg_test Yes bgal->onpg_test Yes result_neg Negative Result (No Color Change) bgal->result_neg No result_pos Positive Result (Yellow Color) onpg_test->result_pos

Reporter Gene Assays in Molecular Biology

In molecular biology, the E. coli gene encoding β-galactosidase, lacZ, is one of the most widely used reporter genes.[10] Scientists can fuse the lacZ gene to a promoter region of interest. The expression level of the resulting fusion protein, and thus the activity of the promoter under various conditions, can be easily and quantitatively measured by lysing the cells and performing an this compound assay on the lysate.[5][10] The intensity of the yellow color produced is directly proportional to the amount of β-galactosidase expressed, which in turn reflects the strength of the promoter. This technique is fundamental to studies of gene regulation, protein-protein interactions (e.g., yeast two-hybrid systems), and high-throughput screening.[11]

Detailed Experimental Protocols

Protocol 1: this compound Test for Bacterial Identification (Broth Method)

This protocol is used to determine the presence of β-galactosidase in a bacterial isolate.

A. Reagents and Materials

  • This compound Broth or this compound disks.[1]

  • Sterile physiological saline (0.85% NaCl).

  • Sterile test tubes and inoculating loops/needles.

  • Bacterial culture (18-24 hours old) grown on a lactose-containing medium (e.g., Triple Sugar Iron (TSI) agar) for optimal enzyme induction.

  • Incubator at 35-37°C.

  • Positive Control: Escherichia coli.

  • Negative Control: Proteus mirabilis.

B. Procedure

  • Inoculate a tube of this compound broth with a heavy inoculum (several colonies) of the test organism.[1] The suspension should be visibly turbid.

  • Alternatively, for the disk method, create a heavy suspension of the organism in 0.5 mL of sterile saline and add an this compound disk.[1]

  • Incubate the tube aerobically at 35-37°C with the cap loosened.[1]

  • Observe the tube for a color change at regular intervals.

  • Interpretation:

    • Positive: Development of a yellow color within 24 hours indicates the presence of β-galactosidase.[1] Strong positive reactions may be visible within minutes to an hour.

    • Negative: The broth or suspension remains colorless or its original color after 24 hours of incubation.

Protocol 2: Quantitative β-Galactosidase Reporter Assay (Miller Assay)

This protocol, adapted from the classic Miller assay, is used to quantify β-galactosidase activity in cell lysates, typically from E. coli or yeast carrying a lacZ reporter construct.

A. Reagents and Materials

  • Z-Buffer (pH 7.0):

    • 60 mM Na₂HPO₄·7H₂O

    • 40 mM NaH₂PO₄·H₂O

    • 10 mM KCl

    • 1 mM MgSO₄·7H₂O

    • Just before use, add 2.7 µL/mL of β-mercaptoethanol.

  • This compound Solution: 4 mg/mL of this compound dissolved in 0.1 M phosphate (B84403) buffer (pH 7.0). Prepare fresh daily.[12]

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • Chloroform (B151607) and 0.1% Sodium Dodecyl Sulfate (SDS) solution for cell permeabilization.

  • Spectrophotometer or plate reader capable of measuring absorbance at 420 nm and 550 nm (for light scattering correction).

  • Water bath at 28°C or 37°C.

  • Cell culture grown to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

B. Experimental Workflow

Miller_Assay_Workflow Start 1. Grow Cell Culture (e.g., E. coli with lacZ reporter) MeasureOD 2. Measure OD₆₀₀ (For normalization) Start->MeasureOD Permeabilize 3. Permeabilize Cells (e.g., Add Chloroform/SDS) MeasureOD->Permeabilize Equilibrate 4. Equilibrate (Incubate at 28°C or 37°C) Permeabilize->Equilibrate Addthis compound 5. Start Reaction (Add this compound solution, start timer) Equilibrate->Addthis compound Incubate 6. Incubate (Allow yellow color to develop) Addthis compound->Incubate StopReaction 7. Stop Reaction (Add 1M Na₂CO₃, stop timer) Incubate->StopReaction MeasureAbs 8. Measure Absorbance (Read OD₄₂₀ and OD₅₅₀) StopReaction->MeasureAbs Calculate 9. Calculate Activity (Miller Units) MeasureAbs->Calculate

C. Step-by-Step Procedure

  • Measure the OD₆₀₀ of your cell culture.

  • In a test tube, combine a specific volume of culture (e.g., 100 µL to 1 mL) with Z-Buffer to a final volume of 1 mL.

  • Permeabilize the cells by adding 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex vigorously for 10 seconds.[12]

  • Equilibrate the tubes in a water bath at 28°C for 5 minutes.

  • Start the reaction by adding 200 µL of the 4 mg/mL this compound solution. Vortex briefly and start a timer immediately.[12]

  • Incubate at 28°C until a moderate yellow color has developed. Note the exact reaction time in minutes.

  • Stop the reaction by adding 500 µL of 1 M Na₂CO₃.[12] The high pH both stops the enzyme and maximizes the yellow color of the o-nitrophenol.

  • Centrifuge the tubes for 5 minutes to pellet cell debris.

  • Transfer the supernatant to a cuvette and measure the absorbance at 420 nm (OD₄₂₀) and 550 nm (OD₅₅₀). The OD₅₅₀ reading corrects for light scattering by cell debris.

  • Calculate Miller Units:

    • Miller Units = 1000 × [ (OD₄₂₀ - (1.75 × OD₅₅₀)) ] / [ (Time in min) × (Volume of culture in mL) × (OD₆₀₀) ]

Conclusion

From its development in 1950 to its widespread use today, this compound remains a simple, yet powerful, tool for detecting β-galactosidase activity. Its application spans the rapid identification of clinically relevant bacteria to the nuanced quantification of gene expression in complex biological systems. The straightforward, colorimetric nature of the this compound assay ensures its continued relevance and utility for researchers, scientists, and drug development professionals.

References

The Role of ONPG in Elucidating Lac Operon Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of the lac operon, a cornerstone of molecular biology and gene regulation, has been profoundly advanced by the use of synthetic substrates that facilitate the quantification of its gene products. Among these, ortho-nitrophenyl-β-D-galactopyranoside (ONPG) stands out as a critical tool for the sensitive and quantitative measurement of β-galactosidase activity, the enzyme encoded by the lacZ gene. This technical guide provides an in-depth exploration of the role of this compound in lac operon studies, detailing its mechanism of action, providing comprehensive experimental protocols, and presenting key quantitative data. Visual diagrams of the underlying biochemical pathways and experimental workflows are included to offer a clear and concise understanding of these fundamental processes.

Introduction: The Lac Operon and the Need for a Reporter

The lac operon in Escherichia coli is a classic model system for understanding inducible gene expression. The operon consists of three structural genes: lacZ, lacY, and lacA, which encode for β-galactosidase, lactose (B1674315) permease, and thiogalactoside transacetylase, respectively. These proteins are involved in the transport and metabolism of lactose. The expression of the lac operon is tightly regulated by the availability of glucose and lactose in the environment. In the absence of lactose, the LacI repressor binds to the operator region, preventing transcription. When lactose is present, its metabolite, allolactose, binds to the repressor, causing a conformational change that releases it from the operator and allows transcription to proceed.

To study the regulation of the lac operon, a method to easily and accurately measure the expression of its genes is required. β-galactosidase, the product of the lacZ gene, is an ideal reporter enzyme for this purpose. Its activity can be assayed using chromogenic substrates that produce a colored product upon cleavage.

This compound: A Chromogenic Substrate for β-Galactosidase

Ortho-nitrophenyl-β-D-galactopyranoside (this compound) is a synthetic analog of lactose that serves as an excellent substrate for β-galactosidase.[1][2] It is a colorless compound that, upon hydrolysis by β-galactosidase, yields galactose and ortho-nitrophenol (o-nitrophenol).[1][3][4] The o-nitrophenol product is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 420 nm.[1][3]

A key feature of this compound is that its entry into bacterial cells is independent of lactose permease, the protein product of the lacY gene.[5][6] This is a significant advantage over using lactose as a substrate in assays, as it allows for the direct measurement of β-galactosidase activity without the confounding factor of permease efficiency, thus enabling the differentiation between true non-lactose fermenters (lacking β-galactosidase) and late-lactose fermenters (lacking permease but possessing β-galactosidase).[5][6][7] However, it is important to note that while this compound is a substrate for β-galactosidase, it does not act as an inducer of the lac operon.[1] Therefore, an inducer such as lactose or isopropyl β-D-1-thiogalactopyranoside (IPTG) must be present to stimulate the expression of the lacZ gene.[1]

Quantitative Analysis of β-Galactosidase Activity

The use of this compound allows for the precise quantification of β-galactosidase activity, which in turn reflects the level of lacZ gene expression. The rate of o-nitrophenol production is directly proportional to the concentration of active β-galactosidase in the sample.

Key Quantitative Parameters

The enzymatic reaction of β-galactosidase with its substrates can be characterized by standard kinetic parameters. Below is a summary of these values for both the natural substrate, lactose, and the synthetic substrate, this compound.

ParameterSubstrateValueOrganism/Enzyme Source
Km This compound6.644 mMLactobacillus plantarum HF571129
Lactose23.28 mMLactobacillus plantarum HF571129
Vmax This compound147.5 µmol min-1 mg-1Lactobacillus plantarum HF571129
Lactose10.88 µmol min-1 mg-1Lactobacillus plantarum HF571129
Optimal pH This compound6.5Lactobacillus plantarum HF571129
Lactose7.5Lactobacillus plantarum HF571129
Optimal Temperature This compound & Lactose50 °CLactobacillus plantarum HF571129
Absorbance Maximum (o-nitrophenol) -420 nm-

Table 1: Kinetic and operational parameters for β-galactosidase activity. Data sourced from kinetic studies on Lactobacillus plantarum HF571129.[8]

Miller Units

A standard unit for quantifying β-galactosidase activity is the "Miller Unit". This unit normalizes the rate of o-nitrophenol production to the cell density and the reaction time. The formula for calculating Miller Units is:

Miller Units = 1000 × [OD420 – (1.75 × OD550)] / (t × V × OD600) [9]

Where:

  • OD420 is the absorbance of the yellow o-nitrophenol.

  • OD550 is the absorbance to correct for light scattering by cell debris.

  • t is the reaction time in minutes.

  • V is the volume of the cell culture used in the assay in milliliters.

  • OD600 is the absorbance of the cell culture before the assay, indicating cell density.

Experimental Protocols

Several protocols exist for performing a β-galactosidase assay using this compound. The choice of protocol often depends on the sample type (e.g., bacterial culture, purified enzyme, cell lysate) and the desired throughput. Below are detailed methodologies for common this compound assays.

Standard β-Galactosidase Assay in Bacterial Cells (Tube Method)

This protocol is adapted for measuring β-galactosidase activity in E. coli cultures.

Materials:

  • Bacterial culture grown under desired induction conditions.

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).[10]

  • This compound solution (4 mg/mL in 0.1 M potassium phosphate (B84403) buffer, pH 7.0).[10]

  • 0.1% SDS (Sodium Dodecyl Sulfate).

  • Chloroform (B151607).

  • 1 M Sodium Carbonate (Na2CO3) solution.

  • Spectrophotometer.

Procedure:

  • Measure the OD600 of the bacterial culture.

  • To a test tube, add a specific volume of the culture (e.g., 100 µL to 1 mL) and adjust the total volume to 1 mL with Z-Buffer.

  • Add 1 drop of 0.1% SDS and 2 drops of chloroform to permeabilize the cells. Vortex vigorously for 10 seconds.[11]

  • Equilibrate the tubes at 28-37°C for 5 minutes.

  • Start the reaction by adding 0.2 mL of the this compound solution to each tube and record the start time. Vortex briefly.[11]

  • Incubate at 28-37°C until a visible yellow color develops.

  • Stop the reaction by adding 0.5 mL of 1 M Na2CO3 and record the stop time. The high pH will inactivate the β-galactosidase.[3]

  • Centrifuge the tubes to pellet the cell debris.

  • Measure the absorbance of the supernatant at 420 nm and 550 nm.

  • Calculate the Miller Units as described in section 3.2.

High-Throughput β-Galactosidase Assay (96-Well Plate Method)

This method is suitable for processing a large number of samples simultaneously.

Materials:

  • Cell lysates or purified enzyme samples.

  • 2X Assay Buffer (200 mM Sodium Phosphate buffer pH 7.3, 2 mM MgCl2, 100 mM β-mercaptoethanol, 1.33 mg/mL this compound).[12]

  • 1 M Sodium Carbonate (Na2CO3) solution.

  • 96-well microplate reader.

Procedure:

  • Add 10-50 µL of cell lysate or purified enzyme to each well of a 96-well plate.

  • Add an appropriate volume of buffer to bring the total volume in each well to 150 µL.

  • Prepare a blank control with buffer only.

  • Start the reaction by adding 150 µL of 2X Assay Buffer to each well.

  • Incubate the plate at 37°C for 30 minutes to several hours, monitoring for the development of a faint yellow color.

  • Stop the reaction by adding 500 µL of 1 M Na2CO3 to each well.

  • Read the absorbance at 420 nm using the microplate reader, using the blank control to zero the instrument.[12]

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key molecular interactions and experimental steps.

lac_operon_regulation cluster_environment Extracellular Environment cluster_cell Bacterial Cell Lactose Lactose Permease Lactose Permease (lacY) Lactose->Permease Transport Lactose->Permease IPTG IPTG Repressor LacI Repressor IPTG->Repressor Binding & Inactivation IPTG->Repressor Allolactose Allolactose Permease->Allolactose Conversion by β-galactosidase Operator Operator (lacO) Repressor->Operator Binding & Repression Promoter Promoter (lacP) lacZ lacZ beta_gal β-galactosidase lacZ->beta_gal Translation Allolactose->Repressor Binding & Inactivation RNAP RNA Polymerase RNAP->Promoter Binding RNAP->lacZ Transcription

Caption: Regulation of the lac operon.

onpg_assay_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis start Bacterial Culture (Induced) measure_od Measure OD600 (Cell Density) start->measure_od permeabilize Permeabilize Cells (SDS/Chloroform) measure_od->permeabilize add_this compound Add this compound (Substrate) permeabilize->add_this compound incubate Incubate at 37°C add_this compound->incubate stop_reaction Stop Reaction (1M Na2CO3) incubate->stop_reaction centrifuge Centrifuge (Pellet Debris) stop_reaction->centrifuge measure_abs Measure Absorbance (OD420 & OD550) centrifuge->measure_abs calculate Calculate Miller Units measure_abs->calculate onpg_hydrolysis This compound This compound (Colorless) beta_gal β-galactosidase (from lacZ) This compound->beta_gal Hydrolysis products + beta_gal->products Galactose Galactose products->Galactose o_nitrophenol o-nitrophenol (Yellow) products->o_nitrophenol

References

A Technical Guide to the Applications of o-Nitrophenyl-β-D-galactopyranoside (ONPG) in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core applications of o-nitrophenyl-β-D-galactopyranoside (ONPG), a crucial chromogenic substrate in microbiological diagnostics and molecular biology. We will explore its mechanism of action, qualitative and quantitative assay protocols, and the interpretation of results, supported by structured data and procedural diagrams.

Fundamental Principle: The Role of this compound in Detecting β-Galactosidase Activity

The ability of a microorganism to ferment lactose (B1674315), a key characteristic in bacterial identification, depends on two primary enzymes: lactose permease and β-galactosidase[1][2][3]. Lactose permease facilitates the transport of lactose across the cell wall, while β-galactosidase hydrolyzes the imported lactose into glucose and galactose[1][4].

Some bacteria may lack permease, making them appear as non-lactose or late-lactose fermenters in traditional carbohydrate-based media[4][5][6]. This compound is an artificial lactose analog where the glucose molecule is replaced by an o-nitrophenyl group[4][6]. A key feature of this compound is its ability to penetrate the bacterial cell wall without the aid of lactose permease[1][5].

Once inside the cell, if β-galactosidase is present, the enzyme cleaves the β-galactoside bond in this compound[5][6]. This hydrolysis releases galactose and o-nitrophenol, a yellow-colored compound[1][4][6]. The development of this yellow color provides a sensitive and visible indicator of β-galactosidase activity[1][6].

ONPG_Mechanism cluster_cell Bacterial Cell ONPG_in This compound (Colorless) b_gal β-Galactosidase (Enzyme) ONPG_in->b_gal Cleavage products Galactose + o-Nitrophenol (Yellow) b_gal->products ONPG_out This compound ONPG_out->ONPG_in Enters Cell (Permease Independent)

Caption: Mechanism of this compound cleavage by intracellular β-galactosidase.

Application in Bacterial Identification: The Qualitative this compound Test

The primary diagnostic application of this compound is in the differentiation of Gram-negative bacteria, particularly within the Enterobacteriaceae family[1][5][7]. The test is highly valuable for distinguishing late lactose fermenters from true non-lactose fermenters[3][6].

Bacterial_Identification_Logic start Isolate from Lactose-Rich Medium lactose_ferm Lactose Fermentation (e.g., on MacConkey Agar) start->lactose_ferm onpg_test Perform this compound Test lactose_ferm->onpg_test Negative or Slow rapid_lf Result: Rapid Lactose Fermenter (Permease +, β-gal +) Ex: E. coli, Klebsiella lactose_ferm->rapid_lf Positive slow_lf Result: Slow/Late Lactose Fermenter (Permease -, β-gal +) Ex: Citrobacter, Shigella sonnei onpg_test->slow_lf Positive non_lf Result: Non-Lactose Fermenter (Permease -, β-gal -) Ex: Salmonella, Proteus onpg_test->non_lf Negative

Caption: Logic diagram for differentiating lactose fermenters using the this compound test.

Optimal results are obtained when the test organism is cultured on a lactose-containing medium (e.g., Triple Sugar Iron (TSI) agar) to induce enzyme production[6][8].

A. This compound Disk Method

  • Preparation: Prepare a heavy suspension of the test organism in 0.2-0.5 mL of sterile physiological saline. The turbidity should be equivalent to a McFarland standard of 2 or 3[1][3][5].

  • Inoculation: Place a commercially available this compound disk into the bacterial suspension[5][8].

  • Incubation: Incubate the tube aerobically at 35-37°C[1][4].

  • Observation: Examine the tube for the development of a yellow color at intervals. Most positive results appear within 1 to 4 hours, but reactions should not be interpreted as negative until after 24 hours of incubation[1][3][6].

B. This compound Broth Method

  • Preparation: Allow a tube of this compound broth to equilibrate to room temperature[4].

  • Inoculation: Inoculate the broth heavily with a pure 18-24 hour culture of the test organism[1][4].

  • Incubation: Incubate the tube aerobically at 35-37°C with the cap loosened[1][4].

  • Observation: Check for yellow color development after 1 hour and continue incubation for up to 24 hours if the result is initially negative[1][4].

The table below summarizes the expected outcomes for different bacterial groups based on their enzymatic capabilities.

Bacterial CategoryLactose Permeaseβ-GalactosidaseLactose FermentationThis compound Test ResultExample Genera
Rapid Lactose Fermenter PresentPresentRapid PositivePositive (Yellow) Escherichia, Klebsiella, Enterobacter[6]
Late Lactose Fermenter Absent/DeficientPresentSlow or NegativePositive (Yellow) Citrobacter, Arizona[6], Shigella sonnei[3]
Non-Lactose Fermenter AbsentAbsentNegativeNegative (Colorless) Salmonella, Shigella spp., Proteus[6]

Application in Molecular Biology: Quantitative β-Galactosidase Assays

Beyond qualitative identification, this compound is a cornerstone substrate for quantifying enzyme activity, particularly in molecular biology where the lacZ gene is a common reporter[9][10]. The rate of this compound hydrolysis, measured by the increase in absorbance at 420 nm from the production of o-nitrophenol, is directly proportional to the concentration of active β-galactosidase[9][10][11].

Quantitative_Workflow start 1. Culture & Harvest Cells (Expressing lacZ) lysis 2. Cell Lysis (e.g., PopCulture, Toluene) start->lysis prep_reaction 3. Prepare Reaction Mix (Lysate + Buffer + this compound) lysis->prep_reaction incubate 4. Incubate at 37°C (Allow color to develop) prep_reaction->incubate stop_reaction 5. Stop Reaction (e.g., add 1M Na₂CO₃) incubate->stop_reaction measure 6. Measure Absorbance (Spectrophotometer at 420 nm) stop_reaction->measure calculate 7. Calculate Enzyme Activity (e.g., Miller Units) measure->calculate

Caption: General experimental workflow for a quantitative this compound assay.

  • Cell Culture and Lysis: Grow cells under desired experimental conditions. Harvest and lyse the cells to release intracellular enzymes. Methods can range from chemical lysis (e.g., using toluene (B28343) or specialized reagents like PopCulture) to physical disruption[6][9][12].

  • Reaction Setup: In a microplate well or cuvette, combine the cell lysate with a reaction buffer (e.g., Z-buffer) containing this compound[9][13].

  • Incubation: Incubate the reaction at a constant temperature, typically 37°C, for a defined period (e.g., 30 minutes) or until a faint yellow color develops[9].

  • Stopping the Reaction: Halt the enzymatic reaction by adding a stop solution, often a strong base like 1M sodium carbonate (Na₂CO₃), which raises the pH and denatures the enzyme[11].

  • Measurement: Quantify the amount of o-nitrophenol produced by measuring the absorbance of the solution at a wavelength of 420 nm (OD₄₂₀) using a spectrophotometer or microplate reader[9][10][13].

  • Calculation: Calculate the specific enzyme activity, often expressed in Miller units, which normalizes the rate of reaction to the cell density and reaction time[12].

The following tables provide reference quantitative data for designing and interpreting this compound assays.

Table 2A: Typical Reagent Concentrations for Quantitative Assay

ReagentTypical ConcentrationPurpose
This compound Stock Solution 4 mg/mL in phosphate (B84403) bufferSubstrate for the enzymatic reaction[13].
Sodium Phosphate Buffer 1 M, pH 7.0Maintains optimal pH for the enzyme[4][6].
Sodium Carbonate (Stop Solution) 1 MIncreases pH to halt the enzymatic reaction[11].
β-mercaptoethanol Often included in cleavage bufferReducing agent that can enhance enzyme stability[9].

Table 2B: Example Kinetic Parameters of β-Galactosidase with this compound

This data is for the enzyme purified from Lactobacillus plantarum HF571129. Kinetic values can vary significantly between species.

ParameterValueDefinition
Kₘ (Michaelis Constant) 6.644 mMSubstrate concentration at which the reaction rate is half of Vₘₐₓ; indicates enzyme-substrate affinity[14].
Vₘₐₓ (Maximum Velocity) 147.5 µmol min⁻¹ mg⁻¹The maximum rate of the reaction when the enzyme is saturated with the substrate[14].

Limitations and Considerations

  • Pigmentation: The test is not suitable for organisms that naturally produce a yellow pigment, as this can interfere with the interpretation of the color change[4][5].

  • Induction: The β-galactosidase enzyme is often inducible. Therefore, organisms should be grown on a lactose-containing medium prior to testing to ensure the enzyme is expressed[2][6][8]. Glucose in the medium can inhibit enzyme activity[2][7].

  • Inoculum: A heavy inoculum is required to ensure a sufficient concentration of the enzyme for a timely reaction[3][7].

  • Confirmation: The this compound test is a single component of a larger biochemical identification scheme and should be used in conjunction with other tests for definitive identification[4][5].

References

The ONPG Test: A Technical Guide to Understanding Lactose Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the o-nitrophenyl-β-D-galactopyranoside (ONPG) test, a critical tool for elucidating the mechanisms of lactose (B1674315) fermentation in bacteria. This document details the biochemical principles, genetic regulation, experimental protocols, and quantitative parameters of the this compound assay, offering valuable insights for research, diagnostics, and therapeutic development.

Core Principles of the this compound Test

The ability of a microorganism to ferment lactose is fundamentally dependent on two key enzymes: β-galactoside permease and β-galactosidase.[1][2][3] β-galactoside permease facilitates the transport of lactose across the bacterial cell membrane. Once inside the cell, β-galactosidase hydrolyzes the disaccharide lactose into the monosaccharides glucose and galactose, which can then enter glycolytic pathways for energy production.[3][4]

Some bacteria, known as late or non-lactose fermenters, may lack a functional permease but still possess β-galactosidase.[3][4] The this compound test is specifically designed to identify the presence of β-galactosidase, independent of permease activity.[5]

The test utilizes the synthetic substrate o-nitrophenyl-β-D-galactopyranoside (this compound), a colorless compound structurally analogous to lactose.[1][4] Due to its structure, this compound can diffuse across the bacterial cell membrane without the need for a specific permease.[1] If the bacterium possesses β-galactosidase, the enzyme cleaves the β-galactoside bond in this compound, releasing galactose and o-nitrophenol.[1][4] The o-nitrophenol product is a yellow-colored compound, and its presence indicates a positive test result.[1][4][6]

Genetic Regulation: The Lac Operon

The expression of β-galactosidase and β-galactoside permease is tightly regulated at the genetic level by the lac operon, a classic example of an inducible operon in prokaryotes.[2][7][8] Understanding the lac operon is crucial for interpreting this compound test results in the context of bacterial physiology and genetics.

The lac operon consists of a promoter, an operator, and three structural genes: lacZ, lacY, and lacA.[2][7][9]

  • lacZ encodes for β-galactosidase.[2][4]

  • lacY encodes for β-galactoside permease.[2][8]

  • lacA encodes for thiogalactoside transacetylase.[2][8]

In the absence of lactose, the lac repressor protein, encoded by the regulatory gene lacI, binds to the operator region of the lac operon.[2][10] This binding physically obstructs RNA polymerase from transcribing the structural genes, effectively turning the operon "off".[2]

When lactose is present, a small amount is converted to allolactose (B1665239) within the cell.[2] Allolactose acts as an inducer, binding to the lac repressor and causing a conformational change that prevents it from binding to the operator.[2][10] This allows RNA polymerase to transcribe the lacZ, lacY, and lacA genes, leading to the production of the enzymes required for lactose metabolism.[2]

The lac operon is also subject to positive regulation by the catabolite activator protein (CAP).[2] When glucose levels are low, cyclic AMP (cAMP) levels increase and bind to CAP. The cAMP-CAP complex then binds to a site near the promoter of the lac operon, enhancing the binding of RNA polymerase and significantly increasing the transcription of the lac genes.[2] Therefore, maximal expression of the lac operon occurs when lactose is present and glucose is absent.[2]

Quantitative Data: Enzyme Kinetics

The interaction between β-galactosidase and its substrate, this compound, can be quantitatively described using Michaelis-Menten kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it is an inverse measure of the enzyme's affinity for the substrate. A lower Km value indicates a higher affinity.

The following table summarizes the kinetic parameters of β-galactosidase from different sources with this compound as the substrate.

Enzyme SourceKm (mM)Vmax (units)Reference
Aspergillus oryzae0.8000.0864 A/min[11]
Lactobacillus plantarum HF5711296.644147.5 µmol min-1 mg-1[3]
Bifidobacterial β-galactosidase (BgaF)5.178Not Specified[12]
Bifidobacterial β-galactosidase (BgaG)114.9Not Specified[12]

Note: The units for Vmax vary between studies and are presented as reported in the source.

Experimental Protocols

The this compound test can be performed using either a broth-based or a disk-based method. It is recommended to use a heavy inoculum of the test organism grown on a lactose-containing medium to ensure the induction of β-galactosidase.[13][14]

This compound Broth Method
  • Inoculum Preparation: Prepare a heavy suspension of the test organism in sterile saline, equivalent to a McFarland standard of approximately 2.0 to 3.0.[11][15]

  • Inoculation: Inoculate a tube containing this compound broth with a loopful of the prepared bacterial suspension.[15][16]

  • Incubation: Incubate the tube aerobically at 35-37°C.[15][16]

  • Observation: Observe the tube for the development of a yellow color at 1 hour and up to 24 hours.[16]

This compound Disk Method
  • Suspension Preparation: Prepare a dense suspension of the test organism in 0.5 mL of sterile saline in a test tube, with a turbidity equivalent to a McFarland standard of approximately 2.0 to 3.0.[11][15]

  • Disk Addition: Add a commercially available this compound disk to the bacterial suspension.[13][15]

  • Incubation: Incubate the tube at 35-37°C for up to 4-6 hours.[13][15]

  • Observation: Examine the suspension for a yellow color change.[15]

Interpretation of Results
  • Positive Result: The development of a yellow color indicates the presence of β-galactosidase activity.[1][3]

  • Negative Result: No color change (the suspension remains colorless or the original color of the medium) indicates the absence of β-galactosidase activity.[1][3]

Mandatory Visualizations

Signaling Pathway: this compound Hydrolysis

ONPG_Hydrolysis cluster_cell Bacterial Cell This compound This compound (o-nitrophenyl-β-D-galactopyranoside) [Colorless] beta_gal β-Galactosidase (from lacZ gene) This compound->beta_gal Hydrolysis Galactose Galactose beta_gal->Galactose o_Nitrophenol o-Nitrophenol [Yellow] beta_gal->o_Nitrophenol ONPG_Workflow start Start: Pure Bacterial Culture (18-24h, lactose-containing medium) prep_suspension Prepare heavy bacterial suspension in 0.5 mL sterile saline (McFarland ~3.0) start->prep_suspension add_disk Add this compound disk to suspension prep_suspension->add_disk incubate Incubate at 35-37°C add_disk->incubate observe Observe for color change (hourly for up to 4h, then at 24h) incubate->observe positive Positive Result: Yellow Color observe->positive Color Change negative Negative Result: No Color Change observe->negative No Color Change end End positive->end negative->end Lac_Operon_Regulation cluster_operon Lac Operon cluster_regulation Regulation promoter Promoter operator Operator lacZ lacZ (β-galactosidase) lacY lacY (Permease) lacA lacA (Transacetylase) lacI lacI Gene (constitutively expressed) repressor Lac Repressor (Active) lacI->repressor produces repressor->operator binds & blocks transcription inactive_repressor Inactive Repressor lactose Lactose Present allolactose Allolactose (Inducer) lactose->allolactose converted to allolactose->repressor binds to & inactivates RNA_pol RNA Polymerase RNA_pol->promoter binds & transcribes

References

ONPG as a Lactose Analog in Enzyme Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of enzyme kinetics and cellular biology, the use of substrate analogs is a cornerstone of experimental design, enabling the precise measurement of enzyme activity. For β-galactosidase, an enzyme critical to lactose (B1674315) metabolism, ortho-nitrophenyl-β-D-galactopyranoside (ONPG) serves as an invaluable chromogenic analog of lactose. This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of this compound in β-galactosidase assays, tailored for professionals in research and drug development.

The ability of bacteria to ferment lactose is dependent on two key enzymes: lactose permease, which facilitates the transport of lactose into the cell, and β-galactosidase, which hydrolyzes the disaccharide into glucose and galactose.[1][2][3][4][5] Some organisms may possess β-galactosidase but lack a functional permease, leading to delayed or apparent non-fermentation of lactose.[1][2][4] The this compound assay circumvents the need for permease, as this compound can enter the cell without its assistance, providing a direct measure of β-galactosidase activity.[1][3][4] This makes it a highly sensitive and rapid method for assessing lactose fermentation capabilities.[1]

Biochemical Principle

The utility of this compound as a lactose analog lies in its structural similarity to lactose, with the key difference being the substitution of the glucose moiety with an ortho-nitrophenyl group.[1][2][3] β-galactosidase recognizes and cleaves the β-galactoside bond in this compound, yielding galactose and ortho-nitrophenol (o-nitrophenol).[2][6][7] While this compound itself is colorless, the product, o-nitrophenol, is a distinct yellow compound.[2][6][7] The intensity of this yellow color, which can be quantified spectrophotometrically at a wavelength of 420 nm, is directly proportional to the amount of o-nitrophenol produced and, therefore, to the activity of the β-galactosidase enzyme.[6][7][8]

The reaction can be summarized as follows:

This compound (colorless) + H₂O ---(β-galactosidase)--> Galactose + o-nitrophenol (yellow)

It is important to note that while this compound is a substrate for β-galactosidase, it does not typically act as an inducer of the lac operon.[7] Therefore, to measure the induced activity of β-galactosidase, cells must be cultured in the presence of lactose or a non-hydrolyzable inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).[7][9]

Quantitative Data: A Comparative Summary

The kinetic parameters of β-galactosidase for its natural substrate, lactose, and its analog, this compound, are crucial for designing and interpreting enzyme assays. The following tables summarize key quantitative data gathered from published studies. It is important to note that these values can vary depending on the source of the enzyme and the specific assay conditions.

Table 1: Kinetic Parameters of β-galactosidase for Lactose and this compound
SubstrateMichaelis Constant (Km)Maximum Velocity (Vmax)Enzyme SourceReference
This compound6.644 mM147.5 µmol min-1 mg-1Lactobacillus plantarum HF571129[10]
Lactose23.28 mM10.88 µmol min-1 mg-1Lactobacillus plantarum HF571129[10]

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 2: Optimal Conditions for β-galactosidase Activity
ParameterOptimal Value for this compound HydrolysisOptimal Value for Lactose HydrolysisEnzyme SourceReference
pH6.57.5Lactobacillus plantarum HF571129[10]
Temperature50°C50°CLactobacillus plantarum HF571129[10]

Experimental Protocols

The this compound assay can be performed both qualitatively and quantitatively. The choice of method depends on the specific research question.

Qualitative this compound Test (Disk Method)

This method is rapid and useful for determining the presence or absence of β-galactosidase activity, particularly in microbiology for bacterial identification.

Materials:

  • This compound disks[9]

  • Sterile physiological saline (0.85-0.9% NaCl)[9]

  • Sterile test tubes

  • Inoculating loop or sterile swab

  • Bacterial culture grown on a lactose-containing medium[9]

Procedure:

  • Aseptically place an this compound disk into a sterile test tube.

  • Add a small volume of sterile saline (typically 0.2-0.5 mL) to the tube.[1][9]

  • Create a heavy suspension of the test organism in the saline.[1]

  • Incubate the tube at 35-37°C.[1][9]

  • Observe for a color change at regular intervals. A positive result is indicated by the development of a yellow color, which can occur within minutes for organisms with strong β-galactosidase activity, but the test should be incubated for up to 24 hours before being considered negative.[1][2]

Quantitative Spectrophotometric this compound Assay

This method allows for the precise measurement of β-galactosidase activity and is commonly used in molecular biology, biochemistry, and drug discovery to quantify gene expression or enzyme inhibition.

Materials:

  • Z-buffer (e.g., 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • This compound solution (e.g., 4 mg/mL in Z-buffer)[11]

  • Cell lysis buffer

  • Stop solution (e.g., 1 M Na₂CO₃)[12]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm[6]

  • Cell culture or purified enzyme sample

Procedure:

  • Sample Preparation:

    • For cell cultures, harvest the cells and prepare a cell lysate using an appropriate lysis buffer.

    • If using a purified enzyme, dilute it to the desired concentration in a suitable buffer.

  • Assay Setup:

    • In a microfuge tube or a well of a 96-well plate, add a defined volume of cell lysate or purified enzyme.

    • Add Z-buffer to bring the total volume to a predetermined level.

    • Prepare a blank control containing lysis buffer or enzyme buffer but no enzyme.

  • Initiation of Reaction:

    • Warm the samples and the this compound solution to the desired reaction temperature (e.g., 30°C or 37°C).

    • Add a specific volume of the this compound solution to each sample tube/well to start the reaction.[11] Mix gently.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a defined period. The incubation time will depend on the enzyme activity; it should be long enough to allow for detectable color development but short enough to ensure the reaction rate is linear.

  • Termination of Reaction:

    • Stop the reaction by adding a volume of stop solution (e.g., 1 M Na₂CO₃).[12] This will raise the pH, which denatures the enzyme and intensifies the yellow color of the o-nitrophenol.[13]

  • Measurement:

    • Measure the absorbance of the solution at 420 nm using a spectrophotometer or microplate reader.[6]

    • Subtract the absorbance of the blank control from the absorbance of the samples.

  • Calculation of Enzyme Activity:

    • Enzyme activity is typically expressed in Miller units or other standardized units. The calculation takes into account the absorbance reading, the incubation time, the volume of the sample, and the cell density (if using cell lysates).

Visualizations

Lactose Metabolism Pathway

Lactose_Metabolism cluster_outside Extracellular Space cluster_cell Bacterial Cell Lactose_out Lactose Permease Lactose Permease Lactose_out->Permease Transport Lactose_in Lactose BetaGal β-galactosidase Lactose_in->BetaGal Permease->Lactose_in Glucose Glucose BetaGal->Glucose Galactose Galactose BetaGal->Galactose Metabolism Further Metabolism Glucose->Metabolism Galactose->Metabolism

Caption: Simplified pathway of lactose transport and metabolism in bacteria.

This compound Assay Experimental Workflow

ONPG_Assay_Workflow start Start: Cell Culture or Purified Enzyme prep Sample Preparation (Cell Lysis / Dilution) start->prep setup Assay Setup (Add sample and buffer to plate/tube) prep->setup initiate Initiate Reaction (Add this compound solution) setup->initiate incubate Incubate (e.g., 30°C for a defined time) initiate->incubate stop Stop Reaction (Add 1M Na2CO3) incubate->stop measure Measure Absorbance (at 420 nm) stop->measure calculate Calculate Enzyme Activity (e.g., Miller Units) measure->calculate end End: Quantitative Result calculate->end

References

ONPG: A High-Affinity Substrate for β-Galactosidase in Research and Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) is a synthetic chromogenic substrate widely employed for the sensitive detection and kinetic analysis of β-galactosidase. Its structural similarity to lactose (B1674315), the natural substrate of the enzyme, coupled with a readily detectable colored product upon hydrolysis, makes it an invaluable tool in molecular biology, microbiology, and clinical diagnostics. This technical guide provides a comprehensive overview of this compound's substrate specificity for β-galactosidase, including quantitative kinetic data, detailed experimental protocols, and a visualization of the underlying biochemical processes.

The Principle of this compound-Based β-Galactosidase Detection

The utility of this compound lies in its enzymatic cleavage by β-galactosidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond in this compound, yielding two products: galactose and ortho-nitrophenol (ONP).[1][2][3] While this compound itself is colorless, the resulting o-nitrophenol imparts a yellow color to the solution, which can be quantified spectrophotometrically at a wavelength of 420 nm.[2][3][4] This colorimetric change provides a direct and quantitative measure of β-galactosidase activity.

The enzymatic reaction can be summarized as follows:

This compound (colorless) + H₂O ---(β-galactosidase)--> Galactose + o-Nitrophenol (yellow)

It is important to note that while this compound is an excellent substrate for β-galactosidase, it does not typically induce the expression of the lac operon, which encodes the enzyme.[3] Therefore, for in vivo assays, an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG) is often required to ensure the transcription of the β-galactosidase gene (lacZ).[3]

Quantitative Analysis of Substrate Specificity

The interaction between β-galactosidase and this compound can be characterized by the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. A lower Km value indicates a higher affinity. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes experimentally determined Km and Vmax values for β-galactosidase from various sources with this compound as the substrate.

Source of β-GalactosidaseKm (mM)Vmax (units)Reference
Aspergillus oryzae0.8000.0864 A/min[5]
Lactobacillus plantarum HF5711296.644147.5 µmol min⁻¹ mg⁻¹[6]
Lactiplantibacillus plantarum GV5427.375740.259289 U/min[7]
Recombinant (Gal308)2.7 ± 0.3464.7 ± 7.8 s⁻¹ (kcat)[8]
Ziziphus spina-christi3.650.18 µmol / min[9]
General Experimental Determination0.24Not specified[2]

Note: The units for Vmax can vary between studies and are presented as reported in the source.

These data highlight that the kinetic parameters can vary significantly depending on the source of the enzyme. Generally, β-galactosidase exhibits a high affinity for this compound, as indicated by the low millimolar Km values. For instance, the enzyme from Aspergillus oryzae shows a particularly high affinity with a Km of 0.800 mM.[5]

Experimental Protocols for β-Galactosidase Assay Using this compound

The following sections provide detailed methodologies for performing β-galactosidase assays with this compound in both microplate and test tube formats.

Microplate Assay Protocol (96-well plate)

This protocol is suitable for high-throughput screening and analysis of a large number of samples.

  • Cell Lysis:

    • Culture cells that have been transfected with a LacZ-expressing plasmid or induced to express β-galactosidase.

    • For adherent cells, wash with phosphate-buffered saline (PBS) and then add 1X Lysis Buffer.

    • For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in 1X Lysis Buffer.

    • Incubate to ensure complete cell lysis. The lysate can be transferred to a fresh microtiter plate.[10]

  • Standard Curve Preparation:

    • Prepare a serial dilution of a known concentration of β-galactosidase standard in Standard Dilution Buffer. A 2-fold serial dilution with 8 points is recommended.[10]

  • Assay Procedure:

    • Add 50 µl of cell lysate or β-galactosidase standard to each well of a 96-well plate.[10]

    • Include a blank well containing 50 µl of lysis buffer and a control well with lysate from non-transfected cells to measure endogenous enzyme activity.[10]

    • Add 100 µl of this compound Substrate Solution to each well.[10]

    • Incubate the plate at room temperature. The incubation time can range from 10 minutes to 4 hours, depending on the level of β-galactosidase expression.[10]

    • Read the absorbance at 405-420 nm using a microplate spectrophotometer.[10]

  • Data Analysis:

    • Quantify the β-galactosidase expression in the samples by comparing their absorbance values to the linear standard curve.[10]

Macro Assay Protocol (Test Tube)

This protocol is suitable for a smaller number of samples or when a microplate reader is not available.

  • Sample Preparation:

    • Prepare cell lysates as described in the microplate assay protocol.

    • Transfer 100 µl of the cell lysate to a fresh microfuge tube.[10]

  • Standard Curve Preparation:

    • Prepare a serial dilution of β-galactosidase standards as described for the microplate assay. Transfer 50 µl of each standard to a fresh tube containing 100 µl of cell lysate from a mock transfection.[10]

  • Assay Procedure:

    • Prepare a blank tube with the appropriate buffer.

    • Add 300 µl of 1X this compound Substrate Solution to each tube (samples and standards).[10]

    • Incubate the tubes at room temperature until a yellow color develops (approximately 10 minutes to 4 hours).[10]

    • Stop the reaction by adding 500 µl of Stop Solution.[10]

    • Read the absorbance at 405-420 nm with a spectrophotometer.[10]

  • Data Analysis:

    • Calculate the β-galactosidase concentration in the samples based on the standard curve.

Visualizing the Process

To better understand the experimental workflow and the enzymatic reaction, the following diagrams are provided.

Enzymatic_Reaction This compound This compound (Colorless Substrate) Enzyme β-Galactosidase This compound->Enzyme H2O Water H2O->Enzyme Galactose Galactose Enzyme->Galactose Hydrolysis ONP o-Nitrophenol (Yellow Product) Enzyme->ONP Products Products

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture/ Expression Lysis Cell Lysis Cell_Culture->Lysis Lysate Cell Lysate Lysis->Lysate Add_this compound Add this compound Substrate Lysate->Add_this compound Incubation Incubate at RT Add_this compound->Incubation Color_Dev Yellow Color Development Incubation->Color_Dev Measure_Abs Measure Absorbance (420 nm) Color_Dev->Measure_Abs Quantify Quantify β-gal Activity Measure_Abs->Quantify Std_Curve Prepare Standard Curve Std_Curve->Quantify

References

The Theoretical Cornerstone of Drug Discovery: A Technical Guide to Colorimetric Assays Using ONPG

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical applications of colorimetric assays utilizing ortho-nitrophenyl-β-D-galactopyranoside (ONPG). This document provides an in-depth exploration of the core principles, quantitative data, and detailed experimental protocols essential for the accurate assessment of β-galactosidase activity.

The enzymatic activity of β-galactosidase is a cornerstone of molecular biology and a critical reporter in numerous drug discovery and development platforms. The colorimetric assay based on the hydrolysis of this compound offers a robust, sensitive, and quantifiable method to measure this activity. This technical guide delves into the theoretical underpinnings of this assay, providing the necessary framework for its successful implementation.

The Principle of the this compound Assay: A Two-Enzyme System for Lactose (B1674315) Metabolism

The ability of organisms, particularly bacteria like Escherichia coli, to metabolize lactose is dependent on two key enzymes: lactose permease and β-galactosidase.[1][2][3] Lactose permease is a transmembrane protein that facilitates the transport of lactose from the external environment into the cell.[2][3] Once inside the cell, β-galactosidase catalyzes the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose, which can then enter the glycolytic pathway to be used for energy.[2][3]

Some organisms may possess a functional β-galactosidase but lack lactose permease. These are often referred to as late-lactose fermenters because lactose uptake is significantly slower, delaying its metabolism.[1][2] The this compound assay is particularly useful in identifying such organisms.[1][4]

The Chromogenic Reaction: Visualizing Enzyme Activity

The this compound assay cleverly exploits the substrate promiscuity of β-galactosidase. This compound is a synthetic chromogenic substrate that is structurally analogous to lactose.[1][3] A key difference is the substitution of the glucose moiety with an ortho-nitrophenyl group.[1][3] This structural similarity allows this compound to be recognized and cleaved by β-galactosidase.

A crucial feature of this compound is its ability to diffuse across the cell membrane without the need for lactose permease.[1][2] This allows for the direct measurement of β-galactosidase activity, independent of the permease function.

The enzymatic reaction proceeds as follows: β-galactosidase hydrolyzes the β-galactoside bond in the colorless this compound molecule, yielding two products: galactose and ortho-nitrophenol (o-nitrophenol).[2][3][5] While this compound and galactose are colorless, o-nitrophenol imparts a distinct yellow color to the solution, which intensifies as the reaction progresses.[3][5] The intensity of this yellow color is directly proportional to the amount of o-nitrophenol produced and, consequently, to the activity of the β-galactosidase enzyme.[6][7] This color change can be accurately quantified by measuring the absorbance of the solution at a wavelength of 420 nm using a spectrophotometer or a microplate reader.[5]

To halt the enzymatic reaction at a specific time point and to enhance the color of the o-nitrophenol, a stop solution, typically a basic solution like 1 M sodium carbonate (Na₂CO₃), is added.[5][7] The alkaline pH denatures the β-galactosidase, thus stopping the reaction, and shifts the chromophore of o-nitrophenol to its anionic form, which has a higher molar absorptivity at 420 nm.[7][8]

Quantitative Analysis: From Color to Concrete Data

The relationship between the absorbance of the yellow product and the concentration of o-nitrophenol is described by the Beer-Lambert Law. This allows for the calculation of the enzyme's specific activity. Key quantitative parameters for the this compound assay are summarized in the table below. It is important to note that these values can vary depending on the source of the β-galactosidase and the specific assay conditions.

ParameterValueConditionsSource(s)
Optimal pH 6.5 - 7.5Varies with the source of β-galactosidase. For Aspergillus oryzae, the optimum is 7.5. For Lactobacillus plantarum, it is 6.5 for this compound and 7.5 for lactose.[4][9]
Optimal Temperature 25°C - 50°CVaries with the source of β-galactosidase. For L. plantarum, the optimum is 50°C. A standard assay temperature is 37°C.[2][4]
Michaelis-Menten Constant (Km) 0.800 mM - 6.644 mMFor β-galactosidase from Aspergillus oryzae, Km is 0.800 mM. For Lactobacillus plantarum, Km is 6.644 mM for this compound.[4][9]
Maximum Velocity (Vmax) 0.0864 A/min - 147.5 µmol min⁻¹ mg⁻¹For β-galactosidase from Aspergillus oryzae, Vmax is 0.0864 A/min. For Lactobacillus plantarum, Vmax is 147.5 µmol min⁻¹ mg⁻¹.[4][9]
Molar Extinction Coefficient (ε) of o-nitrophenol 4,500 M⁻¹cm⁻¹ - 21,300 M⁻¹cm⁻¹4,500 M⁻¹cm⁻¹ is a commonly cited value. A value of 2.13 x 10⁴ M⁻¹cm⁻¹ has been reported at pH 10.2.[10]
Wavelength for Absorbance Measurement (λmax) 405 - 420 nmThe peak absorbance of o-nitrophenol under alkaline conditions is around 420 nm.[5]

Visualizing the Process: Diagrams of Key Concepts

To further elucidate the theoretical basis of the this compound assay, the following diagrams illustrate the core processes and relationships.

Enzymatic_Reaction Enzymatic Hydrolysis of this compound This compound This compound (o-nitrophenyl-β-D-galactopyranoside) [Colorless] beta_gal β-Galactosidase This compound->beta_gal Substrate Binding Galactose Galactose [Colorless] beta_gal->Galactose Product Release o_Nitrophenol o-Nitrophenol [Yellow] beta_gal->o_Nitrophenol Product Release Experimental_Workflow General this compound Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (e.g., Cell Lysate) Incubation Incubate Sample with this compound (e.g., 37°C) Sample_Prep->Incubation Reagent_Prep Reagent Preparation (Buffer, this compound, Stop Solution) Reagent_Prep->Incubation Reaction_Stop Stop Reaction (Add 1M Na2CO3) Incubation->Reaction_Stop Measurement Measure Absorbance (420 nm) Reaction_Stop->Measurement Calculation Calculate Enzyme Activity Measurement->Calculation Logical_Relationship Relationship Between Variables in this compound Assay Enzyme_Conc [β-Galactosidase] Reaction_Rate Rate of o-Nitrophenol Production Enzyme_Conc->Reaction_Rate Directly Proportional Absorbance Absorbance at 420 nm Reaction_Rate->Absorbance Directly Proportional

References

An In-depth Technical Guide to Reporter Gene Assays with ONPG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of reporter gene assays utilizing o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate for the β-galactosidase (β-gal) enzyme, encoded by the lacZ gene. This powerful and versatile tool is widely employed in molecular biology, drug discovery, and various research fields to study gene expression and regulation.

Core Principles of the lacZ Reporter Gene System

Reporter gene assays are fundamental for investigating the regulation of gene expression.[1] They work by linking a reporter gene, one whose product is easily measurable, to a regulatory DNA sequence of interest, such as a promoter or enhancer.[1] The expression of the reporter gene is then used as a proxy for the activity of the regulatory element.

The Escherichia coli lacZ gene, which encodes the enzyme β-galactosidase, is a classic and robust reporter gene.[1][2] The primary function of β-galactosidase in bacteria is to hydrolyze lactose (B1674315) into glucose and galactose.[3] For reporter assay purposes, a synthetic substrate, o-nitrophenyl-β-D-galactopyranoside (this compound), is used.[2] this compound is a colorless compound that, when cleaved by β-galactosidase, releases galactose and o-nitrophenol, a yellow-colored product.[2][4] The intensity of the yellow color, which can be quantified by measuring its absorbance at 420 nm, is directly proportional to the amount of β-galactosidase activity, and therefore, to the expression level of the gene of interest.[5][6]

The use of the lacZ gene as a reporter offers several advantages, including the stability of the β-galactosidase enzyme, its resistance to proteolytic degradation in cellular lysates, and the simplicity and cost-effectiveness of the enzymatic assay.[2][5]

Key Applications in Research and Drug Development

Reporter gene assays using this compound are instrumental across various stages of research and drug development:

  • Promoter and Enhancer Analysis: These assays are crucial for dissecting the function of cis-acting regulatory elements that control gene transcription. By fusing different promoter or enhancer sequences to the lacZ gene, researchers can quantify their relative strengths and identify critical regulatory motifs.[1][7]

  • Signal Transduction Pathway Elucidation: By placing the lacZ gene under the control of a promoter that is responsive to a specific signaling pathway, the assay can be used to monitor the activation or inhibition of that pathway by various stimuli.[1]

  • High-Throughput Drug Screening: The simplicity and adaptability of the this compound assay to a 96-well plate format make it suitable for screening large libraries of chemical compounds to identify potential drug candidates that modulate the expression of a target gene.[1][8][9] The quantitative nature of the assay allows for the ranking of compounds based on their potency and efficacy.[8]

  • Toxicity Testing: Cell-based reporter assays can be designed to identify compounds that activate or inhibit pathways associated with cellular toxicity, providing an early indication of potential adverse effects.[8]

  • Gene Therapy Development: These assays can be used to assess the efficiency of gene delivery and the expression of therapeutic genes in target cells.[1]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from this compound reporter gene assays in different experimental contexts.

Table 1: Promoter Strength Analysis in Saccharomyces cerevisiae

This table illustrates the use of an this compound assay to compare the activity of a wild-type promoter (TATAAA) with a mutant version (CATA) in yeast grown in the presence of galactose (an inducer) or glucose (a repressor).

Promoter ConstructCarbon SourceRelative β-galactosidase Activity (%)Fold Change (Galactose vs. Glucose)
TATAAA (Wild-Type)Galactose1001000
TATAAA (Wild-Type)Glucose0.1
CATA (Mutant)Galactose12.5 - 25125 - 250
CATA (Mutant)Glucose0.1

Data synthesized from information presented in the Association for Biology Laboratory Education proceedings.[3]

Table 2: Quantifying Protein-Protein Interactions using a Yeast Two-Hybrid System

In a yeast two-hybrid system, the interaction between two proteins reconstitutes a functional transcription factor that drives the expression of a reporter gene, in this case, lacZ. The strength of the protein interaction is proportional to the measured β-galactosidase activity.

Interacting Protein PairRelative β-galactosidase Activity (%)
p53 - large T antigen (Strong Interaction)100
hMLH1 - BLM (Strong Interaction)85
ΔhMLH1 - BLM (Weak Interaction)20
Negative Control (No Interaction)< 1

Data adapted from Möckli, N. and Auerbach, D. (2004). Quantitative β-Galactosidase Assay Suitable for High-Throughput Applications in the Yeast Two-Hybrid System. BioTechniques 36(5): 872–76.

Detailed Experimental Protocols

Below are detailed methodologies for performing an this compound reporter gene assay in both bacterial and mammalian cells.

This compound Assay for β-galactosidase Activity in E. coli

This protocol is adapted for a 96-well plate format for higher throughput.

Materials:

  • Overnight cultures of E. coli strains containing the lacZ reporter construct

  • Luria-Bertani (LB) broth

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • This compound solution (4 mg/mL in Z-buffer)

  • 1 M Sodium Carbonate (Na2CO3) solution

  • Chloroform (B151607)

  • 0.1% Sodium Dodecyl Sulfate (SDS)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 420 nm and 600 nm

Procedure:

  • Inoculate 1 mL of LB broth with the E. coli strain of interest and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:50 into fresh LB broth and grow to an OD600 of 0.4-0.6.

  • Transfer 100 µL of each culture to a 96-well plate and measure the OD600 to determine the cell density.

  • To permeabilize the cells, add 10 µL of chloroform and 5 µL of 0.1% SDS to each well. Vortex vigorously for 10 seconds.

  • Incubate the plate at 28°C for 5 minutes.

  • Start the enzymatic reaction by adding 20 µL of this compound solution (4 mg/mL) to each well.

  • Incubate the plate at 28°C and monitor the development of a yellow color. The incubation time can range from a few minutes to several hours depending on the level of β-galactosidase expression.

  • Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.

  • Measure the absorbance at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to scatter light from cell debris).

  • Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 * [ (Abs420 - 1.75 * Abs550) ] / (Time (min) * Volume (mL) * OD600)[10]

This compound Assay for β-galactosidase Activity in Transfected Mammalian Cells

This protocol is suitable for cells grown and transfected in 6-well plates.

Materials:

  • Transfected mammalian cells in 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 1X Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)

  • Assay Buffer (e.g., 200 mM sodium phosphate (B84403) buffer pH 7.3, 2 mM MgCl2, 100 mM β-mercaptoethanol)

  • This compound solution (1.33 mg/mL in Assay Buffer)

  • 1 M Sodium Carbonate (Na2CO3) solution

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Wash the cells twice with 1 mL of ice-cold PBS per well.

  • Aspirate the PBS and add 100-200 µL of 1X Lysis Buffer to each well.

  • Incubate on ice for 15 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (cell extract) to a fresh tube.

  • Determine the protein concentration of the cell extract using a standard protein assay (e.g., Bradford or BCA assay).

  • In a new microcentrifuge tube, mix 10-50 µL of cell extract with 150 µL of Assay Buffer.

  • Add 150 µL of this compound solution to start the reaction.

  • Incubate at 37°C for 30 minutes or until a faint yellow color develops.

  • Stop the reaction by adding 500 µL of 1 M Sodium Carbonate.

  • Measure the absorbance at 420 nm.

  • Calculate the specific activity of β-galactosidase, typically expressed as units per milligram of protein. One unit is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute at 37°C.[11]

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows of the this compound reporter gene assay.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cytoplasm Signal Signal Receptor Receptor Signal->Receptor 1. Binding Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade 2. Activation Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor 3. Activation Promoter Promoter Transcription_Factor->Promoter 4. Binding lacZ_Gene lacZ_Gene mRNA mRNA lacZ_Gene->mRNA 5. Transcription Beta_Galactosidase Beta_Galactosidase mRNA->Beta_Galactosidase 6. Translation

Caption: Signaling pathway leading to reporter gene expression.

Experimental_Workflow Start Start Transfection 1. Transfect cells with lacZ reporter construct Start->Transfection Cell_Culture 2. Culture cells and apply experimental conditions Transfection->Cell_Culture Cell_Lysis 3. Lyse cells to release intracellular contents Cell_Culture->Cell_Lysis Reaction_Setup 4. Mix cell lysate with This compound substrate Cell_Lysis->Reaction_Setup Incubation 5. Incubate at 37°C Reaction_Setup->Incubation Color_Development Yellow color develops? Incubation->Color_Development Color_Development->Incubation No Stop_Reaction 6. Add stop solution (1M Na2CO3) Color_Development->Stop_Reaction Yes Measurement 7. Measure absorbance at 420 nm Stop_Reaction->Measurement Data_Analysis 8. Calculate β-galactosidase activity Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an this compound assay.

Logical_Relationship Promoter_Activity Promoter Activity lacZ_Expression lacZ Gene Expression Promoter_Activity->lacZ_Expression drives Beta_Gal_Production β-galactosidase Production lacZ_Expression->Beta_Gal_Production leads to ONPG_Cleavage This compound Cleavage Beta_Gal_Production->ONPG_Cleavage catalyzes Yellow_Product Yellow Product (o-nitrophenol) ONPG_Cleavage->Yellow_Product produces Absorbance_420nm Absorbance at 420 nm Yellow_Product->Absorbance_420nm is measured as

Caption: Logical relationship of components in the this compound assay.

References

Detecting β-Galactosidase Activity in Diverse Organisms: An In-depth Technical Guide to the ONPG Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay, a cornerstone technique for detecting β-galactosidase activity. From the fundamental principles to detailed experimental protocols and data interpretation, this document serves as a practical resource for researchers in microbiology, molecular biology, and drug discovery.

Introduction

The enzyme β-galactosidase plays a crucial role in the metabolism of lactose (B1674315), hydrolyzing it into glucose and galactose. The presence or absence of this enzyme is a key phenotypic marker for the identification and differentiation of various microorganisms, particularly within the Enterobacteriaceae family.[1][2] The this compound test offers a rapid and sensitive method for detecting β-galactosidase activity, even in organisms that are slow or non-lactose fermenters due to a lack of galactoside permease.[3][4] This guide will delve into the theoretical underpinnings of the this compound assay, provide detailed protocols for its qualitative and quantitative applications, and present data on its use in distinguishing different organisms.

Principle of the this compound Test

The ability of an organism to ferment lactose is dependent on two key enzymes: galactoside permease and β-galactosidase .[1][2] Permease facilitates the transport of lactose across the bacterial cell wall, while β-galactosidase catalyzes the hydrolysis of the disaccharide.[5] Some bacteria may possess β-galactosidase but lack a functional permease, leading to a delayed or negative result in traditional lactose fermentation tests.[3][4]

The this compound test circumvents the need for permease.[1][4] this compound is a colorless, synthetic analog of lactose where the glucose moiety is replaced by an o-nitrophenyl group.[3][5] Due to its structure, this compound can freely enter the bacterial cell.[1] If the organism produces β-galactosidase, the enzyme cleaves the β-galactoside bond in this compound, releasing galactose and o-nitrophenol.[3] The o-nitrophenol, under alkaline conditions, is a yellow-colored compound, providing a visual indication of enzyme activity.[1][3]

Caption: Biochemical pathway of this compound hydrolysis by β-galactosidase.

Experimental Protocols

Qualitative this compound Test

This test provides a simple positive or negative result for β-galactosidase activity and is widely used for microbial identification. It can be performed using either a broth or a disk method.

Materials:

  • This compound Broth (see preparation below)

  • Sterile inoculating loops or needles

  • Incubator at 35-37°C

  • Test organism grown on a lactose-containing medium (e.g., Triple Sugar Iron (TSI) agar (B569324) or Kligler Iron Agar (KIA)) for 18-24 hours.[3]

This compound Broth Preparation (per 1000 mL):

  • Sodium Phosphate, Dibasic (Na₂HPO₄): 9.46 g[6]

  • Phenylalanine: 4 g[6]

  • o-nitrophenyl-β-D-galactopyranoside (this compound): 2 g[6]

  • Potassium Phosphate, Monobasic (KH₂PO₄): 0.907 g[6]

  • Dissolve ingredients in 1000 mL of distilled water.[1]

  • The final pH should be 8.0.[5]

  • Dispense into sterile tubes. The medium should not be autoclaved.[1]

Procedure:

  • Aseptically inoculate a tube of this compound broth with a heavy inoculum of the test organism from a pure 18-24 hour culture.[6]

  • Incubate the tube aerobically at 35-37°C with the cap loosened.[6]

  • Examine for a color change at 1 hour and continue to observe for up to 24 hours.[6]

Interpretation:

  • Positive: Development of a yellow color indicates the presence of β-galactosidase.[1]

  • Negative: The broth remains colorless or its original pale color, indicating the absence of the enzyme.[7]

Materials:

  • Sterile test tubes

  • Sterile physiological saline (0.85% NaCl)

  • This compound disks

  • Sterile inoculating loops

  • Incubator at 35-37°C

  • Test organism grown on a lactose-containing medium for 18-24 hours.[3]

Procedure:

  • Add 0.2 mL of sterile saline to a sterile test tube.[6]

  • Create a heavy suspension of the test organism in the saline. The turbidity should be equivalent to a McFarland standard of 3.[1]

  • Place an this compound disk into the bacterial suspension.[1]

  • Incubate the tube at 35-37°C for up to 4 hours.[6]

  • Examine for a color change in the suspension.[1]

Interpretation:

  • Positive: Development of a yellow color in the suspension indicates β-galactosidase activity.[1]

  • Negative: No color change is observed.[1]

Qualitative_ONPG_Workflow cluster_Broth Broth Method cluster_Disk Disk Method B_Culture 18-24h Culture on Lactose-Containing Medium B_Inoculate Heavily Inoculate This compound Broth B_Culture->B_Inoculate B_Incubate Incubate 35-37°C (1-24h) B_Inoculate->B_Incubate B_Result Observe for Yellow Color B_Incubate->B_Result D_Culture 18-24h Culture on Lactose-Containing Medium D_Suspend Make Heavy Suspension in Saline (McFarland 3) D_Culture->D_Suspend D_AddDisk Add this compound Disk D_Suspend->D_AddDisk D_Incubate Incubate 35-37°C (up to 4h) D_AddDisk->D_Incubate D_Result Observe for Yellow Color D_Incubate->D_Result

Caption: Experimental workflow for qualitative this compound tests.

Quantitative this compound Test (Miller Assay)

The Miller assay is a classic method to quantify β-galactosidase activity, expressed in "Miller units." This is particularly useful in molecular biology for reporter gene assays.

Materials and Reagents:

  • Z-Buffer (per 50 mL, pH 7.0):

    • Na₂HPO₄·7H₂O: 0.80 g (0.06 M)[8]

    • NaH₂PO₄·H₂O: 0.28 g (0.04 M)[8]

    • KCl (1 M): 0.5 mL (0.01 M)[8]

    • MgSO₄ (1 M): 0.05 mL (0.001 M)[8]

    • β-mercaptoethanol: 0.135 mL (0.05 M)[8]

    • Adjust to a final volume of 50 mL with deionized water. Store at 4°C.[8]

  • This compound Solution: 4 mg/mL in Z-buffer.[3]

  • Sodium Dodecyl Sulfate (SDS): 0.1% (w/v) solution.[3]

  • Chloroform

  • Sodium Carbonate (Na₂CO₃): 1 M solution.[3]

  • Spectrophotometer

  • Centrifuge

  • Bacterial culture grown to mid-log phase (OD₆₀₀ of 0.4-0.8).[3]

Procedure:

  • Harvest 2 mL of the bacterial culture by centrifugation. The cell pellet can be stored at -20°C or used immediately.[3]

  • Resuspend the cell pellet in 2 mL of Z-buffer.[3]

  • In a test tube, prepare a suitable dilution of the resuspended cells in Z-buffer to a final volume of 1 mL.[3]

  • To permeabilize the cells, add 25 µL of 0.1% SDS and 50 µL of chloroform. Vortex vigorously.[3]

  • Incubate at room temperature for 5 minutes.[3]

  • Start the reaction by adding 200 µL of the this compound solution. Mix well and record the start time (t₀).[3]

  • Incubate at room temperature until a noticeable yellow color develops.[3]

  • Stop the reaction by adding 500 µL of 1 M Na₂CO₃. Mix well and record the stop time (ts).[3] If no yellow color develops after 60 minutes, stop the reaction.[4]

  • Centrifuge the tubes to pellet cell debris (e.g., 7 minutes at 13,000 rpm).[3]

  • Measure the absorbance of the supernatant at 420 nm (OD₄₂₀) and 550 nm (OD₅₅₀). The OD₅₅₀ reading is to correct for light scattering by cell debris.[8]

Calculation of Miller Units: The activity of β-galactosidase is expressed in Miller units, calculated using the following formula:

Miller Units = 1000 x [OD₄₂₀ - (1.75 x OD₅₅₀)] / (t x V x OD₆₀₀) [8]

Where:

  • OD₄₂₀: Absorbance of the reaction supernatant at 420 nm.

  • OD₅₅₀: Absorbance of the reaction supernatant at 550 nm (correction for cell debris).

  • t: Reaction time in minutes (ts - t₀).[8]

  • V: Volume of the culture used in the assay in mL.[8]

  • OD₆₀₀: Absorbance of the original culture at 600 nm.[8]

Data Presentation: this compound Test Results in Different Organisms

The this compound test is a valuable tool for the differentiation of various bacterial species, particularly within the Enterobacteriaceae. The table below summarizes the typical this compound reactions for a selection of medically important organisms.

OrganismTypical this compound ReactionLactose FermentationNotes
Escherichia coliPositivePositiveA classic example of a lactose fermenter that is this compound-positive.[3]
Klebsiella pneumoniaePositivePositiveMost Klebsiella species are this compound-positive.[4]
Enterobacter spp.PositivePositiveGenerally this compound-positive.[3]
Citrobacter spp.PositiveVariable (often slow)Can be late lactose fermenters, making the this compound test particularly useful for their identification.[3]
Serratia marcescensPositiveVariable (often slow)Often a late lactose fermenter.[4]
Shigella sonneiPositiveSlowDifferentiates it from other Shigella species which are typically this compound-negative.[9]
Salmonella spp.NegativeNegativeMost species are this compound-negative.[3]
Shigella spp. (except S. sonnei)NegativeNegativeThis compound-negative.[3]
Proteus spp.NegativeNegativeProteus vulgaris and Proteus mirabilis are common negative controls.[3][7]
Providencia spp.NegativeNegativeTypically this compound-negative.[3]
Morganella morganiiNegativeNegativeThis compound-negative.[3]
Pseudomonas aeruginosaNegativeNegativeMost pseudomonads are this compound-negative.[8]
Neisseria lactamicaPositivePositiveDifferentiates it from other pathogenic Neisseria species like N. gonorrhoeae.[2][7]
Neisseria gonorrhoeaeNegativeNegativeThis compound-negative.[7]

Applications in Research and Drug Development

  • Microbial Identification: The this compound test is a fundamental component of biochemical identification panels for gram-negative bacteria, aiding in the rapid and accurate characterization of clinical isolates and environmental samples.[2][4]

  • Reporter Gene Assays: The lacZ gene, which encodes β-galactosidase, is a widely used reporter gene in molecular biology. The quantitative this compound assay allows for the precise measurement of gene expression levels in response to various stimuli or genetic modifications.

  • Drug Discovery: In the context of drug development, the this compound assay can be adapted for high-throughput screening of compounds that may inhibit or modulate bacterial β-galactosidase activity. This could be relevant in the search for novel antimicrobial agents or in studying the effects of drugs on bacterial metabolism.

Limitations and Considerations

  • Pigmented Organisms: Bacteria that produce a yellow pigment can interfere with the interpretation of a positive result.[4][7]

  • Induction of β-galactosidase: The expression of β-galactosidase is often inducible by lactose. Therefore, it is recommended to culture the test organism on a lactose-containing medium prior to performing the this compound test to ensure optimal enzyme production.[3][10] Growth on glucose-containing media can inhibit β-galactosidase expression.[7]

  • Further Testing: The this compound test should be used in conjunction with other biochemical and molecular tests for a definitive identification of an organism.[5]

Conclusion

The this compound assay remains a simple, yet powerful tool in the arsenal (B13267) of microbiologists and molecular biologists. Its ability to rapidly and sensitively detect β-galactosidase activity provides valuable information for microbial identification, gene expression studies, and various research applications. By understanding the principles and adhering to standardized protocols as outlined in this guide, researchers can effectively utilize the this compound test to generate reliable and reproducible data.

References

Methodological & Application

Application Notes: ONPG Assay for E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The o-Nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely used method for the quantitative measurement of β-galactosidase activity in Escherichia coli. β-galactosidase, an enzyme encoded by the lacZ gene, plays a crucial role in the bacterial metabolism of lactose (B1674315) by hydrolyzing it into glucose and galactose.[1][2] Due to its robust and easily quantifiable nature, the lacZ gene is one of the most common reporter genes in molecular biology.[3][4]

The assay utilizes this compound, a colorless synthetic substrate that is structurally analogous to lactose.[2][5] In the presence of β-galactosidase, this compound is cleaved into galactose and o-nitrophenol.[2][6] The o-nitrophenol product has a distinct yellow color, which can be measured spectrophotometrically at a wavelength of 420 nm.[1][7] The intensity of the yellow color is directly proportional to the enzymatic activity, allowing for precise quantification.[1] This assay is particularly valuable for detecting β-galactosidase activity in strains that are late lactose fermenters due to a lack of lactose permease, as this compound can enter the cell without the need for this transporter.[2][5][6]

Principle of the this compound Assay

The core of the assay is the enzymatic conversion of a colorless substrate to a colored product. The bacterial cells must first be permeabilized to allow the this compound substrate to enter and interact with the intracellular β-galactosidase. The reaction is initiated by the addition of this compound and allowed to proceed for a specific time. It is then terminated, and the concentration of the resulting o-nitrophenol is determined by measuring the absorbance of the solution.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound (o-Nitrophenyl-β-D-galactopyranoside) (Colorless) Enzyme β-Galactosidase (from E. coli) This compound->Enzyme Galactose Galactose (Colorless) Enzyme->Galactose ONP o-Nitrophenol (Yellow) Enzyme->ONP

Caption: Enzymatic cleavage of this compound by β-galactosidase.

Experimental Protocols

This protocol is adapted for a 96-well plate format, suitable for medium to high-throughput analysis.

I. Materials and Reagents
  • Equipment:

    • Spectrophotometer or microplate reader capable of reading absorbance at 420 nm and 600 nm.

    • Incubator shaker set to 37°C.

    • Centrifuge with a rotor for microfuge tubes or 96-well plates.

    • Vortex mixer.

    • 96-well clear, flat-bottom plates.

    • Microfuge tubes or deep-well 96-well plates.

    • Micropipettes and sterile tips.

  • Reagents:

    • E. coli culture grown to the mid-logarithmic phase.

    • Luria-Bertani (LB) Broth or other suitable growth medium.

    • Z-Buffer (pH 7.0): Prepare 100 ml by mixing Na₂HPO₄·7H₂O (1.61 g), NaH₂PO₄·H₂O (0.55 g), KCl (0.075 g), and MgSO₄·7H₂O (0.0246 g). Dissolve salts, adjust pH to 7.0, and bring the final volume to 100 ml with distilled water.[1] Before use, add β-mercaptoethanol to a final concentration of 2.7 µl/ml.

    • This compound Solution (4 mg/mL): Dissolve 40 mg of this compound in 10 mL of Z-Buffer. This solution should be prepared fresh and protected from light.[1]

    • Permeabilization Reagents: 0.1% Sodium Dodecyl Sulfate (SDS) and Chloroform (B151607) (CHCl₃).[7]

    • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[3]

II. Assay Procedure
  • Culture Preparation:

    • Inoculate a single colony of E. coli into 5 mL of LB broth (with appropriate antibiotic if necessary) and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh medium.

    • Incubate at 37°C with shaking until the culture reaches the mid-log phase of growth (OD₆₀₀ of 0.4-0.6).[8]

  • Cell Permeabilization:

    • Measure and record the final OD₆₀₀ of each culture. This value is crucial for normalizing the results.

    • Transfer 100 µL of each cell culture to a separate 1.5 mL microfuge tube.

    • Add 10 µL of 0.1% SDS and 20 µL of chloroform to each tube.[7]

    • Vortex the tubes vigorously for 10-15 seconds to lyse the cells.

  • Enzymatic Reaction:

    • Pre-warm the permeabilized cell lysates and the this compound solution to 37°C.

    • To start the reaction, add 200 µL of the 4 mg/mL this compound solution to each tube.[1]

    • Start a timer immediately.

    • Incubate the reaction mixture at 37°C.[1] Monitor for the development of a yellow color. The incubation time can range from a few minutes for high-activity samples to several hours for low-activity samples.[9][10] Record the exact reaction time for each sample.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 500 µL of 1 M Na₂CO₃ Stop Solution.[3] This will halt the enzymatic activity and enhance the yellow color of the o-nitrophenol.

    • Centrifuge the tubes at maximum speed for 5 minutes to pellet cell debris.

    • Carefully transfer 200 µL of the supernatant from each tube to a clear, flat-bottom 96-well plate.

    • Measure the absorbance at 420 nm (A₄₂₀) using a microplate reader.

    • (Optional but recommended) Measure absorbance at 550 nm (A₅₅₀) to correct for light scattering from cell debris.

Experimental Workflow

G node_start Start: E. coli Colony node_culture 1. Grow E. coli Culture to Mid-Log Phase (OD600 ≈ 0.5) node_start->node_culture node_od 2. Measure and Record OD600 node_culture->node_od node_lyse 3. Permeabilize Cells (SDS/Chloroform) node_od->node_lyse node_react 4. Add this compound Substrate & Start Timer node_lyse->node_react node_incubate 5. Incubate at 37°C (Monitor Color Change) node_react->node_incubate node_stop 6. Add Stop Solution (Na2CO3) & Record Time node_incubate->node_stop node_measure 7. Pellet Debris & Measure Supernatant Absorbance at 420 nm node_stop->node_measure node_calc 8. Calculate β-Galactosidase Activity (Miller Units) node_measure->node_calc node_end End: Quantitative Result node_calc->node_end

Caption: Workflow for the quantitative this compound assay.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound assay protocol.

ParameterValue / RangeNotes
Cell Density for Harvest OD₆₀₀ = 0.4 - 0.6Ensures cells are in the active mid-logarithmic growth phase.[8]
Sample Volume 100 µLVolume of cell culture used for each assay.
This compound Concentration 4 mg/mL in Z-BufferThe chromogenic substrate for the reaction.[1]
Permeabilization Agents 0.1% SDS, ChloroformUsed to disrupt the cell membrane to allow this compound entry.[7]
Stop Solution 1 M Na₂CO₃Halts the reaction and enhances the product's color.[3]
Incubation Temperature 37°COptimal temperature for E. coli β-galactosidase activity.[1][5]
Incubation Time 5 min - 4 hoursVaries depending on the level of enzyme expression.[9]
Measurement Wavelength 420 nmWavelength for measuring the absorbance of the o-nitrophenol product.[1]
Correction Wavelength 550 nm (Optional)Used to correct for light scattering by cell debris.
Calculation of β-Galactosidase Activity

The activity of β-galactosidase is typically expressed in Miller Units, which normalizes the absorbance reading to the reaction time and cell density.

The formula for Miller Units is:

Miller Units = 1000 × [A₄₂₀ – (1.75 × A₅₅₀)] / (t × V × OD₆₀₀)

Where:

  • A₄₂₀ = Absorbance at 420 nm.

  • A₅₅₀ = Absorbance at 550 nm (corrects for light scattering).

  • t = Reaction time in minutes.

  • V = Volume of culture assayed in mL (in this protocol, 0.1 mL).

  • OD₆₀₀ = Optical density of the culture at 600 nm.

A simplified formula is often used if the A₅₅₀ reading is omitted:

Miller Units = 1000 × A₄₂₀ / (t × V × OD₆₀₀)

References

Quantitative β-Galactosidase Assay Using ONPG in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-galactosidase assay is a widely used reporter gene assay in molecular biology, particularly in the context of yeast-based systems such as the yeast two-hybrid (Y2H) system.[1][2][3] The lacZ gene from Escherichia coli, encoding the enzyme β-galactosidase, serves as a robust reporter. The enzyme's activity can be readily quantified by monitoring the cleavage of a chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG).[1][4][5][6] This application note provides a detailed protocol for the quantitative determination of β-galactosidase activity in yeast cells, a critical step for validating protein-protein interactions and studying gene expression.

Principle of the Assay

The assay quantifies the enzymatic activity of β-galactosidase. This enzyme hydrolyzes the colorless substrate this compound into galactose and o-nitrophenol.[1][4][5][6] The product, o-nitrophenol, has a distinct yellow color in alkaline solutions, and its absorbance can be measured spectrophotometrically at 420 nm.[1][7][8] The amount of o-nitrophenol produced is directly proportional to the β-galactosidase activity, which in turn reflects the expression level of the lacZ reporter gene.

In systems like the Y2H, the interaction between two proteins of interest reconstitutes a functional transcription factor, leading to the expression of a reporter gene, often lacZ.[1][2][3] Therefore, the quantitative measurement of β-galactosidase activity provides a reliable measure of the strength of the protein-protein interaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying principle of the yeast two-hybrid system leading to β-galactosidase production and the general workflow of the quantitative this compound assay.

Yeast_Two_Hybrid cluster_nucleus Yeast Nucleus cluster_TF Reconstituted Transcription Factor Reporter_Gene Reporter Gene (lacZ) Transcription Transcription UAS Upstream Activating Sequence (UAS) Promoter Promoter UAS->Promoter Promoter->Reporter_Gene Translation Translation Transcription->Translation b_galactosidase β-galactosidase Translation->b_galactosidase DBD DNA-Binding Domain (DBD) - Bait (Protein X) DBD->UAS Binds to AD Activation Domain (AD) - Prey (Protein Y) DBD->AD Interaction AD->Transcription Activates

Caption: Yeast two-hybrid system principle.

ONPG_Assay_Workflow Start Start: Yeast Culture Cell_Harvest 1. Cell Growth and Harvest Start->Cell_Harvest Cell_Lysis 2. Cell Lysis/Permeabilization Cell_Harvest->Cell_Lysis Reaction_Setup 3. Add this compound Substrate Cell_Lysis->Reaction_Setup Incubation 4. Incubate at 28-37°C Reaction_Setup->Incubation Reaction_Stop 5. Stop Reaction (add Na₂CO₃) Incubation->Reaction_Stop Measurement 6. Measure Absorbance at 420 nm Reaction_Stop->Measurement Calculation 7. Calculate β-galactosidase Units Measurement->Calculation End End: Quantitative Result Calculation->End

Caption: Quantitative this compound assay workflow.

Experimental Protocols

Two primary methods are commonly employed for the quantitative β-galactosidase assay in yeast: the permeabilized cell method and the crude extract method. The former is faster and suitable for screening a large number of samples, while the latter is more rigorous and ideal when comparing samples from different growth conditions.

Materials and Reagents
  • Yeast Cultures: Grown in appropriate selective media to mid-log phase (OD₆₀₀ of 0.5-0.8).

  • Z-Buffer (pH 7.0):

    • 60 mM Na₂HPO₄·7H₂O

    • 40 mM NaH₂PO₄·H₂O

    • 10 mM KCl

    • 1 mM MgSO₄·7H₂O

    • Optional: 50 mM β-mercaptoethanol (add fresh before use).

  • This compound Solution: 4 mg/mL in Z-buffer.

  • Sodium Carbonate (Na₂CO₃): 1 M solution.

  • Chloroform (B151607)

  • 0.1% (w/v) Sodium Dodecyl Sulfate (SDS)

  • Breaking Buffer (for crude extract method):

    • 100 mM Tris-HCl (pH 8.0)

    • 10% (v/v) Glycerol

    • 1 mM DTT

    • Protease inhibitors

  • Glass Beads (0.5 mm diameter, acid-washed)

  • Spectrophotometer or Plate Reader

Method 1: Permeabilized Cell Assay

This method is rapid and well-suited for high-throughput screening.

  • Cell Culture: Grow yeast strains overnight in 5 mL of appropriate selective medium at 30°C with shaking.

  • OD₆₀₀ Measurement: In the morning, measure the optical density at 600 nm (OD₆₀₀) of the cultures. Use cultures in the mid-log phase of growth (OD₆₀₀ ≈ 0.5-0.8).

  • Cell Harvest: Transfer 1 mL of each culture to a microcentrifuge tube. Centrifuge at 13,000 rpm for 1 minute to pellet the cells. Discard the supernatant.

  • Cell Resuspension: Resuspend the cell pellet in 1 mL of Z-buffer.

  • Permeabilization:

    • Add 100 µL of chloroform and 50 µL of 0.1% SDS to the cell suspension.

    • Vortex vigorously for 15-20 seconds to permeabilize the cells.

  • Pre-incubation: Incubate the tubes at 28°C for 5 minutes.

  • Enzymatic Reaction:

    • Add 200 µL of this compound solution (4 mg/mL in Z-buffer) to each tube and start a timer.

    • Incubate at 28°C until a faint yellow color develops (typically 5-60 minutes).

  • Stop Reaction: Stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the exact reaction time.

  • Clarification: Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet cell debris.

  • Absorbance Measurement: Carefully transfer the supernatant to a new cuvette or a 96-well plate and measure the absorbance at 420 nm (OD₄₂₀).

  • Calculation: Calculate the β-galactosidase activity in Miller units using the formula provided in the "Data Analysis" section.

Method 2: Crude Extract Assay

This method is more quantitative as it normalizes β-galactosidase activity to the total protein concentration.

  • Cell Culture and Harvest: Grow a 10 mL yeast culture to an OD₆₀₀ of 0.8-1.0. Harvest the cells by centrifugation at 5,000 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet with 10 mL of ice-cold sterile water and centrifuge again.

  • Cell Lysis:

    • Resuspend the cell pellet in 250 µL of ice-cold breaking buffer.

    • Add an equal volume of acid-washed glass beads.

    • Vortex vigorously for 30-second intervals, with 30-second cooling periods on ice, for a total of 5-6 cycles.

  • Clarification: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris and glass beads.

  • Protein Quantification: Transfer the supernatant (crude extract) to a new tube. Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a new microcentrifuge tube, add 10-100 µL of the crude extract.

    • Add Z-buffer to a total volume of 1 mL.

    • Pre-incubate at 28°C for 5 minutes.

    • Start the reaction by adding 200 µL of this compound solution and start a timer.

    • Incubate at 28°C until a pale yellow color develops.

  • Stop Reaction: Stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the exact reaction time.

  • Absorbance Measurement: Measure the OD₄₂₀ of the reaction mixture.

  • Calculation: Calculate the β-galactosidase activity and normalize it to the protein concentration.

Data Presentation and Analysis

The activity of β-galactosidase is typically expressed in Miller units.

Formula for Miller Units (Permeabilized Cell Method):

Units = (1000 * OD₄₂₀) / (t * V * OD₆₀₀)

Where:

  • OD₄₂₀: Absorbance of the reaction product (o-nitrophenol).

  • OD₆₀₀: Cell density of the culture.

  • t: Reaction time in minutes.

  • V: Volume of the culture used in the assay in mL.

Formula for Miller Units (Crude Extract Method):

Units = (1000 * OD₄₂₀) / (t * V * P)

Where:

  • OD₄₂₀: Absorbance of the reaction product (o-nitrophenol).

  • t: Reaction time in minutes.

  • V: Volume of the cell extract used in the assay in mL.

  • P: Protein concentration of the cell extract in mg/mL.

Sample Data Tables

Table 1: β-Galactosidase Activity from Permeabilized Cells

SampleOD₆₀₀Reaction Time (min)OD₄₂₀Miller Units
Negative Control0.75600.0501.1
Weak Interaction0.78450.2507.2
Strong Interaction0.80100.65081.3
Experimental Drug A 0.79450.1203.4
Experimental Drug B 0.76100.58076.3

Table 2: β-Galactosidase Activity from Crude Extracts

SampleProtein Conc. (mg/mL)Reaction Time (min)OD₄₂₀Specific Activity (Units/mg protein)
Negative Control2.5600.0450.3
Weak Interaction2.7400.2802.6
Strong Interaction2.680.72034.6
Experimental Drug A 2.8400.1501.3
Experimental Drug B 2.580.69034.5

Troubleshooting

IssuePossible CauseSuggested Solution
No or very low activity - Plasmid loss- Poor transfection/transformation- Inactive enzyme- Incorrect incubation temperature- No this compound added- Grow yeast in selective media to ensure plasmid retention.- Verify transformation efficiency.- Use a positive control.- Ensure incubation is at the optimal temperature (28-37°C).[7]- Double-check reagent addition.[7]
High background in negative control - Endogenous β-galactosidase activity- Contamination of cultures- Use a yeast strain with no endogenous β-galactosidase activity.- Ensure aseptic techniques are followed.
Inconsistent results between replicates - Inaccurate pipetting- Variation in cell density- Inconsistent reaction times- Use calibrated pipettes.- Ensure cultures are well-mixed before taking aliquots.- Stop all reactions at precisely the recorded time.
Color develops too quickly - Very high enzyme activity- Reduce the reaction time.- Dilute the cell culture or crude extract.
Color develops too slowly - Low enzyme activity- Increase the reaction time.- Use a more concentrated cell suspension or crude extract.

Conclusion

The quantitative β-galactosidase assay using this compound is a reliable and versatile method for measuring gene expression in yeast. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain accurate and reproducible results for a wide range of applications, from fundamental research to drug discovery.

References

ONPG Assay for Measuring lacZ Expression in Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ortho-Nitrophenyl-β-galactopyranoside (ONPG) assay is a widely used, sensitive, and straightforward colorimetric method for the quantitative measurement of β-galactosidase (β-gal) enzyme activity. The bacterial lacZ gene, which encodes for β-galactosidase, is a common reporter gene used in mammalian cell systems to study gene expression, promoter activity, and transfection efficiency. This document provides detailed application notes and protocols for performing the this compound assay in mammalian cells.

Principle of the this compound Assay

The this compound assay relies on the enzymatic activity of β-galactosidase.[1][2][3] β-galactosidase hydrolyzes the colorless substrate this compound into galactose and o-nitrophenol.[1][3] The resulting o-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance at a wavelength of 405-420 nm using a spectrophotometer or a microplate reader.[1][4][5] The intensity of the yellow color is directly proportional to the β-galactosidase activity in the sample, which in turn reflects the expression level of the lacZ reporter gene.[2]

ONPG_Assay_Principle cluster_0 β-galactosidase (from lacZ expression) cluster_1 Substrate & Products bgal β-galactosidase Products Galactose + o-nitrophenol (Yellow) bgal->Products This compound This compound (Colorless) This compound->bgal Hydrolysis

Figure 1: Principle of the this compound Assay.

Applications

  • Reporter Gene Assays: To study the activity of promoters, enhancers, and other regulatory elements by fusing them to the lacZ gene.[2]

  • Transfection Efficiency: To normalize for variations in transfection efficiency between different cell cultures or experiments.

  • Gene Expression Studies: To monitor the expression of a gene of interest when it is co-expressed with a lacZ reporter construct.

  • Drug Screening: To screen for compounds that modulate the activity of a specific signaling pathway that regulates a promoter driving lacZ expression.

Experimental Protocols

This section provides a detailed methodology for performing the this compound assay in mammalian cells cultured in various formats.

Materials and Reagents
  • Lysis Buffer: (e.g., 1X Lysis Buffer: 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100). Commercial lysis buffers are also available.[4]

  • This compound Substrate Solution: (o-nitrophenyl-β-D-galactopyranoside) at a concentration of 4 mg/mL in 0.1 M sodium phosphate (B84403) buffer (pH 7.0).[6] This solution should be prepared fresh daily.[6]

  • Stop Buffer: 1 M Sodium Carbonate (Na2CO3).[1]

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • β-galactosidase Enzyme Standard: For generating a standard curve (optional but recommended for absolute quantification).[4]

  • Microplate Reader or Spectrophotometer: Capable of reading absorbance at 405-420 nm.[1][7]

  • 96-well clear flat-bottom plates.

  • Standard laboratory equipment: Pipettes, microcentrifuge tubes, etc.

Experimental Workflow

ONPG_Workflow start Start: Transfected Mammalian Cells wash 1. Wash cells with PBS start->wash lyse 2. Lyse cells to release β-galactosidase wash->lyse centrifuge 3. Centrifuge to pellet cell debris lyse->centrifuge supernatant 4. Collect supernatant (cell lysate) centrifuge->supernatant assay_setup 5. Add cell lysate to 96-well plate supernatant->assay_setup add_this compound 6. Add this compound substrate solution assay_setup->add_this compound incubate 7. Incubate at 37°C add_this compound->incubate add_stop 8. Add Stop Buffer to terminate reaction incubate->add_stop read_absorbance 9. Read absorbance at 405-420 nm add_stop->read_absorbance analyze 10. Analyze data read_absorbance->analyze

Figure 2: Experimental Workflow of the this compound Assay.

Step-by-Step Protocol

1. Cell Harvesting and Lysis:

  • For Adherent Cells:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with 1X PBS.

    • Add an appropriate volume of 1X Lysis Buffer to the culture dish (see Table 1 for recommended volumes).[4]

    • Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis.[4] A freeze-thaw cycle (-80°C for 1-2 hours followed by thawing at room temperature) can enhance lysis.[4][7]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • For Suspension Cells:

    • Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes).[8]

    • Aspirate the supernatant.

    • Wash the cell pellet once with 1X PBS and centrifuge again.

    • Resuspend the cell pellet in an appropriate volume of 1X Lysis Buffer.

    • Incubate on ice for 10-15 minutes with occasional vortexing. A freeze-thaw cycle can also be performed.[4]

Table 1: Recommended Lysis Buffer Volumes for Different Culture Vessels [4]

Culture VesselVolume of 1X Lysis Buffer (µL)
96-well plate50
24-well plate250
12-well plate500
6-well plate1000

2. Preparation of Cell Lysate for Assay:

  • Centrifuge the cell lysate at 12,000 x g for 5 minutes at 4°C to pellet the cell debris.[9]

  • Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This supernatant contains the β-galactosidase enzyme.

3. This compound Assay Reaction:

  • Pipette 50-100 µL of the cell lysate into a well of a 96-well plate.[9]

  • Controls:

    • Blank: Add lysis buffer instead of cell lysate to a well. This will be used to subtract the background absorbance.[4]

    • Negative Control: Use lysate from mock-transfected or untransfected cells to determine the endogenous β-galactosidase activity.[1][4]

    • Positive Control: Use a known amount of purified β-galactosidase enzyme.[1]

  • Add 100 µL of freshly prepared this compound Substrate Solution to each well.[4]

  • Incubate the plate at 37°C. The incubation time can range from 10 minutes to several hours, depending on the level of β-galactosidase expression.[4][7] Monitor the development of a yellow color.

  • Stop the reaction by adding 50 µL of 1 M Na2CO3 Stop Buffer to each well.[1] This will raise the pH and inactivate the enzyme.

4. Data Acquisition:

  • Measure the absorbance of each well at a wavelength between 405 nm and 420 nm using a microplate reader.[1][4][5]

Data Presentation and Analysis

The results of the this compound assay are typically presented as β-galactosidase activity, which can be expressed in arbitrary units or normalized to the total protein concentration of the cell lysate.

Table 2: Example Data from an this compound Assay

SampleReplicate 1 (Absorbance at 420 nm)Replicate 2 (Absorbance at 420 nm)Replicate 3 (Absorbance at 420 nm)Average AbsorbanceCorrected Absorbance (Average - Blank)β-gal Activity (Arbitrary Units)
Blank0.0520.0550.0530.0530.0000.00
Mock Transfected0.0880.0910.0890.0890.03636
Promoter A + lacZ0.8540.8620.8580.8580.805805
Promoter B + lacZ1.2341.2511.2451.2431.1901190

Calculation of β-galactosidase Activity:

A common method to express β-galactosidase activity is using Miller Units, which normalizes the activity to the cell density and reaction time. However, for relative comparisons in mammalian cell culture, a simpler calculation is often sufficient:

  • Corrected Absorbance = Average Absorbance of Sample - Average Absorbance of Blank

  • Relative β-galactosidase Activity = Corrected Absorbance of Experimental Sample / Corrected Absorbance of Control Sample

For more accurate quantification, a standard curve can be generated using purified β-galactosidase. The activity in the experimental samples can then be interpolated from this curve.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSolution
No or low yellow color development Low transfection efficiency.Optimize transfection protocol.
Inactive β-galactosidase enzyme.Ensure proper storage of lysates and avoid repeated freeze-thaw cycles.
Insufficient incubation time.Increase the incubation time with the this compound substrate.[10]
Incorrect pH of buffers.Check and adjust the pH of all buffers.[10]
High background in mock-transfected cells Endogenous β-galactosidase activity.This is expected in some cell lines. Subtract the background from all experimental samples.
Contamination of reagents.Use fresh, sterile reagents.
High variability between replicates Inconsistent cell lysis.Ensure complete and uniform cell lysis for all samples.
Pipetting errors.Use calibrated pipettes and ensure accurate pipetting.
Cell clumping.Ensure a single-cell suspension before lysis.
Yellow color in this compound substrate solution before use Degradation of this compound.Prepare the this compound solution fresh before each experiment.[11]

References

Application Notes and Protocols: ONPG Test for Bacterial Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of the ONPG Test

The ability of a bacterium to ferment lactose (B1674315) is dependent on two key enzymes: a permease and β-galactosidase.[1][2][3] The permease enzyme facilitates the transport of lactose across the bacterial cell wall.[2][4] Once inside the cell, β-galactosidase hydrolyzes the lactose molecule into glucose and galactose, which can then be metabolized.[1][5]

Some bacteria may lack the permease enzyme, making them appear as non-lactose or late-lactose fermenters in traditional fermentation tests.[1][2][5] The this compound (o-nitrophenyl-β-D-galactopyranoside) test is a rapid and sensitive method designed to detect the presence of the β-galactosidase enzyme, independent of the permease enzyme.[1][4]

This compound is a colorless, synthetic analog of lactose.[2][3][5] Due to its structure, it can freely enter the bacterial cell without the need for permease.[1][2][6] If the bacterium possesses β-galactosidase, the enzyme cleaves the β-galactoside bond in this compound, releasing galactose and o-nitrophenol.[3][5][6] The o-nitrophenol is a yellow-colored compound, and its presence indicates a positive test result.[5][6][7] This allows for the rapid identification of organisms that possess β-galactosidase, including late lactose fermenters.[4][5][6]

Applications

  • Differentiation of Enterobacteriaceae: The test is primarily used to distinguish members of the Enterobacteriaceae family, separating late lactose fermenters from non-lactose fermenters.[1][8]

  • Identification of Neisseria species: It helps in differentiating Neisseria lactamica (this compound positive) from other Neisseria species.[3][8]

  • Biochemical Characterization: It serves as a key component in the biochemical profiling for the identification of various Gram-negative bacteria.[2]

Experimental Protocols

The this compound test can be performed using two primary methods: the this compound disk method and the this compound broth (tube) method. For optimal results, test organisms should be cultured on a medium containing lactose (e.g., MacConkey Agar or Triple Sugar Iron Agar) to induce enzyme production.[3][6][9]

3.1. Method 1: this compound Disk Protocol

This method utilizes filter paper disks impregnated with this compound.

Materials:

  • This compound Disks.[9]

  • Sterile physiological saline (0.85-0.9%).[3][9]

  • Sterile test tubes (e.g., 13 x 100 mm).[10]

  • Sterile inoculating loop or needle.

  • Incubator (35-37°C).[3]

  • Test organism from a pure 18-24 hour culture.[4]

Procedure:

  • Aseptically place a single this compound disk into a sterile test tube.[1][11]

  • Add 0.2 - 0.5 mL of sterile physiological saline to the tube.[1][2][3]

  • Using a sterile loop, pick several colonies of the test organism to create a heavy suspension in the saline (turbidity should be equivalent to a McFarland 3 standard).[2][4]

  • Incubate the tube aerobically at 35-37°C.[1][3]

  • Observe the tube for the development of a yellow color at hourly intervals for up to 4-6 hours.[3][4] If no color change is observed, continue incubation for up to 24 hours.[4][11]

3.2. Method 2: this compound Broth Protocol

This method uses a prepared this compound broth medium.

Materials:

  • This compound Broth.[8]

  • Sterile inoculating loop.

  • Incubator (35-37°C).[2]

  • Test organism from a pure 18-24 hour culture.[2]

Procedure:

  • Allow the this compound broth to equilibrate to room temperature before use.[1][6]

  • Inoculate the broth heavily with the test organism from a pure culture.[1][2][6]

  • Incubate the tube aerobically at 35-37°C with the cap loosened.[1][6]

  • Examine the tube for a yellow color change after 1 hour.[1][6] If the result is negative, continue to incubate and observe for up to 24 hours.[1][2]

Interpretation of Results

  • Positive Result: The development of any shade of yellow in the suspension or on the disk indicates the presence of β-galactosidase.[1][6][8]

  • Negative Result: The absence of a color change (remaining colorless or the original pale color) after the full incubation period indicates the absence of the enzyme.[1][6][8]

Data Presentation: Quality Control and Expected Results

Quality control must be performed with each new batch of this compound reagents and on each day of testing.

Organism Type Example Organism ATCC/NCTC Strain Expected this compound Result Lactose Fermentation
Positive Control Escherichia coliATCC® 25922 / NCTC 10418Positive (Yellow)Rapid Fermenter
Positive Control Neisseria lactamicaATCC® 23971 / NCTC 10617Positive (Yellow)Fermenter
Negative Control Proteus mirabilisATCC® 12453 / NCTC 10975Negative (No Color Change)Non-Fermenter
Negative Control Neisseria gonorrhoeaeATCC® 43069 / NCTC 8375Negative (No Color Change)Non-Fermenter
Late Lactose Fermenter Citrobacter spp.ATCC® 8090Positive (Yellow)Slow Fermenter
Non-Lactose Fermenter Salmonella spp., Shigella spp.-Negative (No Color Change)Non-Fermenter

Data compiled from references:[3][4][5][8][12]

Visual Workflow

ONPG_Test_Workflow This compound Test Experimental Workflow cluster_methods Choose Method cluster_results Result Interpretation start Start: Pure 18-24h Bacterial Culture (from lactose-containing medium) prep Prepare Heavy Suspension (McFarland 3 in Saline) start->prep disk_method Disk Method: Add this compound Disk prep->disk_method Method 1 broth_method Broth Method: Inoculate this compound Broth prep->broth_method Method 2 incubate Incubate at 35-37°C disk_method->incubate broth_method->incubate observe Observe for Yellow Color (Check at 1h, 4h, up to 24h) incubate->observe positive Positive Result: Yellow Color (β-galactosidase Present) observe->positive Yes negative Negative Result: No Color Change (β-galactosidase Absent) observe->negative No

Caption: Workflow diagram for the this compound test procedure.

Limitations of the Procedure

  • The test should not be performed on bacteria that naturally produce a yellow pigment, as this can interfere with the interpretation of the results.[3][6][8]

  • For a rapid and reliable test, the inoculum must be taken from a culture grown on a lactose-containing medium, as glucose can inhibit β-galactosidase activity.[3][8]

  • A heavy inoculum is required to ensure a sufficient concentration of the enzyme for detection.[8]

  • The this compound test is not a standalone identification method and should be used in conjunction with other biochemical, molecular, or mass spectrometry tests for complete bacterial identification.[1][4][6]

References

Preparing ONPG Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely used chromogenic substrate for the detection of β-galactosidase activity. Its hydrolysis by β-galactosidase yields o-nitrophenol, a yellow product that can be quantified spectrophotometrically. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in common laboratory assays.

Introduction

β-galactosidase, encoded by the lacZ gene, is a common reporter enzyme in molecular biology and a diagnostic marker in microbiology. Accurate and reproducible measurement of its activity is crucial for a variety of applications, including gene expression studies, enzyme kinetics, and microbial identification. The use of a properly prepared and stored this compound stock solution is fundamental to achieving reliable results. This guide outlines the necessary steps and provides key data for the effective use of this compound in your research.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for this compound.

Table 1: this compound Solubility

SolventSolubilityReference
Dimethylformamide (DMF)~20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~15 mg/mL[1]
Water~7.4 mg/mL[2]
Phosphate Buffered Saline (PBS, pH 7.2)~2 mg/mL[1]
Ethanol~0.25 mg/mL[1]

Table 2: this compound Stock Solution & Storage Recommendations

ParameterRecommendationReference
Powder Storage
Temperature-20°C[1][3]
Stability≥ 4 years[1]
ConditionsProtect from light and moisture[3][4]
Aqueous Stock Solution Storage
Recommended Concentration3-4 mg/mL[5][6][7]
SolventDeionized water or 0.1 M Phosphate Buffer (pH 7.0)[5][6][7]
Storage Temperature2-8°C or -20°C[3]
Short-term Stability (Aqueous)Not recommended for more than one day at 2-8°C[1]
Long-term Stability (Aqueous)Up to 1 year at -20°C or 2 years at -80°C[8]
Organic Stock Solution Storage
Recommended SolventDMSO or DMF[1]
Storage Temperature-20°C or -80°C[8]
StabilityUp to 1 year at -20°C or 2 years at -80°C[8]

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Stock Solution (4 mg/mL)

This protocol is suitable for most standard β-galactosidase assays.

Materials:

  • o-Nitrophenyl-β-D-galactopyranoside (this compound) powder

  • 0.1 M Phosphate Buffer, pH 7.0 (see preparation below) or deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath at 37°C (optional)

  • Sterile 0.22 µm filter and syringe (optional, for sterilization)

Preparation of 0.1 M Phosphate Buffer (pH 7.0):

  • Prepare 0.1 M solutions of Sodium Phosphate Dibasic (Na₂HPO₄) and Sodium Phosphate Monobasic (NaH₂PO₄).

  • To prepare 100 mL of buffer, mix 61 mL of 0.1 M Na₂HPO₄ with 39 mL of 0.1 M NaH₂PO₄.

  • Verify the pH is 7.0 and adjust if necessary.

Procedure:

  • Weigh out the required amount of this compound powder. For 10 mL of a 4 mg/mL stock solution, you will need 40 mg.

  • Add the this compound powder to a sterile conical tube.

  • Add the desired volume of 0.1 M Phosphate Buffer (pH 7.0) or deionized water.

  • Vortex the solution vigorously to dissolve the this compound. Gentle warming in a 37°C water bath can aid dissolution.[9]

  • Once fully dissolved, the solution should be colorless to very pale yellow.

  • (Optional) For long-term storage, the solution can be sterilized by passing it through a 0.22 µm filter.[8]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8] For daily use, a fresh solution is recommended.[5]

Protocol 2: β-Galactosidase Activity Assay (Cell Lysate)

This protocol provides a general procedure for measuring β-galactosidase activity in cell lysates.

Materials:

  • Prepared this compound stock solution (4 mg/mL in 0.1 M Phosphate Buffer, pH 7.0)

  • Z-Buffer (see preparation below)

  • Cell lysate containing β-galactosidase

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Microplate reader or spectrophotometer

  • 96-well clear, flat-bottom plate or cuvettes

  • Incubator at 37°C

Preparation of Z-Buffer (per 50 mL):

  • 0.80 g Na₂HPO₄·7H₂O (60 mM)

  • 0.28 g NaH₂PO₄·H₂O (40 mM)

  • 0.5 mL 1 M KCl (10 mM)

  • 0.05 mL 1 M MgSO₄ (1 mM)

  • 0.135 mL β-mercaptoethanol (50 mM) - Add fresh before use

  • Adjust pH to 7.0 and bring the final volume to 50 mL with deionized water.

Procedure:

  • Equilibrate Z-Buffer and the this compound stock solution to room temperature. If the this compound solution was frozen, thaw it and keep it on ice.

  • Add 10-100 µL of cell lysate to the wells of a 96-well plate.

  • Add Z-Buffer to each well to bring the total volume to 200 µL. Include a blank control with Z-buffer only.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • To start the reaction, add 50 µL of the 4 mg/mL this compound stock solution to each well.

  • Incubate the plate at 37°C. Monitor for the development of a yellow color. The incubation time can range from a few minutes to several hours depending on the enzyme concentration.[10]

  • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution. The yellow color will intensify and become stable.

  • Read the absorbance at 420 nm using a microplate reader.[1][11]

  • Subtract the absorbance of the blank control from the absorbance of the samples. The activity can then be calculated based on the Beer-Lambert law and the extinction coefficient of o-nitrophenol.

Visualizations

ONPG_Stock_Preparation cluster_materials Materials cluster_procedure Procedure ONPG_powder This compound Powder Weigh 1. Weigh this compound ONPG_powder->Weigh Solvent Phosphate Buffer or Water Dissolve 2. Dissolve in Solvent Solvent->Dissolve Weigh->Dissolve Vortex 3. Vortex to Mix (Warm if needed) Dissolve->Vortex Filter 4. (Optional) Sterilize with 0.22µm filter Vortex->Filter Aliquot 5. Aliquot Filter->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing an aqueous this compound stock solution.

ONPG_Enzymatic_Reaction This compound This compound (o-Nitrophenyl-β-D-galactopyranoside) (Colorless) beta_gal β-Galactosidase This compound->beta_gal Substrate binding products Products beta_gal->products Hydrolysis galactose Galactose products->galactose o_nitrophenol o-Nitrophenol (Yellow, Amax = 420 nm) products->o_nitrophenol

Caption: Enzymatic reaction of β-galactosidase with this compound.

References

ONPG Microplate Assay for High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The o-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a robust and cost-effective colorimetric method for the quantitative measurement of β-galactosidase (β-gal) activity. The lacZ gene, which encodes β-galactosidase, is a widely used reporter gene in molecular biology and drug discovery.[1] When coupled with a signaling pathway of interest, the expression of β-galactosidase can serve as a reliable indicator of pathway activation or inhibition. This application note provides a detailed protocol for adapting the this compound assay to a microplate format suitable for high-throughput screening (HTS), enabling the rapid and efficient screening of large compound libraries.

The principle of the this compound assay is straightforward: β-galactosidase hydrolyzes the colorless substrate this compound into galactose and o-nitrophenol, the latter of which is a yellow-colored compound.[2] The amount of o-nitrophenol produced is directly proportional to the β-galactosidase activity and can be quantified by measuring the absorbance at 420 nm.[3] This assay is readily adaptable to 96-well and 384-well formats, making it an ideal choice for HTS campaigns.

Applications in High-Throughput Screening

The this compound microplate assay is a versatile tool for various HTS applications, including:

  • Promoter activity studies: Quantifying the activity of a promoter of interest when fused to the lacZ gene.

  • Signaling pathway analysis: Screening for compounds that modulate a specific signaling pathway where a key transcription factor drives lacZ expression.[1]

  • Yeast two-hybrid screening: Identifying protein-protein interactions where a positive interaction reconstitutes a functional transcription factor that activates lacZ expression.[2]

  • Compound library screening: Identifying activators or inhibitors of a biological pathway of interest.

Signaling Pathway and Assay Principle

In a typical reporter gene assay setup, the expression of the lacZ gene is placed under the control of a specific transcription factor that is activated by a signaling pathway of interest. When the pathway is activated, the transcription factor binds to its response element in the promoter region of the reporter construct, initiating the transcription of lacZ mRNA and subsequent translation into β-galactosidase. The enzymatic activity of β-galactosidase is then measured using the this compound substrate.

G cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_assay This compound Assay Ligand Ligand Receptor Receptor Ligand->Receptor Binding SignalingCascade Signaling Cascade Receptor->SignalingCascade Activation InactiveTF Inactive Transcription Factor SignalingCascade->InactiveTF ActiveTF Active Transcription Factor InactiveTF->ActiveTF Activation ResponseElement Response Element ActiveTF->ResponseElement Binding lacZ lacZ Reporter Gene ResponseElement->lacZ Transcription bgal_mRNA β-gal mRNA lacZ->bgal_mRNA bgal_protein β-galactosidase bgal_mRNA->bgal_protein Translation This compound This compound (Colorless) bgal_protein->this compound Enzymatic Cleavage o_nitrophenol o-nitrophenol (Yellow) This compound->o_nitrophenol

Generic signaling pathway leading to lacZ expression.

High-Throughput Screening Workflow

A typical HTS campaign using the this compound microplate assay involves several stages, from initial assay development to hit confirmation. The workflow is designed to be automatable and scalable for screening large numbers of compounds.

G AssayDevelopment Assay Development & Optimization PrimaryScreen Primary Screen (Single Concentration) AssayDevelopment->PrimaryScreen DataAnalysis Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Re-testing) DataAnalysis->HitConfirmation DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirmation->DoseResponse SecondaryAssays Secondary Assays (Orthogonal & Counter-screens) DoseResponse->SecondaryAssays LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization

High-throughput screening workflow for this compound assay.

Experimental Protocols

Materials and Reagents
  • Cells expressing the β-galactosidase reporter construct

  • Compound library

  • 96-well or 384-well clear, flat-bottom microplates

  • This compound (o-nitrophenyl-β-D-galactopyranoside)

  • Cell lysis buffer (e.g., 1x Reporter Lysis Buffer)

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • Stop Solution (1 M Sodium Carbonate - Na2CO3)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 420 nm

Protocol for 96-Well Plate Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight under appropriate conditions (e.g., 37°C, 5% CO2).

  • Compound Addition:

    • Add test compounds and controls (positive and negative) to the designated wells.

    • Incubate for a duration determined during assay development to allow for compound action and reporter gene expression.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 50 µL of 1x Lysis Buffer to each well.

    • Incubate at room temperature for 15 minutes with gentle shaking.

  • Enzymatic Reaction:

    • Prepare the this compound reaction solution by dissolving this compound in Z-Buffer to a final concentration of 4 mg/mL.

    • Add 50 µL of the this compound reaction solution to each well of the cell lysate plate.

    • Incubate at 37°C and monitor for the development of a yellow color. The incubation time will vary depending on the level of β-galactosidase expression (typically 30 minutes to several hours).

  • Stopping the Reaction:

    • Add 100 µL of 1 M Na2CO3 to each well to stop the enzymatic reaction.[2]

  • Data Acquisition:

    • Measure the absorbance at 420 nm using a microplate reader.

Protocol for 384-Well Plate Assay (Automated HTS)

For high-throughput screening, the protocol is adapted for automation and smaller volumes.

  • Plate Preparation:

    • Dispense cells into 384-well plates using an automated liquid handler.

    • Incubate as required.

  • Compound Transfer:

    • Use a pintool or acoustic dispenser to transfer compounds from the library plates to the assay plates.

  • Lysis and Reagent Addition:

    • Automated liquid handlers add 20 µL of Lysis Buffer to each well.

    • After a brief incubation, 20 µL of the this compound reaction solution is added.

  • Incubation and Reading:

    • Plates are incubated in an automated incubator.

    • At the endpoint, 20 µL of Stop Solution is added.

    • Plates are then transferred to a microplate reader for absorbance measurement at 420 nm.

Data Analysis and Quality Control

Data Analysis Workflow

The analysis of HTS data follows a systematic process to identify and validate true hits while minimizing false positives and negatives.

G RawData Raw Absorbance Data (OD420) Normalization Data Normalization (% Inhibition/Activation) RawData->Normalization QC Quality Control (Z'-factor, S/B, S/N) Normalization->QC HitSelection Hit Selection (Thresholding) QC->HitSelection HitConfirmation Hit Confirmation & Dose-Response HitSelection->HitConfirmation FinalHits Validated Hits HitConfirmation->FinalHits

HTS data analysis and hit confirmation workflow.
Quality Control Metrics

To ensure the reliability of HTS data, several quality control metrics are calculated for each assay plate.[4] The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay.[4]

Table 1: HTS Quality Control Parameters

ParameterFormulaInterpretation for a Good Assay
Signal-to-Background (S/B) Mean(High Control) / Mean(Low Control)> 2
Signal-to-Noise (S/N) (Mean(High Control) - Mean(Low Control)) / sqrt(SD(High Control)^2 + SD(Low Control)^2)> 10
Z'-Factor 1 - (3 * (SD(High Control) + SD(Low Control))) / |Mean(High Control) - Mean(Low Control)|> 0.5[5]

SD = Standard Deviation

Example HTS Performance Data

The following table provides an example of data from a 384-well this compound assay to illustrate the calculation of quality control metrics.

Table 2: Example this compound HTS Assay Performance Data

ParameterHigh Control (DMSO)Low Control (Inhibitor)
Number of Replicates 3232
Mean OD420 1.250.15
Standard Deviation 0.080.05
Calculated S/B 8.33
Calculated S/N 11.6
Calculated Z'-Factor 0.64
Assay Quality Excellent

Hit Confirmation and Characterization

Initial hits identified from the primary screen require further validation to eliminate false positives and to characterize their potency and mechanism of action.

  • Hit Confirmation: Re-testing of the primary hits, often at the same concentration, to confirm their activity.

  • Dose-Response Analysis: Active compounds are tested over a range of concentrations to determine their potency (EC50 for activators, IC50 for inhibitors).

  • Orthogonal Assays: Employing a different assay methodology to confirm the activity of the hits and rule out assay-specific artifacts.[6]

  • Counter-Screens: Using assays to identify compounds that interfere with the reporter enzyme or have other non-specific effects, such as cytotoxicity.

Conclusion

The this compound microplate assay is a powerful and versatile tool for high-throughput screening in drug discovery and basic research. Its simple, robust, and cost-effective nature makes it an attractive choice for a wide range of applications. By following the detailed protocols and implementing rigorous quality control measures outlined in this application note, researchers can effectively and efficiently screen large compound libraries to identify novel modulators of their biological pathways of interest.

References

Application Notes: Utilizing ONPG in Enzyme-Linked Immunosorbent Assay (ELISA) Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for the detection and quantification of a specific analyte within a sample. A critical component of many ELISA systems is the reporter enzyme, which is conjugated to a detection antibody and is responsible for generating a measurable signal. Beta-galactosidase (β-Gal) is a commonly employed reporter enzyme, and its activity is frequently detected using the chromogenic substrate o-Nitrophenyl-β-D-galactopyranoside (ONPG). This document provides detailed application notes and protocols for the effective use of this compound in ELISA.

Principle of this compound in ELISA

This compound is a synthetic, colorless substrate for the enzyme β-galactosidase. In the presence of β-galactosidase, this compound is hydrolyzed into two products: galactose and o-nitrophenol.[1][2] While this compound and galactose are colorless, o-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance in the visible light spectrum.[1][2] The intensity of the yellow color produced is directly proportional to the amount of β-galactosidase activity, which in turn corresponds to the quantity of the target analyte in the sample. The reaction is typically stopped by the addition of a strong base, which halts the enzymatic activity and enhances the yellow color of the o-nitrophenol product.[2]

Key Characteristics and Advantages of this compound

  • Colorimetric Detection: The enzymatic reaction produces a distinct yellow color, allowing for straightforward colorimetric quantification using a standard spectrophotometer or microplate reader.[1][2]

  • Good Sensitivity: this compound-based ELISAs can achieve a detection limit of approximately 100 ng/mL.

  • Soluble Product: The o-nitrophenol product is soluble in the reaction buffer, simplifying the measurement process as no precipitation occurs.

  • Established Protocols: The use of this compound in ELISAs is well-documented, with numerous established protocols available.

Data Presentation

Quantitative Data Summary

The following table provides representative data from a standard this compound-based ELISA. The absorbance values are directly proportional to the concentration of the analyte.

Analyte Concentration (ng/mL)Average Absorbance (405 nm)Standard Deviation
1001.8520.098
501.2150.065
250.7500.041
12.50.4250.025
6.250.2500.015
3.1250.1500.010
1.560.1000.008
0 (Blank)0.0500.005
Comparison of Common ELISA Substrates

This table offers a comparison of this compound with other frequently used chromogenic substrates in ELISA.

SubstrateEnzymeProduct ColorWavelength (nm)Relative Sensitivity
This compound β-GalactosidaseYellow405-420Moderate
TMB (3,3',5,5'-Tetramethylbenzidine)Horseradish Peroxidase (HRP)Blue (unstopped), Yellow (stopped)650 (unstopped), 450 (stopped)High
ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt)Horseradish Peroxidase (HRP)Green405-410Moderate
OPD (o-phenylenediamine dihydrochloride)Horseradish Peroxidase (HRP)Yellow-Orange492High
pNPP (p-Nitrophenyl Phosphate)Alkaline Phosphatase (AP)Yellow405Moderate

Experimental Protocols

Preparation of this compound Substrate Solution (3 mM)

Materials:

  • o-Nitrophenyl-β-D-galactopyranoside (this compound) powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Magnesium chloride (MgCl₂)

  • 2-Mercaptoethanol

  • Deionized water

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

  • To prepare the substrate solution, combine the following in PBS:

    • 3 mM this compound

    • 10 mM MgCl₂

    • 0.1 mM 2-Mercaptoethanol

  • Ensure the this compound is completely dissolved. This solution should be prepared fresh immediately before use.

Standard ELISA Protocol using this compound

This protocol outlines a typical indirect ELISA. Adjustments may be necessary based on the specific antibodies and analyte being used.

1. Coating the Microplate:

  • Dilute the capture antibody to the desired concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

2. Blocking:

  • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

3. Sample Incubation:

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the appropriately diluted samples and standards to the respective wells.

  • Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the β-galactosidase-conjugated detection antibody, diluted in blocking buffer, to each well.

  • Incubate for 1-2 hours at room temperature.

5. Substrate Reaction and Measurement:

  • Wash the plate five times with wash buffer.

  • Prepare the this compound substrate solution as described above.

  • Add 150 µL of the freshly prepared this compound substrate solution to each well.[3]

  • Incubate the plate at 30°C for approximately 30 minutes, or until a sufficient yellow color has developed.[3] Monitor the color development to avoid over-saturation.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.[3]

  • Immediately read the absorbance at 405 nm or 410 nm using a microplate reader.[3]

Visualizations

Enzymatic Reaction of β-Galactosidase with this compound

G Enzymatic Hydrolysis of this compound by β-Galactosidase This compound This compound (o-Nitrophenyl-β-D-galactopyranoside) (Colorless) beta_gal β-Galactosidase (Enzyme) This compound->beta_gal products Products beta_gal->products Hydrolysis galactose Galactose (Colorless) products->galactose o_nitrophenol o-Nitrophenol (Yellow) products->o_nitrophenol

Caption: Hydrolysis of this compound by β-Galactosidase.

Standard Indirect ELISA Workflow

ELISA_Workflow Standard Indirect ELISA Workflow cluster_steps ELISA Steps cluster_wash Wash Steps step1 1. Coating (Capture Antibody) step2 2. Blocking (e.g., BSA) step1->step2 wash1 Wash step1->wash1 step3 3. Sample Incubation (Antigen) step2->step3 wash2 Wash step2->wash2 step4 4. Detection Antibody (β-Gal Conjugated) step3->step4 wash3 Wash step3->wash3 step5 5. Substrate Addition (this compound) step4->step5 wash4 Wash step4->wash4 step6 6. Color Development (Yellow) step5->step6 step7 7. Stop Reaction (1M Na2CO3) step6->step7 step8 8. Read Absorbance (405-420 nm) step7->step8 wash1->step2 wash2->step3 wash3->step4 wash4->step5

Caption: Overview of the Indirect ELISA procedure.

References

Application Notes and Protocols: ONPG in Yeast Two-Hybrid Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of O-Nitrophenyl-β-D-galactopyranoside (ONPG) in yeast two-hybrid (Y2H) systems for the quantitative analysis of protein-protein interactions. This document includes the underlying principles, experimental protocols, and data interpretation guidelines to assist researchers in academia and the pharmaceutical industry.

Introduction to Yeast Two-Hybrid and the Role of this compound

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein and protein-DNA interactions.[1] The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[2][3] In the Y2H system, two proteins of interest, termed "bait" and "prey," are fused to the DBD and AD, respectively.[2] If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a downstream reporter gene.[2][4]

One of the most common reporter genes used in Y2H systems is the Escherichia coli lacZ gene, which encodes the enzyme β-galactosidase (β-gal).[5][6] The activity of β-galactosidase can be quantified using chromogenic substrates, with this compound being a widely used option for liquid quantitative assays.[5][7] When cleaved by β-galactosidase, the colorless this compound is converted to o-nitrophenol, which is yellow and can be measured spectrophotometrically at a wavelength of 420 nm.[7][8] The amount of yellow product formed is directly proportional to the strength of the protein-protein interaction.[7]

Quantitative Data Presentation

The strength of protein-protein interactions can be quantified by measuring β-galactosidase activity using the this compound assay. The results are typically expressed in Miller units, which normalize for cell density and reaction time. Below is a comparative table summarizing typical results from an this compound assay, illustrating how different interaction strengths are reflected in the quantitative data.

Interaction PairBait ProteinPrey ProteinInteraction Strengthβ-Galactosidase Activity (Miller Units)
Positive Control p53Large T AntigenStrong100 ± 15
Negative Control p53LaminNo Interaction< 1
Test Interaction 1 Protein AProtein BModerate55 ± 8
Test Interaction 2 Protein AProtein CWeak10 ± 3

Note: The values presented are illustrative and can vary depending on the specific proteins, vectors, yeast strain, and experimental conditions.

Experimental Protocols

A detailed protocol for performing a quantitative β-galactosidase assay using this compound in a yeast two-hybrid system is provided below.

Materials and Reagents
  • Yeast colonies co-transformed with bait and prey plasmids

  • Selective liquid medium (e.g., SD/-Leu/-Trp)

  • YPD medium

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0)

  • β-mercaptoethanol (add to Z-buffer immediately before use to a final concentration of 50 mM)

  • This compound solution (4 mg/mL in Z-buffer, prepare fresh)[9]

  • 1 M Na2CO3 solution[9]

  • Chloroform (B151607)

  • 0.1% SDS solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm and 600 nm

Detailed Experimental Procedure

Day 1: Yeast Culture Inoculation

  • Inoculate single yeast colonies from your transformation plate into 5 mL of appropriate selective liquid medium.

  • Incubate overnight at 30°C with shaking (200-250 rpm).

Day 2: Yeast Culture Growth and Harvest

  • Measure the optical density (OD600) of the overnight cultures.

  • Dilute the cultures in fresh selective medium to an OD600 of 0.2-0.3.

  • Incubate at 30°C with shaking until the cultures reach mid-log phase (OD600 of 0.5-0.8).

  • Transfer 1.5 mL of each culture to a microcentrifuge tube.

  • Centrifuge at 13,000 rpm for 1 minute to pellet the cells.

  • Discard the supernatant and wash the cell pellet with 1 mL of Z-Buffer.

  • Centrifuge again, discard the supernatant, and resuspend the pellet in 300 µL of Z-Buffer.

Day 3: this compound Assay

  • To permeabilize the yeast cells, add 50 µL of chloroform and 20 µL of 0.1% SDS to each cell suspension.[10]

  • Vortex vigorously for 15-20 seconds.[10]

  • Incubate the tubes at 28-30°C for 5 minutes.[5]

  • Start the enzymatic reaction by adding 700 µL of this compound solution (4 mg/mL in Z-buffer) to each tube and record the start time.[10]

  • Incubate the reactions at 30°C until a yellow color develops. The incubation time can vary from a few minutes to several hours depending on the interaction strength.[11]

  • Stop the reaction by adding 500 µL of 1 M Na2CO3.[10] Record the stop time.

  • Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet cell debris.

  • Transfer the supernatant to a clean cuvette or a 96-well plate.

  • Measure the absorbance at 420 nm (A420).

  • Use an aliquot of the original culture to measure the OD600 to determine the cell density.

Calculation of β-Galactosidase Activity

The β-galactosidase activity is expressed in Miller units, calculated using the following formula:

Miller Units = (1000 * A420) / (t * V * OD600)

Where:

  • A420 is the absorbance of the reaction supernatant at 420 nm.

  • t is the reaction time in minutes.

  • V is the volume of the culture used in the assay in mL (in this protocol, V = 1.5 mL).

  • OD600 is the optical density of the culture at 600 nm.

Visualizations

Yeast Two-Hybrid Signaling Pathway

Y2H_Signaling_Pathway cluster_nucleus Yeast Nucleus cluster_cytoplasm Cytoplasm DBD DNA-Binding Domain (DBD) Bait Bait Protein DBD->Bait fused to UAS Upstream Activating Sequence (UAS) DBD->UAS binds Prey Prey Protein Bait->Prey Interaction AD Activation Domain (AD) AD->Prey fused to Transcription Transcription AD->Transcription activates Reporter Reporter Gene (lacZ) mRNA mRNA Reporter->mRNA Promoter Promoter Transcription->Reporter Translation Translation mRNA->Translation bGal β-galactosidase Translation->bGal

Caption: Yeast two-hybrid principle of transcriptional activation.

Experimental Workflow for this compound Assay

ONPG_Workflow start Start: Yeast Colonies culture Overnight Culture (Selective Medium) start->culture growth Dilute and Grow to Mid-Log Phase (OD600 0.5-0.8) culture->growth harvest Harvest and Wash Cells growth->harvest permeabilize Permeabilize Cells (Chloroform/SDS) harvest->permeabilize reaction Add this compound and Incubate (30°C) permeabilize->reaction stop Stop Reaction (1M Na2CO3) reaction->stop measure Measure A420 and OD600 stop->measure calculate Calculate Miller Units measure->calculate end End: Quantitative Result calculate->end

Caption: Workflow for the quantitative this compound assay in yeast.

Logical Relationship of Y2H Components

Y2H_Logic Bait_Prey Bait Protein Prey Protein Interaction Protein-Protein Interaction Bait_Prey->Interaction TF_Reconstitution Transcription Factor Reconstitution Interaction->TF_Reconstitution Reporter_Activation Reporter Gene (lacZ) Expression TF_Reconstitution->Reporter_Activation Signal Quantitative Signal (Yellow Color) Reporter_Activation->Signal

Caption: Logical flow from protein interaction to signal generation.

References

Application Notes and Protocols for Cell Lysis in ONPG-Based β-Galactosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The measurement of β-galactosidase activity using the colorimetric substrate ortho-nitrophenyl-β-D-galactopyranoside (ONPG) is a cornerstone of reporter gene assays in molecular biology. A critical preceding step to this assay is the efficient lysis of cells to release the enzyme without compromising its activity. The choice of lysis method is paramount and depends on the cell type, experimental throughput, and the need to preserve other cellular components. These application notes provide an overview of common cell lysis techniques for bacterial, yeast, and mammalian cells, followed by detailed protocols for their implementation in this compound-based β-galactosidase assays.

Principles of Cell Lysis for β-Galactosidase Assays

The primary goal of cell lysis is to disrupt the cell envelope—be it a cell wall, cell membrane, or both—to allow for the release of intracellular β-galactosidase. An ideal lysis method should be:

  • Efficient: Maximizes the release of the enzyme from the cells.

  • Gentle: Avoids denaturation or inactivation of the β-galactosidase enzyme.

  • Compatible: The components of the lysis buffer should not interfere with the subsequent enzymatic assay.

  • Reproducible: Yields consistent results across multiple samples and experiments.

Commonly employed methods can be broadly categorized into physical, chemical, and enzymatic approaches. Often, a combination of these methods provides the most effective lysis.

Comparison of Cell Lysis Methods

The selection of an appropriate cell lysis method is critical for obtaining accurate and reproducible results in β-galactosidase assays. The following table summarizes the advantages, disadvantages, and suitability of various common lysis techniques for different cell types.

Lysis MethodPrincipleCell Type SuitabilityAdvantagesDisadvantages
Chemical Lysis
Detergent-Based (e.g., Triton X-100, CHAPS)Solubilization of the lipid bilayer of the cell membrane.Bacteria, Yeast, MammalianSimple, rapid, and suitable for high-throughput applications.[1]May interfere with downstream applications; optimization of detergent concentration may be required.
Alkaline LysisDisruption of the cell membrane using a high pH solution (e.g., NaOH).BacteriaEffective for plasmid DNA isolation from bacteria.Can denature proteins if not carefully controlled.
Organic Solvents (e.g., Chloroform, Toluene)Permeabilization of the cell membrane.BacteriaTraditional method for bacterial β-galactosidase assays.[2][3]Hazardous materials; can interfere with optical density readings in microplates.[2]
Physical Lysis
Freeze-ThawDisruption of cells through the formation of ice crystals during repeated freezing and thawing cycles.Bacteria, Yeast, MammalianSimple and does not require special equipment.[4][5][6]Can be time-consuming and may not be sufficient for complete lysis of cells with robust walls.[6][7]
SonicationHigh-frequency sound waves create cavitation, leading to cell disruption.Bacteria, YeastHighly efficient for a wide range of cell types.[6]Can generate heat, potentially denaturing the enzyme; requires specialized equipment.[6]
Bead BeatingMechanical disruption of cells by agitation with small beads.Bacteria, YeastVery effective for cells with tough cell walls.[6][8]Can generate heat; may lead to sample loss and contamination.[6]
Enzymatic Lysis
LysozymeHydrolysis of the peptidoglycan layer of the bacterial cell wall.BacteriaSpecific and gentle method for bacterial cell lysis.[2][9]Inefficient for Gram-negative bacteria unless combined with other methods; requires incubation time.
Zymolyase/LyticaseEnzymatic digestion of the yeast cell wall.YeastSpecific for yeast, providing gentle lysis.Requires specific buffer conditions and incubation.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for cell lysis and the subsequent this compound assay, as well as the enzymatic reaction itself.

experimental_workflow cluster_lysis Cell Lysis cluster_assay This compound Assay start Cell Culture (Bacteria/Yeast/Mammalian) harvest Harvest Cells (Centrifugation) start->harvest lysis Apply Lysis Method (Chemical, Physical, or Enzymatic) harvest->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify lysate Cell Lysate clarify->lysate Supernatant containing β-galactosidase reaction Incubate with this compound Substrate lysate->reaction stop Stop Reaction (e.g., Na2CO3) reaction->stop measure Measure Absorbance at 420 nm stop->measure

General workflow for cell lysis and this compound assay.

onpg_reaction bgal β-Galactosidase products Galactose + o-Nitrophenol (Yellow) bgal->products Hydrolysis This compound This compound (Colorless) This compound->bgal

References

Application Notes and Protocols for Calculating β-Galactosidase Activity from ONPG Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The β-galactosidase assay is a fundamental tool in molecular biology, widely used as a reporter gene assay to study gene expression and regulation. The enzyme, a product of the lacZ gene, catalyzes the hydrolysis of β-galactosides.[1] The most common method for quantifying its activity involves the use of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[2] this compound is a colorless compound that, when cleaved by β-galactosidase, releases galactose and o-nitrophenol.[3] The o-nitrophenol product is a vibrant yellow compound that absorbs light at 420 nm.[4][5] The intensity of the yellow color, measured by spectrophotometry, is directly proportional to the enzyme's activity.[1] This activity is typically expressed in "Miller units," which normalize the rate of reaction to the cell density and volume of culture used.[6]

Principle of the this compound Assay

The assay quantifies β-galactosidase activity by measuring the rate of this compound hydrolysis. The enzyme breaks the β-galactoside bond in this compound, a synthetic analog of lactose.[2] This reaction produces galactose and o-nitrophenol. The reaction is stopped by adding a high pH solution, such as 1M sodium carbonate, which denatures the enzyme and intensifies the yellow color of the o-nitrophenol product.[4] The absorbance of the resulting solution is then measured at 420 nm (for the o-nitrophenol) and often at 550 nm to correct for light scattering caused by cell debris.[4][7] The cell density of the initial culture is measured at 600 nm to normalize the activity per cell.[7]

Enzymatic Reaction Pathway

The enzymatic cleavage of this compound by β-galactosidase is a hydrolysis reaction. The enzyme facilitates the addition of a water molecule across the glycosidic bond, releasing the two products.

G sub This compound (o-nitrophenyl-β-D-galactopyranoside) [Colorless] enz β-Galactosidase (LacZ enzyme) sub->enz prod1 Galactose enz->prod1 prod2 o-Nitrophenol [Yellow, Amax = 420 nm] enz->prod2

Caption: Enzymatic cleavage of this compound by β-galactosidase.

Experimental Protocols

This protocol is based on the classic Miller assay for determining β-galactosidase activity in bacterial cultures.

4.1. Required Materials and Reagents

  • Spectrophotometer or Plate Reader: Capable of reading absorbance at 420 nm, 550 nm, and 600 nm.

  • Water Bath or Incubator: Set to 28°C or 37°C.

  • Microcentrifuge Tubes and Cuvettes.

  • Vortex Mixer.

  • Z-Buffer:

    • 60 mM Na₂HPO₄·7H₂O (16.1 g/L)

    • 40 mM NaH₂PO₄·H₂O (5.5 g/L)

    • 10 mM KCl (0.75 g/L)

    • 1 mM MgSO₄·7H₂O (0.246 g/L)

    • Adjust pH to 7.0. Do not autoclave.

    • Just before use, add 2.7 µL of β-mercaptoethanol per 1 mL of Z-Buffer.[4]

  • This compound Solution: 4 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.0). Should be made fresh daily.[4]

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[4]

  • Cell Permeabilization Reagents: 0.1% SDS and Chloroform (B151607).[4]

  • Bacterial Culture Medium (e.g., LB Broth).

4.2. Step-by-Step Assay Procedure

  • Cell Culture: Grow bacterial cultures overnight. The next day, dilute the cultures and grow them to the mid-logarithmic phase (OD₆₀₀ of 0.3-0.5).[7] It is crucial that cultures are harvested at a similar cell density for comparative analysis.

  • Cell Density Measurement: Once cultures reach the desired density, place them on ice to halt growth. Transfer 1 mL of each culture to a cuvette and measure the optical density at 600 nm (OD₆₀₀). This value represents the cell density.[7]

  • Sample Preparation:

    • Transfer a defined volume (V), typically between 0.1 mL and 1.0 mL, of the cell culture into a fresh microcentrifuge tube.

    • Adjust the total volume in each tube to 1 mL with Z-Buffer.[4]

  • Cell Permeabilization:

    • Add 100 µL of chloroform and 50 µL of 0.1% SDS to each tube.[4]

    • Vortex vigorously for 10 seconds to lyse the cells. This allows the this compound substrate to enter the cells.

    • Equilibrate the tubes by incubating them in a 28°C water bath for 5 minutes.[4]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 0.2 mL of the this compound solution (4 mg/mL) to each tube.[4]

    • Vortex briefly and immediately start a timer. Record this as the start time (T_start).[4]

  • Incubation: Incubate the tubes at 28°C.[4] Monitor the development of a yellow color. The incubation time can range from a few minutes for high-activity samples to several hours for low-activity samples. A faint yellow color is usually sufficient.[4]

  • Stop Reaction:

    • Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃ solution.[4] The high pH will inactivate the β-galactosidase.

    • Record the exact time of addition as the stop time (T_stop). The total reaction time (t) in minutes is T_stop - T_start.[8]

  • Final Absorbance Reading:

    • Centrifuge the tubes at maximum speed for 5 minutes to pellet the cell debris and chloroform.[4]

    • Transfer the clear yellow supernatant to a fresh cuvette.

    • Measure and record the absorbance at 420 nm (OD₄₂₀) and 550 nm (OD₅₅₀).[4][7] The OD₅₅₀ reading is used to correct for light scattering from any remaining cell debris.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Start Overnight Bacterial Culture c2 Dilute and Grow to Mid-Log Phase (OD600 ≈ 0.4) c1->c2 c3 Measure & Record OD600 of Culture c2->c3 a1 Permeabilize Cells (SDS/Chloroform) c3->a1 a2 Add this compound Substrate & Start Timer a1->a2 a3 Incubate at 28°C (Monitor Color Change) a2->a3 a4 Stop Reaction with 1M Na2CO3 & Record Time a3->a4 d1 Centrifuge & Collect Supernatant a4->d1 d2 Measure Absorbance (OD420 and OD550) d1->d2 d3 Calculate Miller Units d2->d3

Caption: Workflow for the β-galactosidase this compound assay.

Data Presentation and Calculation

All quantitative data should be systematically recorded to ensure accurate calculation of enzyme activity.

6.1. Data Collection Table

Sample IDCulture OD₆₀₀Volume of Culture (V) in mLReaction Time (t) in minOD₄₂₀OD₅₅₀Miller Units
Control 10.4520.515.00.0510.025
Sample A0.4610.515.00.6830.028
Sample B0.4480.515.00.3570.026

6.2. Calculation of Miller Units

The specific activity of β-galactosidase is calculated using the Miller Units formula, which corrects for background absorbance and normalizes for reaction time and cell density.

Formula:

Miller Units = 1000 × [ (OD₄₂₀ - (1.75 × OD₅₅₀)) ] / [ t × V × OD₆₀₀ ]

Where:

  • OD₄₂₀: Absorbance of the yellow o-nitrophenol product.[6]

  • OD₅₅₀: Absorbance at 550 nm, corrects for light scattering by cell debris.[7] The factor 1.75 is an empirical correction factor.

  • OD₆₀₀: Cell density of the culture before the assay.[6]

  • t: Reaction time in minutes.[8]

  • V: Volume of the culture used in the assay, in milliliters.[7]

  • 1000: A standard scaling factor for Miller Units.

Sample Calculation (using Sample A from the table):

  • OD₄₂₀ = 0.683

  • OD₅₅₀ = 0.028

  • OD₆₀₀ = 0.461

  • t = 15.0 min

  • V = 0.5 mL

  • Corrected OD₄₂₀ = 0.683 - (1.75 × 0.028) = 0.683 - 0.049 = 0.634

  • Denominator = 15.0 × 0.5 × 0.461 = 3.4575

  • Miller Units = 1000 × (0.634 / 3.4575) ≈ 183.4 Miller Units

Important Considerations and Troubleshooting

  • High Background: If the "no lysate" or negative control tubes turn yellow, it may indicate contamination of reagents or spontaneous hydrolysis of this compound. Prepare fresh solutions.

  • Rapid Color Development: If the solution turns bright yellow immediately upon adding this compound, the enzyme concentration is too high.[1] Repeat the assay using a smaller volume of cell culture or dilute the cell lysate.[4]

  • Low Activity: If no color develops after a long incubation, the enzyme activity may be very low. Try using a larger volume of culture or a longer incubation time.

  • Reagent Stability: β-mercaptoethanol is volatile and oxidizes over time; it should be added to the Z-buffer just before use.[4] this compound solution is light-sensitive and should be stored protected from light and made fresh.

References

ONPG as a Substrate in Enzyme Kinetics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) is a chromogenic substrate widely utilized in enzyme kinetics studies, particularly for the enzyme β-galactosidase (EC 3.2.1.23). The enzymatic hydrolysis of the colorless this compound molecule yields galactose and ortho-nitrophenol (ONP), a yellow-colored product.[1][2] The intensity of the yellow color, which can be quantified by measuring its absorbance at 420 nm, is directly proportional to the amount of ONP produced and thus reflects the enzyme's activity.[2][3] This simple and reliable colorimetric assay makes this compound an invaluable tool for determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), as well as for high-throughput screening of enzyme inhibitors.

Principle of the this compound Assay

The enzymatic reaction at the core of the this compound assay is the cleavage of the β-glycosidic bond in this compound by β-galactosidase. This releases o-nitrophenol, which, under alkaline conditions, exists as the o-nitrophenolate ion and exhibits a characteristic yellow color.

ONPG_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound (o-nitrophenyl-β-D-galactopyranoside) (Colorless) BGal β-Galactosidase This compound->BGal Substrate binding H2O H₂O H2O->BGal Galactose Galactose (Colorless) BGal->Galactose Product release ONP o-Nitrophenol (ONP) (Yellow at alkaline pH) BGal->ONP Product release

Figure 1: Enzymatic hydrolysis of this compound by β-galactosidase.

Applications in Research and Drug Development

  • Determination of Enzyme Kinetic Parameters: The this compound assay is a cornerstone for determining the Km and Vmax of β-galactosidase, providing insights into the enzyme's affinity for the substrate and its catalytic efficiency.

  • Reporter Gene Assays: The lacZ gene, which encodes for β-galactosidase, is a commonly used reporter gene. The this compound assay allows for the simple and quantitative measurement of lacZ expression levels in transfected cells.[4]

  • Screening for Enzyme Inhibitors: The assay can be adapted for high-throughput screening to identify potential inhibitors of β-galactosidase, which is relevant in various therapeutic areas.

  • Evaluation of Membrane Permeability: this compound can be used to assess the permeability of the inner bacterial membrane, as it requires entry into the cytoplasm to be hydrolyzed by intracellular β-galactosidase.[5]

Quantitative Data Summary

The kinetic parameters of β-galactosidase can vary depending on the source of the enzyme and the experimental conditions. The following tables summarize some reported kinetic constants for β-galactosidase using this compound as the substrate.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for β-Galactosidase with this compound

Enzyme SourceKm (mM)Vmax (units)Optimal pHOptimal Temperature (°C)Reference
Lactobacillus plantarum HF5711296.644147.5 µmol min-1 mg-16.550[6]
Aspergillus oryzae0.8000.0864 A/min7.5-[7]
Aspergillus oryzae (Michaelis-Menten plot)0.8400.0838 A/min--[7]
Aspergillus oryzae (Hanes plot)0.6330.1216 A/min--[7]
Aspergillus oryzae (Eadie-Hofstee plot)0.0430.0867 A/min--[7]
Bifidobacterium breve BgaF5.178---[8]
Bifidobacterium breve BgaG114.9---[8]

Table 2: Comparison of Kinetic Parameters for this compound and Lactose (B1674315)

Enzyme SourceSubstrateKm (mM)Vmax (µmol min-1 mg-1)kcat (s-1)kcat/Km (s-1mM-1)Reference
Lactobacillus plantarum HF571129This compound6.644147.560.249.06[6]
Lactobacillus plantarum HF571129Lactose23.2810.8864.022.75[6]

Experimental Protocols

Protocol 1: β-Galactosidase Activity Assay in Cell Lysates

This protocol is adapted for measuring β-galactosidase activity from cell cultures, for example, in reporter gene assays.

Materials:

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., 1X Lysis Buffer from a kit, or a buffer containing 0.25 M Tris-HCl, pH 8.0)

  • Assay Buffer (e.g., Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • This compound solution (4 mg/mL in Assay Buffer, freshly prepared)

  • Stop Solution (1 M Na2CO3)

  • Microcentrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Cell Harvesting and Lysis:

    • Remove culture media and wash cells twice with PBS.[9]

    • Scrape cells into PBS and transfer to a centrifuge tube.[9]

    • Centrifuge at 250 x g for 5 minutes and discard the supernatant.[9]

    • Resuspend the cell pellet in cold Lysis Buffer.[9]

    • Perform three freeze-thaw cycles by freezing in liquid nitrogen or a dry ice/ethanol bath and thawing at 37°C to ensure complete cell lysis.[9]

    • Centrifuge the lysate at 12,000 rpm for 5 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (cell extract) to a fresh tube.

  • Enzyme Assay:

    • In a microcentrifuge tube or a well of a 96-well plate, add a specific volume of the cell extract (e.g., 10-50 µL).

    • Adjust the total volume with Assay Buffer to a final volume of, for example, 150 µL.[9]

    • Prepare a blank control with Assay Buffer instead of cell extract.

    • Initiate the reaction by adding an equal volume of 2X Assay Buffer containing this compound (e.g., 150 µL of 2X Assay Buffer with 1.33 mg/ml this compound).[9]

    • Incubate at 37°C until a faint yellow color develops.[9]

    • Stop the reaction by adding a defined volume of Stop Solution (e.g., 500 µL of 1 M Na2CO3).[9]

  • Data Acquisition:

    • Measure the absorbance of the solution at 420 nm using a spectrophotometer, blanking with the control reaction.[9]

Protocol1_Workflow cluster_prep Cell Preparation cluster_assay Enzyme Assay cluster_data Data Acquisition Harvest Harvest & Wash Cells Lyse Lyse Cells (Freeze-Thaw) Harvest->Lyse Clarify Clarify Lysate (Centrifuge) Lyse->Clarify Setup Set up Reaction (Lysate + Assay Buffer) Clarify->Setup Initiate Initiate with this compound Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop with Na₂CO₃ Incubate->Stop Measure Measure Absorbance at 420 nm Stop->Measure Protocol2_Logic cluster_exp Experiment cluster_analysis Data Analysis VaryS Vary [this compound] MeasureV0 Measure Initial Velocity (v₀) (ΔAbs₄₂₀/Δt) VaryS->MeasureV0 FixedE Fixed [Enzyme] FixedE->MeasureV0 Plot Plot v₀ vs. [this compound] MeasureV0->Plot Fit Fit to Michaelis-Menten Equation or Lineweaver-Burk Plot Plot->Fit Determine Determine Kₘ and Vₘₐₓ Fit->Determine

References

Application Notes: ONPG Assay for Screening Microbial Contamination in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The o-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a rapid and reliable colorimetric method used for the presumptive identification of coliform bacteria, including Escherichia coli, in water samples. This technique is crucial for monitoring water quality and ensuring public health. The assay's primary advantage lies in its ability to detect the enzymatic activity of β-galactosidase, an enzyme characteristic of coliforms, providing a faster turnaround time compared to traditional culture-based methods.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in water quality assessment.

Principle of the this compound Assay

The this compound assay is based on the enzymatic activity of β-galactosidase.[4][5][6] This enzyme hydrolyzes lactose (B1674315), a primary sugar found in milk, into glucose and galactose.[5][7] For the assay, a synthetic, colorless substrate, o-nitrophenyl-β-D-galactopyranoside (this compound), is used.[4][5] this compound is structurally similar to lactose and can be cleaved by β-galactosidase.[4][5] The hydrolysis of this compound yields two products: galactose and o-nitrophenol.[4][5] While this compound is colorless, o-nitrophenol is a yellow compound, and its presence and intensity of color can be observed visually or measured spectrophotometrically at 420 nm.[1][8] The development of a yellow color indicates a positive result, signifying the presence of β-galactosidase and, therefore, the likely presence of coliform bacteria.[4][5]

Some bacteria, known as late or slow lactose fermenters, may possess β-galactosidase but lack the permease enzyme necessary for lactose to enter the bacterial cell efficiently.[4][5][6] The this compound assay is particularly useful for detecting these organisms because this compound can enter the cell without the aid of permease.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative aspects of the this compound assay based on available literature.

Table 1: Performance Characteristics of the this compound Assay

ParameterValue/RangeRemarksSource
Time to Detection 8 to 20 hoursTime is inversely proportional to the initial concentration of fecal coliforms. High cell densities can produce a response in a shorter time.[3]
Detection Limit As low as 1 cell/mLCan produce a positive response in less than 20 hours at this concentration.[3]
Wavelength for Absorbance 420 nmOptimal wavelength for measuring the concentration of the yellow product, o-nitrophenol.[1][8]

Table 2: Specificity of the this compound Assay for Fecal Coliforms

MicroorganismPercentage of Isolates from Positive this compound Tests
Escherichia coli96.69%
Enterobacter cloacae2.32%
Klebsiella pneumoniae0.66%
Citrobacter freundii0.33%
Data from a study analyzing 302 isolates from positive this compound-EC media.[1][3]

Experimental Protocols

Two primary methods for the this compound assay are the tube method and the disk method. Both require a pure culture of the suspect organism, typically isolated from a water sample via membrane filtration or other standard microbiological techniques.

Protocol 1: this compound Tube Method

This method utilizes a prepared this compound broth.

Materials:

  • This compound Broth (see composition below)

  • Sterile test tubes

  • Sterile inoculating loop or needle

  • Incubator at 35-37°C

  • Test organism culture (18-24 hours old) grown on a lactose-containing medium (e.g., MacConkey agar) for optimal results.[4]

This compound Broth Composition (per 1000 mL):

  • Casein Peptone: 7.50 g

  • o-Nitrophenyl-β-D-galactopyranoside (this compound): 1.50 g

  • Disodium hydrogen phosphate: 0.35 g

  • Sodium Chloride: 3.75 g

  • Final pH: 7.5 ± 0.2 at 25°C

Procedure:

  • Prepare a heavy suspension of the test organism in a sterile test tube containing this compound broth.[5]

  • Incubate the tube aerobically at 35-37°C.[5][6]

  • Observe the tube for a color change at 1 hour and then periodically for up to 24 hours.[5][6]

Interpretation of Results:

  • Positive: The broth turns yellow, indicating the presence of β-galactosidase.[9]

  • Negative: The broth remains colorless or its original pale color.[9]

Protocol 2: this compound Disk Method

This method uses commercially available paper disks impregnated with this compound.

Materials:

  • This compound disks

  • Sterile test tubes

  • Sterile physiological saline (0.85% NaCl)

  • Sterile inoculating loop

  • Incubator at 35-37°C

  • Test organism culture (18-24 hours old)

Procedure:

  • Place an this compound disk in a sterile test tube.[10]

  • Add 0.2 mL of sterile physiological saline to the tube.[10]

  • Create a heavy suspension of the test organism in the saline by emulsifying one or more well-isolated colonies.[10]

  • Incubate the tube at 35-37°C for up to 24 hours.[10]

  • Examine for a color change after 4 hours and up to 24 hours.[10]

Interpretation of Results:

  • Positive: Development of a yellow color in the suspension.[10]

  • Negative: No color change.[10]

Visualizations

Biochemical Pathway of this compound Hydrolysis

ONPG_Hydrolysis This compound o-Nitrophenyl-β-D-galactopyranoside (Colorless) beta_galactosidase β-Galactosidase This compound->beta_galactosidase products Products beta_galactosidase->products Hydrolysis Galactose Galactose products->Galactose o_nitrophenol o-Nitrophenol (Yellow) products->o_nitrophenol

Caption: Biochemical reaction of this compound hydrolysis by β-galactosidase.

Experimental Workflow for this compound Assay

ONPG_Workflow cluster_sample Sample Preparation cluster_assay This compound Assay cluster_results Result Interpretation WaterSample Water Sample Collection Filtration Membrane Filtration WaterSample->Filtration Incubation Incubation on Selective Medium Filtration->Incubation Isolation Isolation of Suspect Colonies Incubation->Isolation Inoculation Inoculate this compound Broth/Disk Isolation->Inoculation IncubateAssay Incubate at 35-37°C Inoculation->IncubateAssay Observation Observe for Color Change IncubateAssay->Observation ColorChange Yellow Color? Observation->ColorChange Positive Positive Result (Coliforms Present) ColorChange->Positive Yes Negative Negative Result (Coliforms Absent) ColorChange->Negative No

Caption: General workflow of the this compound assay for water testing.

References

Application Notes and Protocols for the Use of ONPG in Food Microbiology Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The o-nitrophenyl-β-D-galactopyranoside (ONPG) test is a rapid and reliable biochemical assay used in food microbiology to detect the presence of the enzyme β-galactosidase.[1] This enzyme is a key indicator for the presence of coliform bacteria, including Escherichia coli, which are often used as indicator organisms for fecal contamination in food and water samples.[2] The ability of an organism to ferment lactose (B1674315) is dependent on two enzymes: a permease, which facilitates the entry of lactose into the bacterial cell, and β-galactosidase, which hydrolyzes lactose into glucose and galactose.[1][3][4] Some bacteria, known as late or slow lactose fermenters, may possess β-galactosidase but lack a fully functional permease, leading to delayed or negative results in traditional lactose fermentation tests.[5][6] The this compound test overcomes this limitation as this compound can enter the bacterial cell without the need for a specific permease.[1][4][7]

Principle of the this compound Test

The this compound molecule is structurally similar to lactose, with the glucose molecule being replaced by an o-nitrophenyl group.[5] In the presence of β-galactosidase, this compound is hydrolyzed to yield galactose and o-nitrophenol.[5] While this compound is colorless, o-nitrophenol is a yellow-colored compound, and its presence indicates a positive test result.[1][4] This colorimetric change provides a clear and easily interpretable endpoint for the assay.

Applications in Food Microbiology

The primary application of the this compound test in food microbiology is the detection and differentiation of members of the Enterobacteriaceae family.[1][3][4] It is particularly useful for:

  • Rapid identification of coliforms: The test provides a faster alternative to traditional lactose fermentation methods for screening food products for potential fecal contamination.[6]

  • Differentiation of late lactose fermenters: It helps to distinguish bacteria that are truly incapable of lactose fermentation from those that are simply slow fermenters.[3][5]

  • Confirmation of presumptive coliforms: The this compound test can be used as a confirmatory step following initial screening on selective media.

Data Presentation

This compound Test Reactions of Common Foodborne Microorganisms
MicroorganismTypical this compound ReactionNotes
Escherichia coliPositiveA key indicator of fecal contamination.
Klebsiella pneumoniaePositiveCommonly found in the environment and can be an opportunistic pathogen.[4]
Enterobacter spp.PositiveOften associated with plant materials and soil, but can also be found in food processing environments.[5]
Citrobacter freundiiPositiveCan be a late lactose fermenter, making the this compound test particularly useful for its identification.[4][8]
Salmonella spp.NegativeA major foodborne pathogen that is typically this compound-negative.[5][9]
Shigella spp. (except S. sonnei)NegativeShigella sonnei is a notable exception and is typically this compound-positive.[6][9]
Proteus mirabilisNegativeA common cause of food spoilage.[4]
Listeria monocytogenesNegativeA significant foodborne pathogen that does not produce β-galactosidase.
Staphylococcus aureusNegative (False Positive Risk)While generally considered this compound-negative, some strains of S. aureus can produce a yellow pigment, 2-aminophenoxazin-3-one, from this compound, leading to false-positive results.[3][10][11][12] Alternative tests like those using X-Gal are recommended for staphylococci.[3]
Comparison of this compound Assay with Standard Methods for Coliform Detection in Milk

A study by Gawai et al. (2022) compared the performance of an this compound-based assay with conventional methods for the detection of coliforms in raw and pasteurized milk samples.[13][14][15]

Sample Type (n=10 each)This compound Assay (Positive Samples)Conventional Method (Positive Samples)Agreement
Raw Milk10/1010/10100%
Pasteurized Milk1/101/10100%

These results indicate a high level of agreement between the this compound assay and standard methods for the detection of coliforms in milk.[13][14][15]

Experimental Protocols

Protocol 1: this compound Broth Method for Liquid Food Samples (e.g., Milk, Juices)

1. Sample Preparation: a. Aseptically transfer 1 mL of the liquid food sample to 9 mL of sterile buffered peptone water. b. Homogenize the sample by vortexing. c. For samples with expected high microbial loads, perform serial dilutions.

2. Enrichment: a. Inoculate 1 mL of the prepared sample (or dilution) into a tube containing 9 mL of a suitable enrichment broth for coliforms (e.g., Lauryl Tryptose Broth). b. Incubate at 35-37°C for 18-24 hours.

3. This compound Test: a. Following enrichment, use a sterile loop to transfer a heavy inoculum from the enrichment broth to a tube containing this compound broth.[1][4] b. Incubate the this compound broth tube aerobically at 35-37°C with a loosened cap.[1][8] c. Examine for a color change at 1 hour and then periodically for up to 24 hours.[1][5]

4. Interpretation of Results:

  • Positive: Development of a yellow color indicates the presence of β-galactosidase.[3][16]

  • Negative: No color change (remains colorless or the original color of the broth) indicates the absence of β-galactosidase.[3][16]

Protocol 2: this compound Disk Method for Solid Food Samples (e.g., Meat, Produce)

1. Sample Preparation: a. Aseptically weigh 25 g of the solid food sample into a sterile stomacher bag. b. Add 225 mL of sterile buffered peptone water. c. Homogenize the sample using a stomacher for 2 minutes.

2. Enrichment: a. Transfer 1 mL of the homogenate to a tube containing 9 mL of a suitable enrichment broth for coliforms. b. Incubate at 35-37°C for 18-24 hours.

3. This compound Test: a. Following enrichment, use a sterile loop to pick a well-isolated colony from a selective agar (B569324) plate (e.g., MacConkey agar) that was streaked from the enrichment broth. b. Prepare a heavy suspension of the isolated colony in 0.5 mL of sterile saline in a small test tube. The turbidity should be equivalent to a McFarland standard of at least 2.[4] c. Aseptically add one this compound disk to the bacterial suspension.[4][17] d. Incubate the tube at 35-37°C for up to 6 hours.[17] e. Observe for a color change in the suspension.

4. Interpretation of Results:

  • Positive: Development of a yellow color in the suspension indicates the presence of β-galactosidase.[6]

  • Negative: No color change in the suspension indicates the absence of β-galactosidase.[6]

Quality Control

For each batch of this compound tests, it is essential to include positive and negative controls to ensure the reliability of the results.[17]

  • Positive Control: Escherichia coli (e.g., ATCC 25922) should produce a yellow color.[4][17]

  • Negative Control: Proteus mirabilis (e.g., ATCC 12453) should show no color change.[4][17]

Limitations

  • False Positives: As mentioned, some strains of Staphylococcus aureus can produce a yellow pigment, leading to false-positive results.[3][10][11][12]

  • Pigmented Bacteria: Bacteria that naturally produce a yellow pigment may interfere with the interpretation of the test.[4]

  • Not a Standalone Test: The this compound test is a presumptive test and should be used in conjunction with other biochemical and/or molecular tests for the complete identification of microorganisms.[4][16]

  • Influence of Growth Media: The expression of β-galactosidase can be inhibited by the presence of glucose in the growth medium. Therefore, it is recommended to perform the test on colonies grown on a lactose-containing medium.[4]

Visualizations

ONPG_Reaction This compound o-nitrophenyl-β-D-galactopyranoside (Colorless) beta_galactosidase β-galactosidase This compound->beta_galactosidase Substrate products Galactose + o-nitrophenol (Yellow) beta_galactosidase->products Hydrolysis ONPG_Workflow cluster_sample_prep Sample Preparation cluster_onpg_test This compound Test cluster_results Results Sample Sample Enrichment Enrichment in Broth Sample->Enrichment Inoculation Inoculate this compound Medium Enrichment->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation Observation Observe for Color Change Incubation->Observation Positive Yellow Color (β-galactosidase present) Observation->Positive Positive Result Negative No Color Change (β-galactosidase absent) Observation->Negative Negative Result

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in ONPG Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ONPG (o-nitrophenyl-β-D-galactopyranoside) assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to high background signals in their experiments.

Frequently Asked Questions (FAQs)

1. What is causing the high background in my this compound assay?

High background in an this compound assay, which manifests as a yellow color development in the absence of true β-galactosidase activity, can stem from several sources. The most common culprits include:

  • Endogenous β-galactosidase activity: Many cell types, particularly mammalian cells, express their own β-galactosidase, which can cleave the this compound substrate and generate a background signal.[1][2] This is a significant consideration when using lacZ as a reporter gene in mammalian systems.

  • Spontaneous substrate degradation: The this compound substrate can degrade spontaneously over time, especially when exposed to light, high temperatures, or non-optimal pH, leading to the release of o-nitrophenol and a yellow color.[3]

  • Contaminated reagents: Reagents, including water, buffers, and the this compound solution itself, can be contaminated with microbes or chemicals that either possess β-galactosidase activity or interfere with the assay, causing a high background.[3][4]

  • Inefficient cell lysis: Incomplete lysis of cells can lead to the release of cellular components that interfere with the assay, contributing to background noise.[5]

  • Sample interference: Components within the experimental sample, such as proteins, lipids, or salts, can non-specifically interact with the substrate or product, leading to inaccurate absorbance readings.[4]

2. How can I differentiate between true signal and background from endogenous β-galactosidase?

Distinguishing between the signal from your reporter β-galactosidase (typically from E. coli) and endogenous mammalian β-galactosidase is crucial for accurate results. Here are key strategies:

  • pH Optimization: This is a highly effective method. Bacterial β-galactosidase has an optimal pH range of 7.0-8.0, while mammalian lysosomal β-galactosidase is most active at an acidic pH of around 4.5 and shows significantly reduced activity at alkaline pH.[1][6] Performing the assay at a pH of 7.5 or higher can effectively minimize the contribution of endogenous activity.[1]

  • Include Proper Controls:

    • Untransfected/Wild-Type Cells: Always include a control of untransfected or wild-type cells that do not express the lacZ reporter gene.[7][8] The signal from these cells represents the level of endogenous β-galactosidase activity and can be subtracted from the signal of your experimental samples.

    • "No Enzyme" Control: A control reaction containing all assay components except for the cell lysate or purified enzyme will help identify background from substrate degradation or reagent contamination.[3]

    • "Substrate Only" Blank: This control, containing only the buffer and this compound, is essential for measuring the rate of spontaneous this compound hydrolysis.[3]

Troubleshooting Guides

Issue 1: High Background in Negative Controls

If you are observing a high signal in your negative control wells (e.g., untransfected cells or "no enzyme" controls), this points to a problem with the assay components or conditions, rather than endogenous enzyme activity.

Troubleshooting Steps:

  • Check Reagent Quality:

    • Prepare fresh this compound solution: this compound solutions should be made fresh for each experiment and protected from light to prevent degradation.[9] Store powdered this compound in a cool, dark, and dry place.

    • Use high-purity water and reagents: Ensure all buffers and solutions are prepared with high-purity, sterile water to avoid microbial or chemical contamination.[3]

    • Filter-sterilize buffers: This can help remove any potential microbial contaminants.

  • Optimize Incubation Conditions:

    • Incubation Time: Reduce the incubation time. If the true signal is strong, a shorter incubation may be sufficient to detect it while minimizing the accumulation of background from spontaneous substrate decay.

    • Temperature: Perform the incubation at the recommended temperature, typically 37°C.[10] Avoid higher temperatures which can accelerate this compound degradation.

  • Run a "Substrate Only" Blank:

    • Prepare a well with only the assay buffer and this compound substrate. The absorbance of this well at the end of the incubation period will indicate the level of non-enzymatic substrate degradation.

Quantitative Data Summary: Optimizing Assay Conditions

ParameterRecommended RangeRationale
pH 7.0 - 8.0Optimal for bacterial β-galactosidase while minimizing endogenous mammalian β-galactosidase activity.[1]
Temperature 25°C - 37°CHigher temperatures can increase enzyme activity but also accelerate substrate degradation.[10][11]
Incubation Time 10 min - 4 hoursDependent on the level of enzyme expression; shorter times reduce background.[8]
This compound Concentration 1 - 4 mg/mLHigher concentrations can increase the reaction rate but may also lead to higher background if the substrate is unstable.[9][12]
Issue 2: High Background in All Wells, Including Experimental Samples

If both your control and experimental wells show high background, the issue is likely systemic. In addition to the steps for high background in negative controls, consider the following:

Troubleshooting Steps:

  • Optimize Cell Lysis:

    • Method Selection: The choice of lysis method can impact background. While freeze-thaw cycles are common[10], commercially available lysis buffers are often optimized to minimize the release of interfering cellular components.[13] Using reagents like PopCulture can be an effective and gentle method for cell permeabilization.[5]

    • Complete Lysis: Ensure complete cell lysis to avoid variability and the release of components that can interfere with the assay. Incomplete lysis can be checked by microscopy.

  • Sample Preparation:

    • Sample Dilution: If your sample has a high concentration of interfering substances, diluting the lysate may help reduce the background signal.[4]

    • Pre-clearing Lysates: Centrifuge the cell lysate to pellet any insoluble material before adding it to the assay.[4]

  • Consider β-Galactosidase Inhibitors:

    • If endogenous activity is a persistent issue that cannot be resolved by pH optimization, consider the use of β-galactosidase inhibitors. However, be aware that these may also inhibit the reporter enzyme, so careful validation is necessary. Some examples include Phenylethyl β-D-thiogalactopyranoside (PETG) and D-galactonolactone.[14][15]

Experimental Protocol: Optimizing pH to Reduce Endogenous β-Galactosidase Activity

  • Prepare a series of assay buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments. A common buffer is Z-buffer, but phosphate (B84403) buffers are also used.[9]

  • Prepare cell lysates from both your experimental cells (expressing lacZ) and control cells (untransfected).

  • Set up parallel assays for both experimental and control lysates in each of the prepared buffers.

  • Add the this compound substrate to initiate the reaction and incubate at 37°C.

  • Measure the absorbance at 420 nm at several time points or after a fixed incubation time.

  • Calculate the signal-to-background ratio for each pH value by dividing the absorbance of the experimental sample by the absorbance of the control sample.

  • Select the pH that provides the highest signal-to-background ratio for your future experiments.

Visualizations

Troubleshooting Workflow for High Background in this compound Assays

ONPG_Troubleshooting Troubleshooting High Background in this compound Assays start High Background Observed check_controls Is background high in negative controls? start->check_controls systemic_issue Systemic Issue: Reagents or Conditions check_controls->systemic_issue Yes endogenous_issue Potential Endogenous β-gal Activity check_controls->endogenous_issue No reagent_quality Check Reagent Quality (Fresh this compound, High-Purity H2O) systemic_issue->reagent_quality ph_optimization Optimize Assay pH (7.5 - 8.5) endogenous_issue->ph_optimization optimize_incubation Optimize Incubation (Time, Temperature) reagent_quality->optimize_incubation substrate_blank Run 'Substrate Only' Blank optimize_incubation->substrate_blank lysis_optimization Optimize Cell Lysis substrate_blank->lysis_optimization sample_prep Improve Sample Preparation (Dilution, Pre-clearing) lysis_optimization->sample_prep resolved Background Reduced sample_prep->resolved proper_controls Use Proper Controls (Untransfected Cells) ph_optimization->proper_controls inhibitors Consider β-gal Inhibitors proper_controls->inhibitors inhibitors->resolved

Caption: A flowchart outlining the steps to diagnose and resolve high background issues in this compound assays.

This compound Assay Principle and Sources of Background Signal

ONPG_Assay_Principle This compound Assay: Principle and Background Sources cluster_reaction Desired Reaction cluster_background Sources of High Background This compound This compound (Colorless) beta_gal β-Galactosidase (Reporter Enzyme) This compound->beta_gal Substrate endogenous_beta_gal Endogenous β-Galactosidase spontaneous_decay Spontaneous this compound Degradation contamination Reagent Contamination product o-Nitrophenol (Yellow) + Galactose beta_gal->product Catalyzes endogenous_beta_gal->product spontaneous_decay->product contamination->product

Caption: The enzymatic reaction of this compound and common sources that contribute to background signal.

References

how to reduce variability in ONPG assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the consistency of their this compound assay results.

Troubleshooting Guide

Variability in this compound assay results can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

High Variability Between Replicates

High variability between replicate wells or tubes is a frequent issue that can mask true experimental effects.

Potential Cause Recommended Solution
Inconsistent Cell Permeabilization Ensure complete and uniform permeabilization of cells. The traditional Miller assay procedure's results can be greatly influenced by permeabilization time[1]. Consider optimizing the concentration of permeabilizing agents (e.g., SDS, chloroform (B151607), toluene) and incubation time. Alternative methods like using PopCulture reagent can offer more consistent and immediate permeabilization[2].
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For microplate assays, be mindful of potential "edge effects" and consider not using the outer wells or filling them with a blank solution.
Incomplete Mixing Ensure thorough mixing of reagents, cell suspensions, and the final reaction mixture. Vortexing after adding reagents is crucial[3].
Temperature Gradients Incubate reactions in a water bath or incubator that provides uniform temperature distribution. Avoid placing plates or tubes near hot or cold spots.
Low or No Signal (Yellow Color)

A lack of yellow color development indicates low or no β-galactosidase activity.

Potential Cause Recommended Solution
Inactive Enzyme Ensure proper storage and handling of the β-galactosidase enzyme or cell lysates containing the enzyme. Repeated freeze-thaw cycles can denature the enzyme.
Incorrect Reagent pH The pH of the reaction buffer is critical for optimal enzyme activity. The optimal pH for β-galactosidase is typically around 7.0 to 7.5[4]. Check and adjust the pH of your Z-buffer or other reaction buffers[5].
Substrate Degradation This compound solution should be freshly prepared for each experiment as it can be light-sensitive and hydrolyze over time, leading to a yellow background[3][6]. Discard any this compound solution that appears yellow before use[6].
Insufficient Incubation Time For samples with low enzyme activity, a longer incubation time may be necessary to generate a detectable signal. Monitor color development over time and stop the reaction when sufficient yellow color has developed[3].
Presence of Inhibitors Glucose in the growth media can inhibit β-galactosidase expression[6]. It is recommended to grow bacteria in a medium containing lactose (B1674315) to induce enzyme production[7][8].
High Background Signal

A high background signal in your negative controls can obscure the true signal from your samples.

Potential Cause Recommended Solution
Contaminated Reagents Use high-purity water and reagents to prepare all solutions. If the this compound solution is yellow before starting the assay, it has likely hydrolyzed and should be discarded[6].
Endogenous β-galactosidase Activity Some cell lines or bacterial strains may have endogenous β-galactosidase activity. Always include a negative control with cells that do not express the lacZ gene to determine the baseline level of activity[9].
Cell Debris After stopping the reaction, centrifuge the samples to pellet cell debris and chloroform, as these can interfere with absorbance readings[3].
Incorrect Wavelength Reading Ensure the spectrophotometer or plate reader is set to the correct wavelength for measuring o-nitrophenol, which is 420 nm[9][10]. Some protocols also recommend measuring absorbance at 550 nm to correct for light scattering by cell debris[3].

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for reducing variability in the this compound assay?

A1: Key parameters to control for improved reproducibility include:

  • Consistent Cell Growth and Density: Ensure that bacterial cultures are grown to the mid-log phase and that the cell density (OD600) is consistent across samples before starting the assay[3][4].

  • Precise Timing: The permeabilization and reaction times significantly impact the results. Use a timer to ensure consistent incubation periods for all samples[1].

  • Stable Temperature: Maintain a constant and optimal temperature during the reaction incubation, typically 28°C or 37°C[3][10].

  • Reagent Quality and pH: Use freshly prepared this compound solution and ensure all buffers are at the correct pH[3][5].

Q2: How can I optimize the this compound concentration for my assay?

A2: The optimal this compound concentration can vary depending on the specific experimental conditions. A final concentration of 2 mg/ml has been noted as optimal in some studies[4]. It is recommended to perform a substrate concentration curve to determine the saturating concentration of this compound for your system. This will ensure that the enzyme activity, not the substrate availability, is the limiting factor in the reaction.

Q3: My results are still variable. What advanced techniques can I use?

A3: For high-throughput screening or when high precision is required, consider modern adaptations of the this compound assay. Single-step methods using 96-well microplate readers can reduce handling time and variability by combining cell permeabilization, substrate addition, and kinetic readings into a single step[2]. These methods often use alternative permeabilization reagents that are less hazardous and more consistent than traditional methods[2].

Q4: Can the growth medium affect my this compound assay results?

A4: Yes, the composition of the growth medium can significantly influence the results. The presence of glucose can inhibit the expression of β-galactosidase[6]. To ensure maximal and consistent enzyme expression, it is best to grow bacteria on a medium containing lactose, which induces the lacZ gene[7][8].

Experimental Protocols

Standard this compound Assay Protocol (Miller Method Adaptation)

This protocol is a widely used method for quantifying β-galactosidase activity.

  • Cell Culture and Preparation:

    • Grow bacterial cultures to mid-log phase (OD600 of 0.5-0.6) in a lactose-containing medium[3][4].

    • Place cultures on ice for 20 minutes to halt growth[3].

    • Pellet the cells by centrifugation and resuspend them in Z-buffer to the original volume[3].

    • Measure the OD600 of the resuspended cells.

  • Cell Permeabilization:

    • Dilute the cell suspension in Z-buffer to a final volume of 1 mL.

    • Add 100 µl of chloroform and 50 µl of 0.1% SDS[3].

    • Vortex the tubes vigorously.

    • Equilibrate the tubes for 5 minutes in a 28°C water bath[3].

  • Enzymatic Reaction:

    • Start the reaction by adding 0.2 mL of this compound solution (4 mg/mL in 0.1M phosphate (B84403) buffer, pH 7.0)[3].

    • Vortex and record the exact start time.

    • Incubate at 28°C until a sufficient yellow color develops[3]. The absorbance at 420 nm should ideally be between 0.6 and 0.9 for the most accurate measurements[3].

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 0.5 mL of 1 M Na2CO3[3][9].

    • Record the exact stop time.

    • Centrifuge the tubes to pellet cell debris and chloroform[3].

    • Measure the absorbance of the supernatant at 420 nm and 550 nm (to correct for cell debris)[3].

  • Calculation of Miller Units:

    • Calculate the β-galactosidase activity using the Miller unit formula.

Reagent Preparation
ReagentPreparationStorage
Z-Buffer For 100 mL: 1.61 g Na2HPO4·7H2O, 0.55 g NaH2PO4·H2O. Adjust pH to 7.0[3].Stable at room temperature.
This compound Solution 4 mg/mL in 0.1M phosphate buffer (pH 7.0)[3].Prepare fresh daily[3].
1 M Na2CO3 10.6 g of sodium carbonate in 100 mL of distilled water.Stable at room temperature.

Visualizations

ONPG_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Grow Bacterial Culture (Mid-log phase) Harvest Harvest & Resuspend Cells in Z-Buffer Culture->Harvest Permeabilize Permeabilize Cells (SDS/Chloroform) Harvest->Permeabilize Equilibrate Equilibrate at 28°C Permeabilize->Equilibrate Add_this compound Add this compound Substrate (Start Reaction) Equilibrate->Add_this compound Incubate Incubate at 28°C Add_this compound->Incubate Stop_Reaction Stop Reaction (Add Na2CO3) Incubate->Stop_Reaction Measure_OD Measure Absorbance (OD420 & OD550) Stop_Reaction->Measure_OD Calculate Calculate Miller Units Measure_OD->Calculate

Caption: Experimental workflow for the this compound assay.

Troubleshooting_Logic Start Assay Variability Issue High_Var High Variability between Replicates? Start->High_Var Low_Signal Low or No Signal? High_Var->Low_Signal No Check_Pipetting Check Pipetting & Mixing Technique High_Var->Check_Pipetting Yes High_Bg High Background? Low_Signal->High_Bg No Check_Enzyme Verify Enzyme Activity & Reagent pH Low_Signal->Check_Enzyme Yes High_Bg->Start No, re-evaluate Check_Reagents Check Reagent Purity (esp. This compound) High_Bg->Check_Reagents Yes Check_Perm Optimize Cell Permeabilization Check_Pipetting->Check_Perm Check_Temp Ensure Uniform Temperature Check_Perm->Check_Temp Check_Substrate Use Fresh this compound & Check for Inhibitors Check_Enzyme->Check_Substrate Check_Time Increase Incubation Time Check_Substrate->Check_Time Check_Controls Run Proper Negative Controls Check_Reagents->Check_Controls Check_Debris Centrifuge to Remove Debris Before Reading Check_Controls->Check_Debris

Caption: Troubleshooting logic for this compound assay variability.

References

Technical Support Center: Optimizing ONPG Concentration for β-Galactosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize o-nitrophenyl-β-D-galactopyranoside (ONPG) concentration in β-galactosidase assays.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a β-galactosidase assay?

A1: this compound is a chromogenic substrate for the enzyme β-galactosidase. Structurally similar to lactose (B1674315), this compound is cleaved by β-galactosidase to produce galactose and o-nitrophenol.[1][2] The resulting o-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance at 420 nm, allowing for the determination of enzyme activity.[1]

Q2: What is a typical concentration range for this compound in a β-galactosidase assay?

A2: The optimal this compound concentration can vary depending on the specific experimental conditions, including the enzyme source and concentration. However, commonly used final concentrations in the reaction mixture range from 0.665 mg/mL to 4 mg/mL.[1][3][4][5] It is crucial to determine the optimal concentration for your specific assay to ensure the reaction is not substrate-limited.[1]

Q3: Can high concentrations of this compound inhibit the β-galactosidase reaction?

A3: While increasing this compound concentration generally increases the reaction velocity, there is a point of saturation. Beyond this point, further increases in this compound concentration do not significantly increase the reaction rate.[1] In some enzyme kinetics, very high substrate concentrations can lead to substrate inhibition, although this is not commonly reported as a major issue for this compound in standard β-galactosidase assays. The solubility of this compound in aqueous buffers can also be a limiting factor.[1]

Q4: How do factors other than this compound concentration affect the assay?

A4: Several factors can influence the outcome of a β-galactosidase assay, including:

  • pH: The optimal pH for β-galactosidase activity is typically between 6.5 and 7.5.[4][6][7]

  • Temperature: Most assays are performed at 28°C or 37°C.[5][8]

  • Enzyme Concentration: The amount of β-galactosidase should be in a range that results in a linear reaction rate over the desired incubation time.[1]

  • Incubation Time: The reaction should be stopped during the linear phase of product formation. Very long incubation times can lead to substrate depletion and an underestimation of enzyme activity.[1][9]

  • Presence of Inhibitors or Activators: Compounds in the cell lysate or reaction buffer can inhibit or activate the enzyme. For example, Mg2+ can act as an activator.[6]

Troubleshooting Guide

This guide addresses common issues encountered during β-galactosidase assays related to this compound concentration and other factors.

Problem Possible Cause Suggested Solution
Low or No Signal (No Yellow Color) Insufficient this compound concentration.Increase the final concentration of this compound in the assay. Prepare a fresh this compound solution, as it can degrade over time.[5]
Low β-galactosidase expression or activity.Increase the amount of cell lysate used in the assay.[8] Ensure that the cells were properly transfected and lysed.[8][10]
Incorrect assay buffer pH.Check and adjust the pH of your assay buffer to the optimal range for β-galactosidase (typically pH 6.5-7.5).[11]
Inactive enzyme.Ensure proper storage of the enzyme/lysate. Avoid repeated freeze-thaw cycles.
Presence of an inhibitor.Review the composition of your lysis and assay buffers for any potential inhibitors.
High Background Signal (Yellow Color in Negative Control) Contamination of reagents with β-galactosidase.Use fresh, nuclease-free water and dedicated reagents for your assay.
Spontaneous hydrolysis of this compound.While less common at neutral pH, this can occur. Prepare fresh this compound solution before each experiment.[5]
Endogenous β-galactosidase activity in cells.Always include a negative control with untransfected or mock-transfected cell lysate to determine the background level of activity.[12]
Assay Signal Plateaus Too Quickly This compound substrate is being rapidly depleted.This can happen with high enzyme concentrations.[1] Reduce the amount of enzyme (cell lysate) in the reaction or decrease the incubation time.[1]
Enzyme concentration is too high.Dilute the cell lysate and re-assay.[8]
Inconsistent or Non-Reproducible Results Inaccurate pipetting of this compound or other reagents.Calibrate your pipettes and ensure proper mixing of all components.
Fluctuation in incubation temperature.Use a water bath or incubator to maintain a constant and optimal temperature throughout the assay.[8]
Variable cell lysis efficiency.Ensure a consistent and complete cell lysis method for all samples.[10]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a method to determine the optimal this compound concentration for your specific experimental conditions.

  • Prepare a range of this compound solutions: Prepare a series of this compound solutions in your assay buffer (e.g., Z-buffer: 100 mM sodium phosphate, pH 7.0, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol) at concentrations that will yield a final concentration range of 0.2 mg/mL to 4 mg/mL in the final reaction volume.

  • Prepare cell lysate: Prepare cell lysate containing β-galactosidase from your experimental and control cells. Keep the lysate on ice.

  • Set up the reactions: In a 96-well plate or microcentrifuge tubes, add a fixed amount of your cell lysate to each well/tube.

  • Initiate the reaction: Add the different concentrations of this compound solution to the wells/tubes to start the reaction.

  • Incubate: Incubate the plate/tubes at the desired temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Stop the reaction: Stop the reaction by adding a stop solution, such as 1 M sodium carbonate (Na2CO3).[5]

  • Measure absorbance: Read the absorbance of the o-nitrophenol product at 420 nm using a spectrophotometer or plate reader.

  • Analyze the data: Plot the reaction velocity (absorbance/time) against the this compound concentration. The optimal concentration will be in the saturating part of the curve, where the reaction rate is maximal and independent of small changes in this compound concentration.[1]

Data Presentation: Example of this compound Optimization Results
Final this compound Concentration (mg/mL)Absorbance at 420 nm (after 30 min)Reaction Velocity (Abs/min)
0.20.1500.005
0.50.3500.012
1.00.6000.020
2.00.8500.028
3.00.8600.029
4.00.8650.029

Visualizations

ONPG_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Lysate Prepare Cell Lysate Mix Mix Lysate and this compound Lysate->Mix ONPG_Sol Prepare this compound Solution ONPG_Sol->Mix Incubate Incubate at 37°C Mix->Incubate Stop Add Stop Solution (e.g., 1M Na2CO3) Incubate->Stop Read Read Absorbance at 420 nm Stop->Read

Caption: Workflow for a standard β-galactosidase assay using this compound.

Troubleshooting_Logic Start Low or No Signal? Check_this compound This compound Concentration and Freshness OK? Start->Check_this compound Check_Enzyme Sufficient Enzyme Activity/Concentration? Check_this compound->Check_Enzyme Yes Increase_this compound Increase this compound Conc. / Use Fresh Solution Check_this compound->Increase_this compound No Check_pH Assay pH Optimal? Check_Enzyme->Check_pH Yes Increase_Lysate Increase Lysate Amount / Check Lysis Check_Enzyme->Increase_Lysate No Check_Inhibitors Potential Inhibitors Present? Check_pH->Check_Inhibitors Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Resolved Problem Resolved Check_Inhibitors->Resolved No Remove_Inhibitors Modify Buffer Composition Check_Inhibitors->Remove_Inhibitors Yes Increase_this compound->Resolved Increase_Lysate->Resolved Adjust_pH->Resolved Remove_Inhibitors->Resolved

Caption: Troubleshooting logic for low signal in a β-galactosidase assay.

References

Technical Support Center: Optimizing the ON-PG Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

The this compound assay is a sensitive and quantitative method to measure the activity of the β-galactosidase enzyme.[1] The substrate, o-nitrophenyl-β-D-galactopyranoside (this compound), is structurally similar to lactose (B1674315), the natural substrate for β-galactosidase.[1][2][3] When β-galactosidase is present, it cleaves this compound into galactose and o-nitrophenol.[2][3] While this compound is colorless, o-nitrophenol is a yellow compound that can be quantified by measuring its absorbance at 420 nm.[4][5] The intensity of the yellow color is directly proportional to the enzyme's activity.

Q2: What are the key applications of the this compound assay?

The this compound assay is widely used for:

  • Reporter Gene Assays: The gene for β-galactosidase (lacZ) is a common reporter gene in molecular biology. The this compound assay is used to quantify the expression of a gene of interest that is linked to the lacZ gene.

  • Microbiology: It helps in the differentiation and identification of bacteria, particularly within the Enterobacteriaceae family, based on their ability to ferment lactose.[3] It can distinguish between rapid lactose fermenters, late lactose fermenters, and non-lactose fermenters.[3]

  • Enzyme Kinetics: The assay is used to study the kinetics of β-galactosidase, including determining parameters like Vmax and Km.[4]

Q3: What is the difference between the tube/disk method and a quantitative microplate reader assay?

The tube or disk method is a qualitative or semi-quantitative assay primarily used in microbiology for bacterial identification.[1][3] It involves observing a visible color change in a test tube or on a disk after incubation with the bacterial sample.[1][3] A quantitative microplate reader assay, on the other hand, uses a spectrophotometer to precisely measure the absorbance of the yellow o-nitrophenol product in a 96-well plate format.[2] This allows for high-throughput screening and accurate quantification of β-galactosidase activity.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound assay.

Problem Possible Cause Recommended Solution
No or very low yellow color development Low β-galactosidase expression. - Ensure that the cells were successfully transfected or induced to express the enzyme. - Increase the amount of cell lysate used in the assay.[6] - Extend the incubation time.
Inefficient cell lysis/permeabilization. - Confirm complete cell lysis under a microscope.[4] - Optimize the permeabilization method. Options include freeze-thaw cycles, detergents (e.g., Triton X-100, Tween-20), or enzymatic methods (e.g., lysozyme).[6][7][8][9]
Incorrect assay conditions. - Verify that the incubation temperature is optimal for the enzyme (typically 37°C).[6] - Ensure the pH of the reaction buffer is within the optimal range for the enzyme (usually pH 7.0-8.0).[5]
Degraded this compound substrate. - Prepare fresh this compound solution for each experiment. This compound is light-sensitive and should be stored in the dark.[3]
High background in control wells (no enzyme) Contamination of reagents. - Use fresh, sterile reagents.
Spontaneous hydrolysis of this compound. - This is rare under standard conditions but can be checked by incubating the this compound solution without any cell lysate.
Inconsistent results between replicates Pipetting errors. - Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and cell lysates.
Incomplete mixing. - Gently mix the contents of the wells after adding each reagent, especially the cell lysate and stop solution.
Variation in cell density or lysis. - Ensure a uniform cell suspension before lysis and that lysis is complete for all samples.
Color develops too quickly and becomes too intense High β-galactosidase expression. - Dilute the cell lysate before performing the assay.[6] - Reduce the incubation time.[6]

Experimental Protocols

Standard this compound Assay Protocol (96-well plate)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Lysis:

    • Culture cells in a 96-well plate.

    • Wash the cells once with 1X Phosphate-Buffered Saline (PBS).

    • Add 50 µL of 1X Lysis Buffer to each well.

    • Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis.

  • Assay Reaction:

    • Prepare a reaction mix containing the assay buffer and this compound substrate. A typical final concentration for this compound is 1-4 mg/mL.

    • Add 100 µL of the this compound reaction mix to each well containing the cell lysate.

    • Incubate the plate at 37°C. The incubation time can range from 10 minutes to several hours, depending on the level of enzyme expression.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 1 M Sodium Carbonate (Na₂CO₃) to each well. This will raise the pH and inactivate the enzyme.[2]

    • Measure the absorbance at 420 nm using a microplate reader.

High-Sensitivity this compound Assay Protocol

To improve sensitivity, especially for samples with low β-galactosidase activity, consider the following optimizations:

  • Optimized Cell Permeabilization:

    • Instead of a simple lysis buffer, use a buffer containing a mild non-ionic detergent like 0.1% Triton X-100 or Tween-20 to permeabilize the cells, which can enhance substrate entry without completely disrupting cellular structures.[7][8]

    • For bacterial cells, consider using a combination of lysozyme (B549824) and a freeze-thaw cycle to improve lysis efficiency.[9]

  • Extended Incubation and Kinetic Reading:

    • For low-activity samples, extend the incubation time.

    • Instead of an endpoint assay, perform a kinetic reading by taking absorbance measurements at regular intervals (e.g., every 5-10 minutes). This allows for the calculation of the initial reaction velocity (Vmax), which is a more accurate measure of enzyme activity, especially if the substrate becomes limiting over time.[4]

  • Optimized Reaction Buffer:

    • Ensure the pH of your assay buffer is optimal for your specific β-galactosidase. While typically neutral to slightly alkaline, this can vary.[5]

    • Some β-galactosidases may have specific ion requirements for optimal activity. Check the literature for your enzyme of interest.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the this compound assay.

Table 1: Recommended Reagent Concentrations

Reagent Working Concentration Notes
This compound 1 - 4 mg/mLHigher concentrations can increase the reaction rate up to a saturation point.[4]
Sodium Carbonate (Stop Solution) 1 MUsed to raise the pH and stop the enzymatic reaction.[2]
Triton X-100 (for permeabilization) 0.1 - 0.2%The optimal concentration and incubation time should be determined empirically.[7][8]
Tween-20 (for permeabilization) 0.2%Can be an effective permeabilizing agent.[7][8]

Table 2: Optimal Assay Conditions

Parameter Optimal Range Notes
Temperature 35 - 37°CMost commonly used temperature for the assay.[1]
pH 7.0 - 8.0The optimal pH can vary depending on the source of the β-galactosidase.[5]
Incubation Time 10 minutes - 24 hoursHighly dependent on the level of enzyme expression.[1][6]
Absorbance Wavelength 405 - 420 nmThe peak absorbance for the o-nitrophenol product.[2][4]

Visualizations

ONPG_Assay_Pathway cluster_cell Cell cluster_reaction Enzymatic Reaction cluster_detection Detection This compound This compound (colorless) b_gal β-galactosidase This compound->b_gal Enters cell products Galactose + o-nitrophenol o_nitrophenol o-nitrophenol (yellow) b_gal->o_nitrophenol Hydrolysis spectro Spectrophotometer (Absorbance at 420 nm) o_nitrophenol->spectro

Caption: Signaling pathway of the this compound assay.

ONPG_Workflow start Start cell_prep Prepare Cells (e.g., transfection, induction) start->cell_prep lysis Cell Lysis / Permeabilization cell_prep->lysis add_this compound Add this compound Substrate lysis->add_this compound incubate Incubate at 37°C add_this compound->incubate stop_reaction Add Stop Solution (1M Na₂CO₃) incubate->stop_reaction read_absorbance Read Absorbance at 420 nm stop_reaction->read_absorbance analyze Analyze Data read_absorbance->analyze

Caption: Experimental workflow for the this compound assay.

Troubleshooting_Logic start Assay Performed check_color Yellow Color Developed? start->check_color no_color No / Low Color check_color->no_color No yes_color Sufficient Color check_color->yes_color Yes troubleshoot Troubleshoot: - Enzyme Expression - Cell Lysis - Assay Conditions - Reagent Integrity no_color->troubleshoot proceed Proceed to Data Analysis yes_color->proceed

Caption: Logical flow for troubleshooting the this compound assay.

References

ONPG Test Troubleshooting and Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the o-Nitrophenyl-β-D-galactopyranoside (ONPG) test. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this biochemical assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound test?

A1: The this compound test is a biochemical assay used to detect the presence of the enzyme β-galactosidase in microorganisms.[1][2] This enzyme is crucial for the fermentation of lactose (B1674315). The compound o-nitrophenyl-β-D-galactopyranoside (this compound) is structurally similar to lactose.[3][4] If β-galactosidase is present, it hydrolyzes the colorless this compound into galactose and o-nitrophenol, the latter of which is a yellow-colored compound.[3][5][6] The development of a yellow color indicates a positive result.[1][7]

Q2: What is the role of permease in lactose fermentation and the this compound test?

A2: For an organism to ferment lactose, it typically requires two enzymes: a permease to transport lactose into the cell and β-galactosidase to break it down.[2][3] Some bacteria may possess β-galactosidase but lack permease, making them appear as late or non-lactose fermenters in traditional lactose fermentation tests.[3][8] The this compound molecule can enter the bacterial cell without the need for a specific permease.[2][9] Therefore, the this compound test can identify organisms that have β-galactosidase even if they lack the permease, distinguishing true non-lactose fermenters from late lactose fermenters.[3][8]

Q3: Why is my this compound test result negative when I expect it to be positive (False Negative)?

A3: A false negative result can occur for several reasons:

  • Insufficient Inoculum: A heavy inoculum is necessary to ensure a high concentration of the enzyme for a visible reaction.[1]

  • Incorrect Incubation Time: While some strong positive reactions can be observed within minutes to an hour, the test should be incubated for up to 24 hours before being interpreted as negative.[3][6][10]

  • Growth Medium Composition: If the organism is grown on a medium containing glucose, the production of β-galactosidase may be inhibited.[1][9] It is recommended to culture the bacteria on a lactose-containing medium to induce enzyme production.[3][6]

  • Improper Buffering: An incorrectly buffered this compound solution can lead to false-negative reactions.[1][8]

Q4: What could cause a positive this compound test result when the organism is a known non-lactose fermenter (False Positive)?

A4: False positive results are less common but can occur:

  • Contamination: Contamination of the test culture with a β-galactosidase-positive organism will lead to a false-positive result.

  • Organism-Specific Factors: Some organisms, like certain strains of Staphylococcus aureus, can produce compounds that result in a yellow color, leading to a false-positive this compound test.[11] In such cases, alternative substrates like X-Gal may be necessary for accurate β-galactosidase activity determination.[11]

  • Inoculating Wire: The use of stainless steel or nichrome inoculating wires that have been flame-sterilized can sometimes cause false-positive reactions due to surface oxidation products.[5]

Q5: Can I use organisms with natural pigmentation in the this compound test?

A5: No, organisms that produce a yellow pigment are not suitable for the this compound test as their natural color will interfere with the interpretation of the results.[1][8][9]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
No color change in a known positive control 1. Inactive enzyme due to improper storage of this compound reagent. 2. Insufficient inoculum. 3. Growth medium inhibited enzyme production (e.g., high glucose).[1] 4. Incorrect incubation temperature or time.[12]1. Use a fresh, properly stored this compound disk or solution. This compound is light-sensitive and should be stored in the dark.[9][13] 2. Repeat the test with a heavier inoculum.[1] 3. Subculture the organism on a lactose-containing medium before performing the test.[2] 4. Ensure incubation is at 35-37°C for up to 24 hours.[5][6]
Yellow color development in a known negative control 1. Contamination of the culture or reagents. 2. The this compound reagent has degraded and turned yellow prior to inoculation.[1]1. Use a pure culture and sterile technique. 2. Visually inspect the this compound disk or broth before use; it should be colorless. Discard if it appears yellow.[1]
Ambiguous or weak yellow color 1. Low level of β-galactosidase activity (late lactose fermenter). 2. Insufficient incubation time.1. Continue to incubate the test for the full 24 hours.[3] 2. Re-incubate and observe at later time points.
Inconsistent results between replicates 1. Variation in inoculum size. 2. Non-homogenous suspension of bacteria.1. Standardize the inoculum density, for example, by using a McFarland standard.[9] 2. Ensure the bacterial suspension is well-mixed before inoculation.

Experimental Protocols

Key Experiment: this compound Test

There are two common methods for performing the this compound test: the tube (broth) method and the disk method.

1. Tube Method (this compound Broth)

  • Materials: this compound broth, sterile inoculating loop or wire, test organism from a pure 18-24 hour culture (preferably from a lactose-containing medium).

  • Procedure:

    • Prepare a heavy suspension of the test organism in the this compound broth. The turbidity should be equivalent to at least a McFarland No. 2 standard.[9]

    • Incubate the tube aerobically at 35-37°C with a loose cap.[2][13]

    • Observe for the development of a yellow color at 1 hour.[13]

    • If no color change is observed, continue incubation and check periodically for up to 24 hours.[2][9]

  • Interpretation:

    • Positive: Development of a yellow color.[1]

    • Negative: The broth remains colorless or its original pale color.[1]

2. Disk Method

  • Materials: this compound disks, sterile test tubes, sterile saline (0.85%), sterile inoculating loop, test organism from a pure 18-24 hour culture.

  • Procedure:

    • Place an this compound disk in a sterile test tube.[5]

    • Add 0.2-0.5 mL of sterile saline to the tube.[2]

    • Create a heavy suspension of the test organism in the saline (turbidity equivalent to a McFarland No. 3 standard is often recommended).[10]

    • Incubate the tube at 35-37°C.[5]

    • Examine for a color change of the disk and surrounding fluid at regular intervals for up to 4-6 hours.[9] Some protocols recommend incubation for up to 24 hours for delayed reactions.[10]

  • Interpretation:

    • Positive: The disk and/or the suspension turns yellow.[2]

    • Negative: No color change is observed.[2]

Visualizations

ONPG_Reaction This compound This compound (Colorless Substrate) BetaGal β-Galactosidase (Enzyme) This compound->BetaGal is hydrolyzed by Products Products BetaGal->Products Galactose Galactose (Colorless) Products->Galactose oNitro o-Nitrophenol (Yellow) Products->oNitro

Caption: Biochemical pathway of the this compound test.

ONPG_Workflow_Troubleshooting cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start: Pure Bacterial Culture Inoculum Prepare Heavy Inoculum Start->Inoculum Mistake2 Mistake: Growth on High-Glucose Media (-> False Negative) Start->Mistake2 Mistake3 Mistake: Pigmented Organism (-> Uninterpretable Result) Start->Mistake3 Mistake1 Mistake: Insufficient Inoculum (-> False Negative) Inoculum->Mistake1 Addthis compound Add this compound Reagent (Broth or Disk) Inoculum->Addthis compound Incubate Incubate at 35-37°C Observe Observe for Yellow Color Incubate->Observe Positive Positive Result (Yellow) Observe->Positive Negative Negative Result (Colorless) Observe->Negative Mistake4 Mistake: Reading Too Early (-> False Negative) Observe->Mistake4

Caption: this compound test workflow with common mistakes.

References

Technical Support Center: ONPG Assay Performance and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their o-nitrophenyl-β-D-galactopyranoside (ONPG) assays, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for an this compound assay?

The optimal pH for an this compound assay is highly dependent on the source of the β-galactosidase enzyme. Generally, the optimal pH for β-galactosidase activity falls within the range of 7.0 to 8.0.[1] For instance, the enzyme from E. coli has an optimal pH range of 7.5 to 8.0.[1] However, β-galactosidases from other organisms can have significantly different optimal pH values. Fungal enzymes, for example, often exhibit maximum activity in acidic conditions, with optimal pH values as low as 4.5.[1][2] It is crucial to consult the literature or the enzyme manufacturer's data sheet for the specific β-galactosidase being used.

Q2: How do deviations from the optimal pH affect my this compound assay results?

Deviating from the optimal pH can significantly impact your results in two primary ways:

  • Reduced Enzyme Activity: Like most enzymes, β-galactosidase has a specific three-dimensional structure that is essential for its catalytic activity. Changes in pH can alter the ionization state of amino acid residues in the active site and throughout the enzyme, leading to a conformational change that reduces its efficiency in hydrolyzing this compound. Extreme pH values, both acidic and basic, can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[3][4]

  • Altered Absorbance of o-nitrophenol (ONP): The product of the this compound assay, o-nitrophenol (ONP), is a pH indicator. The molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) of ONP is pH-dependent.[1] The yellow color of ONP is more intense at alkaline pH. Therefore, if the pH of your reaction varies between samples, the absorbance readings will not accurately reflect the enzymatic activity. The reaction is typically stopped with a basic solution (e.g., 1M sodium carbonate) to raise the pH to around 11, which not only halts the enzyme but also maximizes the color of the ONP for consistent measurement.[5][6]

Q3: My assay is showing low or no activity. Could pH be the issue?

Yes, an incorrect pH is a common reason for low or no β-galactosidase activity. Here's how to troubleshoot:

  • Verify Buffer pH: Double-check the pH of your assay buffer (e.g., Z-buffer or phosphate (B84403) buffer) with a calibrated pH meter. Do not rely solely on the theoretical pH from the recipe.

  • Check Reagent pH: Ensure that the addition of your cell lysate or purified enzyme does not significantly alter the overall pH of the reaction mixture.

  • Review Optimal pH for Your Enzyme: Confirm the recommended optimal pH for your specific β-galactosidase. If you are using an enzyme from a less common source, you may need to perform a pH optimization experiment.

Q4: I am seeing inconsistent results between replicates. Can pH be a contributing factor?

Inconsistent pH between wells or tubes is a likely cause of variability.

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the buffer and the stop solution. Small variations in the volume of the stop solution can lead to different final pH values and thus different absorbance readings.

  • Buffer Evaporation: If you are running the assay in a microplate, be mindful of evaporation, which can concentrate the buffer salts and alter the pH. Use plate sealers for longer incubation times.

Quantitative Data on pH Effects

The optimal pH for β-galactosidase varies significantly depending on its origin. The following table summarizes the optimal pH for enzymes from different sources when this compound is used as the substrate.

Enzyme SourceOptimal pH Range for this compound HydrolysisReference
Escherichia coli7.5 - 8.0[1]
Kluyveromyces fragilis7.0[1]
Lactobacillus delbrueckii7.0[1]
Penicillium simplicissimum4.5 - 5.5[2]
Aspergillus niger3.0 - 5.0[3]
Bacillus circulans6.0[3]
Bacillus licheniformis6.5[7]
Lactobacillus plantarum5.5 - 7.0[8]

Experimental Protocols

Protocol for this compound Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

Materials:

  • Cell lysate or purified β-galactosidase

  • Z-Buffer (0.06M Na₂HPO₄·7H₂O, 0.04M NaH₂PO₄·H₂O, 0.01M KCl, 0.001M MgSO₄, 0.05M β-mercaptoethanol, pH 7.0)[6]

  • This compound solution (4 mg/mL in 0.1M phosphate buffer, pH 7.0)[6]

  • Stop Solution (1M Na₂CO₃)[5][6]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.

Procedure:

  • Prepare Cells/Lysate: Grow and prepare your cells to express β-galactosidase. If using cell lysate, prepare it according to your standard protocol. It is recommended to keep the lysate on ice.

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a 96-well plate, add an appropriate volume of your cell lysate or purified enzyme.

    • Add Z-buffer to a final volume that allows for the subsequent addition of this compound. A common setup is to have the enzyme and buffer in a volume of 800 µL.

  • Equilibration: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 28°C or 37°C) for 5 minutes to ensure the temperature is stable.[6]

  • Initiate Reaction: Add 200 µL of the this compound solution to the reaction mixture to start the reaction. Record the exact start time.[6]

  • Incubation: Incubate the reaction at the chosen temperature. The incubation time will depend on the enzyme activity and should be long enough to develop a noticeable yellow color but not so long that the substrate is depleted or the reaction is no longer linear.

  • Stop Reaction: Stop the reaction by adding a defined volume of stop solution (e.g., 500 µL of 1M Na₂CO₃).[5][6] The addition of the strong base will raise the pH to approximately 11, which denatures the enzyme and maximizes the color of the o-nitrophenol.[6] Record the exact stop time.

  • Measurement: Measure the absorbance of the solution at 420 nm (OD₄₂₀).[5] It is also recommended to measure the absorbance at 550 nm (OD₅₅₀) to correct for light scattering by cell debris.

  • Calculation: Calculate the β-galactosidase activity using the Miller units formula or a similar standard calculation, correcting for the incubation time and the amount of protein in the lysate.

Visualizations

ONPG_pH_Effect cluster_assay_components Assay Components cluster_reaction Enzymatic Reaction cluster_products Reaction Products cluster_detection Detection cluster_pH_influence pH Influence Enzyme β-Galactosidase Reaction Hydrolysis Enzyme->Reaction This compound This compound (Substrate) This compound->Reaction Galactose Galactose Reaction->Galactose ONP o-nitrophenol (ONP) Reaction->ONP Absorbance Absorbance at 420 nm ONP->Absorbance pH pH pH->Enzyme Affects Enzyme Structure & Activity pH->ONP Affects ONP Molar Absorptivity

Caption: The dual effect of pH on the this compound assay.

Troubleshooting_Workflow Start Suboptimal this compound Assay Results (Low Activity or High Variability) Check_pH Is the assay buffer pH correct? Start->Check_pH Verify_Buffer Verify buffer pH with a calibrated meter. Check_pH->Verify_Buffer No Check_Optimal_pH Is the pH optimal for the specific β-galactosidase? Check_pH->Check_Optimal_pH Yes Verify_Buffer->Check_Optimal_pH Consult_Datasheet Consult enzyme datasheet or literature. Check_Optimal_pH->Consult_Datasheet Unsure Optimize_pH Perform a pH optimization experiment. Check_Optimal_pH->Optimize_pH No Check_Reagents Are all reagents prepared correctly and at the correct pH? Check_Optimal_pH->Check_Reagents Yes Consult_Datasheet->Optimize_pH Success Assay Performance Optimized Optimize_pH->Success Prepare_Fresh Prepare fresh buffers and this compound solution. Check_Reagents->Prepare_Fresh No Check_Stop_Solution Is the stop solution addition consistent and sufficient? Check_Reagents->Check_Stop_Solution Yes Prepare_Fresh->Success Review_Pipetting Review and standardize pipetting technique. Check_Stop_Solution->Review_Pipetting No Check_Stop_Solution->Success Yes Review_Pipetting->Success

Caption: Troubleshooting workflow for pH-related issues in this compound assays.

References

optimizing incubation time and temperature for ONPG assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for o-nitrophenyl-β-D-galactopyranoside (ONPG) assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation temperature for an this compound assay?

A1: The optimal incubation temperature for an this compound assay depends on the source of the β-galactosidase enzyme. For most applications involving E. coli β-galactosidase, a temperature of 37°C is commonly used.[1][2][3] However, the optimal temperature can range from 15°C for enzymes from psychrophilic organisms to 50°C or higher for enzymes from thermophiles.[4][5][6] It is recommended to consult the literature for the specific enzyme being used or to empirically determine the optimal temperature.

Q2: How long should I incubate my this compound assay?

A2: The incubation time for an this compound assay can vary significantly, from a few minutes to several hours, depending on the enzyme concentration and activity.[7][8] For assays with high enzyme activity, a yellow color may develop within 10 to 30 minutes.[1][8] For organisms with lower β-galactosidase activity, incubation may need to be extended up to 24 hours.[7][9] It is crucial to monitor the reaction kinetically to ensure the measurements are taken within the linear range of the assay.[10]

Q3: What factors can influence the incubation time and temperature?

A3: Several factors can affect the optimal incubation conditions:

  • Source of β-galactosidase: Enzymes from different organisms have different temperature optima.[4][5][6]

  • Enzyme Concentration: Higher enzyme concentrations will lead to faster substrate conversion and shorter required incubation times.[10]

  • Substrate (this compound) Concentration: While the reaction rate increases with substrate concentration up to a certain point, very high concentrations can lead to rapid substrate depletion.[10]

  • pH of the Assay Buffer: The optimal pH for β-galactosidase activity is typically around 7.0 to 7.5.[3][4] Deviations from the optimal pH can reduce enzyme activity and necessitate longer incubation times.

  • Presence of Inhibitors or Activators: Certain metal ions and other reagents can inhibit or activate the enzyme, thereby affecting the reaction rate.[6]

Q4: Can I incubate my assay at room temperature?

A4: Yes, this compound assays can be performed at room temperature.[8] However, be aware that the reaction rate will likely be slower than at the optimal temperature, requiring a longer incubation period to achieve a detectable signal. Consistency in the incubation temperature is key for reproducible results.

Troubleshooting Guide

Problem Possible Cause Solution
No yellow color development Inactive enzyme: The β-galactosidase may be inactive due to improper storage or handling.Use a fresh enzyme preparation or a positive control with known activity to verify assay conditions.[11]
Incorrect assay conditions: The pH of the buffer may be incorrect, or essential cofactors might be missing.Verify the pH of all buffers and ensure all necessary components are included in the reaction mixture. The optimal pH is generally between 6.0 and 8.0.[6]
Insufficient incubation time: The incubation period may be too short for the level of enzyme activity.Increase the incubation time and take readings at multiple time points to monitor for color development.[12]
Low enzyme concentration: The amount of β-galactosidase in the sample may be too low to produce a detectable signal within the standard incubation time.Concentrate the sample or increase the amount of lysate used in the assay.[1]
Color develops too quickly and plateaus High enzyme concentration: The enzyme concentration is too high, leading to rapid depletion of the this compound substrate.[10]Dilute the enzyme sample and repeat the assay. Aim for a linear rate of color development over time.[1]
Substrate limitation: The initial concentration of this compound is too low for the amount of enzyme present.While less common, ensure the this compound concentration is not the limiting factor. A typical concentration is around 0.665 mg/ml to 4 mg/ml.[10][13]
Inconsistent results between replicates Pipetting errors: Inaccurate pipetting can lead to variations in the amount of enzyme or substrate in each well.Use calibrated pipettes and ensure proper mixing of all reagents.
Temperature fluctuations: Inconsistent incubation temperatures across the plate or between experiments.Use a temperature-controlled incubator or water bath to maintain a stable temperature.[1]
Cell lysis variability: Incomplete or inconsistent cell lysis can lead to variable amounts of enzyme being released.Ensure a consistent and effective cell lysis procedure is followed for all samples.[8]

Experimental Protocols

Standard this compound Assay Protocol (Microplate Format)
  • Prepare Cell Lysate:

    • Culture cells or bacteria expressing β-galactosidase. For bacteria, it is often beneficial to grow them in a medium containing lactose (B1674315) to induce enzyme expression.[2][12]

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 1X Lysis Buffer).[8]

    • Incubate at room temperature for 10-15 minutes to ensure complete lysis. A freeze-thaw cycle can also be employed to aid lysis.[8]

    • Centrifuge the lysate to pellet cell debris and transfer the supernatant to a new tube.

  • Set up the Assay Plate:

    • Add 50 µl of cell lysate to each well of a 96-well microplate.[8]

    • Include a blank well with 50 µl of lysis buffer.[8]

    • Include a negative control with lysate from non-transfected or non-induced cells.[11]

    • Prepare a standard curve if quantitative results are required, using a purified β-galactosidase of known concentration.[8]

  • Initiate the Reaction:

    • Prepare the this compound substrate solution (e.g., 1 mg/ml in a phosphate (B84403) buffer, pH 7.0).[14]

    • Add 100 µl of the this compound substrate solution to each well.[8]

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C).[1][3]

    • Monitor the development of yellow color. Incubation can range from 10 minutes to several hours.[8]

  • Stop the Reaction and Measure Absorbance:

    • Stop the reaction by adding 50 µl of a stop solution (e.g., 1 M Na₂CO₃) to each well. This raises the pH and inactivates the enzyme.[11]

    • Read the absorbance at 420 nm using a microplate reader.[10][11]

Quantitative Data Summary

Table 1: Optimal Incubation Temperatures for β-galactosidase from Various Sources

Organism/SourceOptimal Temperature (°C)
Escherichia coli37
Lactobacillus plantarum50[4]
Aspergillus niger50[5]
Antarctic Arthrobacter Isolate15[6]

Table 2: Typical Incubation Times

Enzyme Activity LevelTypical Incubation Time
High5 - 30 minutes[12]
Moderate30 - 60 minutes[1]
Low1 - 24 hours[7][9]

Visualizations

ONPG_Assay_Pathway This compound This compound (o-nitrophenyl-β-D-galactopyranoside) (Colorless) BGal β-galactosidase This compound->BGal Products Galactose + o-nitrophenol (Yellow) BGal->Products Hydrolysis Troubleshooting_Workflow Start Start this compound Assay Incubate Incubate at Optimal Temperature Start->Incubate Observe Observe Color Change Incubate->Observe NoColor No/Weak Color Observe->NoColor No GoodColor Linear Color Development Observe->GoodColor Yes FastColor Color Develops Too Fast Observe->FastColor Too Fast TroubleshootNoColor Increase Incubation Time Check Enzyme Activity Verify Buffer pH NoColor->TroubleshootNoColor End Record Results GoodColor->End TroubleshootFastColor Dilute Enzyme Sample FastColor->TroubleshootFastColor TroubleshootNoColor->Incubate TroubleshootFastColor->Start

References

dealing with endogenous β-galactosidase activity in ONPG assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with endogenous β-galactosidase activity in ONPG (o-nitrophenyl-β-D-galactopyranoside) assays.

Frequently Asked Questions (FAQs)

Q1: What is endogenous β-galactosidase activity and why is it a problem?

Endogenous β-galactosidase is an enzyme naturally present in many mammalian cells, primarily within lysosomes.[1] This native enzyme can cleave the this compound substrate, leading to a yellow color change that is indistinguishable from the signal generated by the lacZ reporter gene product. This results in high background readings and can obscure the true reporter activity, making it difficult to accurately quantify gene expression.

Q2: How can I control for endogenous β-galactosidase activity in my this compound assay?

To control for endogenous activity, it is essential to include a negative control in your experimental setup. This typically involves using cell lysate from mock-transfected or non-transfected cells.[2][3] The absorbance value obtained from this control represents the background signal, which can then be subtracted from the values of your experimental samples.

Q3: At what pH is endogenous β-galactosidase activity most prominent?

Endogenous lysosomal β-galactosidase has an optimal pH in the acidic range (around pH 4.5).[4][1] However, a related phenomenon, senescence-associated β-galactosidase (SA-β-gal) activity, is detected at pH 6.0.[5][6] It's now understood that SA-β-gal is not a distinct enzyme but rather the result of increased lysosomal content and β-galactosidase expression in senescent cells, making the residual activity detectable at this suboptimal pH.[1]

Q4: Are there alternatives to the this compound assay for measuring β-galactosidase activity?

Yes, several alternatives are available. For quantitative assays, fluorescent substrates like 4-methylumbelliferyl β-D-galactopyranoside (MUG) can be used, which may offer higher sensitivity.[7] For histochemical staining, especially in tissues with high endogenous activity, 6-chloro-3-indolyl-β-d-galactopyranoside with nitrotetrazolium blue chloride can be a superior alternative to X-Gal.[8][9][10]

Troubleshooting Guide

Issue 1: High background signal in all wells, including negative controls.

This is a classic sign of significant endogenous β-galactosidase activity.

Root Cause Analysis and Solutions:

HighBackground High Background Signal EndogenousActivity High Endogenous β-gal Activity HighBackground->EndogenousActivity SuboptimalpH Assay pH Favors Endogenous Enzyme HighBackground->SuboptimalpH NoInhibition No Inhibition of Endogenous Enzyme HighBackground->NoInhibition AdjustpH Solution: Adjust Assay pH to 8.0-9.0 EndogenousActivity->AdjustpH AddInhibitor Solution: Add Chemical Inhibitors EndogenousActivity->AddInhibitor HeatInactivation Solution: Heat Inactivate Lysates (use with caution) EndogenousActivity->HeatInactivation SuboptimalpH->AdjustpH NoInhibition->AddInhibitor

Caption: Troubleshooting high background in this compound assays.

  • Solution 1: Adjust Assay pH: The endogenous lysosomal β-galactosidase is most active at an acidic pH. Increasing the pH of your assay buffer to a slightly basic range (pH 8.0-9.0) can significantly reduce the endogenous activity while still allowing for the detection of the E. coli lacZ product.[8][9]

  • Solution 2: Chemical Inhibition: Various compounds can inhibit β-galactosidase activity. Consider adding a chemical inhibitor to your lysis buffer or assay buffer.

  • Solution 3: Heat Inactivation: In some cases, heat inactivation can be employed. The stability of β-galactosidase can be temperature-dependent.[11][12][13] However, this method requires careful optimization to ensure that the endogenous enzyme is inactivated while the reporter enzyme remains active. This approach is generally less common and requires thorough validation.

Issue 2: Inconsistent results and poor reproducibility.

Inconsistent results can arise from several factors, including incomplete cell lysis and variability in endogenous enzyme activity.

Experimental Workflow for Improved Reproducibility:

start Start: Cell Culture wash Wash Cells with PBS start->wash lysis Cell Lysis (e.g., freeze-thaw or detergent) wash->lysis centrifuge Centrifuge to Pellet Debris lysis->centrifuge supernatant Collect Supernatant (Lysate) centrifuge->supernatant protein_assay Perform Protein Concentration Assay supernatant->protein_assay normalize Normalize Lysate Concentration protein_assay->normalize assay_setup Set up Assay: - Blank (Lysis Buffer) - Negative Control (Mock Lysate) - Experimental Samples normalize->assay_setup add_this compound Add this compound Substrate assay_setup->add_this compound incubate Incubate at 37°C add_this compound->incubate stop_reaction Stop Reaction (e.g., with Sodium Carbonate) incubate->stop_reaction read_absorbance Read Absorbance at 420 nm stop_reaction->read_absorbance calculate Calculate Specific Activity (Subtract Background) read_absorbance->calculate end End: Analyze Results calculate->end

Caption: Standardized this compound assay workflow.

  • Ensure Complete Lysis: Incomplete cell lysis will lead to an underestimation of β-galactosidase activity. Methods like repeated freeze-thaw cycles or the use of lysis buffers with detergents can be effective.[2][14][15]

  • Normalize Protein Concentration: To ensure that you are comparing equal amounts of cellular material, perform a protein assay (e.g., Bradford or BCA) on your cell lysates and normalize the volume of lysate used in the this compound assay accordingly.

  • Include Proper Controls: Always include a blank (lysis buffer only) and a negative control (lysate from untransfected or mock-transfected cells) to accurately determine and subtract background activity.[2][3]

Data and Protocols

Chemical Inhibitors of β-Galactosidase

The following table summarizes some of the known inhibitors of β-galactosidase. The choice of inhibitor and its optimal concentration should be determined empirically for your specific cell type and experimental conditions.

Inhibitor ClassExample InhibitorsMechanism of Action
Direct Competitive Inhibitors Phenylethyl β-D-thiogalactopyranoside (PETG)[16][17], Phenyl β-D-galactopyranoside[16], Lactose[16], L-Ribose[18]Bind directly to the active site of the enzyme, competing with the substrate.
Indirect Inhibitors (Lysosomal Function) Chloroquine[19][16], Bafilomycin A1[19]Disrupt lysosomal acidification, creating a suboptimal pH environment for the endogenous enzyme.
Other Inhibitors Theophylline, Caffeine[20]Inhibit enzyme activity and can also reduce lacZ gene expression.
Experimental Protocol: this compound Assay with Endogenous Activity Control

This protocol provides a general framework for performing an this compound assay while accounting for endogenous β-galactosidase activity.

Materials:

  • Cell Lysis Buffer (e.g., 1X Lysis Buffer from a commercial kit, or a buffer containing 0.25 M Tris-HCl, pH 8.0)[2][14]

  • This compound Substrate Solution (e.g., 4 mg/mL in a suitable buffer)[15][21]

  • 2X Assay Buffer (e.g., 200 mM sodium phosphate (B84403) buffer pH 7.3, 2 mM MgCl₂, 100 mM β-mercaptoethanol)[14]

  • Stop Solution (e.g., 1 M Sodium Carbonate)[3][14][21]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Wash cultured cells (both transfected and mock-transfected) with 1X PBS.[2][14]

    • Add an appropriate volume of Cell Lysis Buffer and incubate at room temperature for 10-15 minutes to ensure complete lysis.[2] Alternatively, use freeze-thaw cycles.[14]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate.

  • Assay Setup (in a 96-well plate):

    • Blank: Add lysis buffer without cell lysate.

    • Negative Control: Add lysate from mock-transfected cells.

    • Experimental Samples: Add your experimental cell lysates.

    • Adjust the volume of all wells to be equal using lysis buffer. It may be necessary to dilute lysates with high transfection efficiency.[2]

  • Enzymatic Reaction:

    • Add this compound Substrate Solution to each well.[2]

    • Incubate the plate at 37°C. The incubation time can range from 10 minutes to several hours, depending on the level of enzyme activity.[2][14] Monitor for the development of a yellow color.

  • Stopping the Reaction:

    • Add Stop Solution to each well to halt the enzymatic reaction.[14] The stop solution, typically basic, will also enhance the yellow color of the o-nitrophenol product.[21][22]

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 405-420 nm using a microplate reader.[2][3][14]

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the specific β-galactosidase activity by first subtracting the background activity (from the negative control) from the experimental sample readings, and then normalizing to the amount of protein and the incubation time.

References

Technical Support Center: Cell Permeabilization for ONPG Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cell permeabilization techniques. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for improving o-nitrophenyl-β-D-galactopyranoside (ONPG) uptake in cellular assays.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeabilization necessary for an this compound-based β-galactosidase assay?

A1: The chromogenic substrate this compound is used to measure the activity of intracellular β-galactosidase.[1] In many cell types, particularly in eukaryotes and certain bacteria lacking the necessary permease enzyme, the cell membrane is impermeable to this compound.[2][3] Permeabilization creates pores in the cell membrane, allowing this compound to enter the cell and be hydrolyzed by the cytoplasmic β-galactosidase into galactose and the yellow-colored o-nitrophenol.[1][4] This step is critical for ensuring the substrate has access to the enzyme, enabling an accurate measurement of its activity.[5][6] Without effective permeabilization, the rate of this compound uptake, rather than the enzyme's catalytic rate, can become the limiting factor, leading to an underestimation of β-galactosidase activity.[3]

Q2: What are the common methods for cell permeabilization?

A2: Permeabilization techniques can be broadly categorized into chemical and physical methods.

  • Chemical Methods: These involve the use of detergents or organic solvents to create pores in the cell membrane.[7][8]

    • Detergents: Mild, non-ionic detergents like Digitonin (B1670571), Saponin, and Triton X-100 are frequently used.[8][9] They selectively interact with membrane lipids to form pores.

    • Organic Solvents: Ethanol, toluene, and chloroform (B151607) can disrupt the lipid bilayer, increasing its permeability.[10][11][12]

    • Other Reagents: Commercial reagents like PopCulture are designed to puncture the cell wall without causing widespread protein denaturation.[5]

  • Physical Methods: These methods use physical force to disrupt the cell membrane.

    • Freeze-Thaw Cycles: Repeatedly freezing cells in liquid nitrogen and thawing them at 37°C can cause ice crystal formation that ruptures the cell membrane.[13]

    • Sonication: High-frequency sound waves can be used to create cavitation bubbles that disrupt cell structures upon collapsing.[9][14]

    • High-Pressure Homogenization: Forcing a cell suspension through a narrow valve at high pressure generates shear forces that break cell walls.[14]

Q3: How do I choose the right permeabilization technique for my experiment?

A3: The choice of method depends on the cell type, the stability of the enzyme, and the specific requirements of your assay.

  • For Mammalian Cells: Mild detergents like digitonin are often preferred as they can selectively permeabilize the plasma membrane while leaving intracellular membranes, such as the mitochondrial membrane, intact.[9] This is crucial for studying compartmentalized enzymes.[9]

  • For Yeast Cells: Both organic solvents (e.g., ethanol) and detergents (e.g., sodium lauroyl sarcosinate) are effective.[15][16] The optimal method may vary between species like Saccharomyces cerevisiae and Kluyveromyces fragilis.[16][17]

  • For Bacterial Cells: Methods using chloroform/SDS, toluene, or specialized reagents like PopCulture with lysozyme (B549824) are common.[5][11] For gram-negative bacteria, the outer membrane presents an additional barrier to consider.[4]

A critical step for any new cell type is to optimize the concentration of the permeabilizing agent and the incubation time.[18] The goal is to achieve maximum substrate entry with minimal loss of intracellular enzyme activity.[7][18]

Troubleshooting Guides

Problem 1: Low or no β-galactosidase activity detected after permeabilization.
Possible Cause Troubleshooting Step
Insufficient Permeabilization The concentration of the permeabilizing agent is too low, or the incubation time is too short. Increase the concentration of the agent or extend the incubation time incrementally. For example, when using digitonin, a concentration range should be tested to find the minimal amount required to permeabilize >95% of cells.[18]
Enzyme Inactivation The permeabilization conditions are too harsh, leading to denaturation or leakage of the β-galactosidase enzyme.[7] Try a milder permeabilizing agent (e.g., switch from Triton X-100 to digitonin).[9] Reduce the concentration of the agent or shorten the incubation time. Ensure all steps are performed at the recommended temperature (e.g., on ice) to preserve enzyme activity.[13]
Inactive Enzyme The β-galactosidase itself may not be active. Include a positive control, such as a cell lysate known to have high β-galactosidase activity or purified β-galactosidase enzyme, to verify that the assay components (this compound, buffer) are working correctly.[1]
Incorrect Assay Buffer The pH or composition of the assay buffer is not optimal for β-galactosidase. The typical assay buffer includes sodium phosphate, MgCl₂, and β-mercaptoethanol at a pH around 7.0-7.5.[13][19]
Problem 2: High background signal in the negative control.
Possible Cause Troubleshooting Step
Spontaneous this compound Hydrolysis This compound can auto-hydrolyze, especially during long incubation periods or at non-optimal pH.[19] Always include a "no-cell" or "no-enzyme" control containing only the assay buffer and this compound.[1] Subtract the absorbance of this control from your experimental samples. Prepare this compound solutions fresh daily.[19]
Contamination The cell culture or reagents may be contaminated with other microorganisms that produce β-galactosidase. Ensure sterile technique during cell culture and reagent preparation.
Endogenous β-galactosidase Activity The host cells may have endogenous β-galactosidase activity. Run a control using untransfected or wild-type cells to measure the baseline level of activity and subtract it from your results.[1]
Problem 3: Inconsistent results between replicates.
Possible Cause Troubleshooting Step
Incomplete Cell Permeabilization The permeabilization is not uniform across all samples. Ensure thorough mixing after adding the permeabilizing agent. Vortexing is a common step to ensure uniform exposure of cells to the agent.[13][19]
Variable Cell Numbers The number of cells is not consistent across wells or tubes. Ensure you have a homogenous cell suspension before aliquoting. Measure the optical density (OD₆₀₀) of the cell culture to normalize the β-galactosidase activity to the cell density.[11][19]
Pipetting Errors Inaccurate pipetting of cells, reagents, or stop solution can lead to significant variability. Use calibrated pipettes and ensure proper technique. For 96-well plate assays, multichannel pipettes can improve consistency but require careful handling.[11]
Temperature Fluctuations The enzymatic reaction is temperature-sensitive. Use a water bath or incubator to maintain a constant temperature (typically 28°C or 37°C) during the reaction.[13][19] Equilibrate tubes to the correct temperature before starting the reaction.[19]

Quantitative Data on Permeabilization Techniques

The effectiveness of different permeabilization methods can vary significantly depending on the cell type and experimental conditions. The following table summarizes quantitative data from various studies.

Permeabilizing Agent Cell Type Concentration Conditions Result Reference
DigitoninKluyveromyces fragilis (Yeast)0.1%Room temp, 30 min400-500 fold increase in activity vs. untreated cells.[17]
DigitoninMammalian Cells (K562)0.01%Room temp, 10 min>95% of cells permeabilized (Trypan Blue uptake).[18]
EthanolKluyveromyces marxianus (Yeast)27% (v/v)20°C, 3 minOptimized specific activity of 0.98 U/mg.[20]
EthanolSaccharomyces fragilis (Yeast)45% (v/v)17°C, 17 minOptimized specific activity of 1.31 U/mg.[20]
Ethanol:n-butanol (1:1)Lactobacillus plantarum10% Ethanol, 30% n-butanol28°C, 10 minFound to be the most effective mixture for permeabilization.[21]
Triton X-100Mammalian Cells0.05% (v/v)Not specifiedAccess to all cellular enzymes was achieved.[9]

Experimental Protocols

Protocol 1: Digitonin Permeabilization of Mammalian Cells

This protocol is adapted for adherent or suspension mammalian cells.

  • Cell Preparation:

    • For adherent cells, wash twice with cold PBS.

    • For suspension cells, pellet at 300-400 x g for 5 minutes at 4°C and wash twice with cold PBS containing 1% BSA (PBS/BSA).[22]

  • Cell Count and Resuspension: Adjust the cell suspension to a concentration of 1 x 10⁷ cells/mL in cold PBS/BSA.[22]

  • Optimization (Recommended): Prepare a serial dilution of digitonin (e.g., from 0.001% to 0.05% w/v) in your assay buffer.[18]

  • Permeabilization: Add 100 µL of the appropriate cold digitonin solution to the cell pellet or suspension.[22] Incubate for 10-30 minutes on ice or at 4°C.[18][22]

  • Washing (Optional but Recommended): Pellet cells at 300-400 x g for 5 minutes at 4°C and wash twice with the assay buffer to remove the digitonin and any leaked cytosolic components.[22]

  • This compound Assay: Resuspend the permeabilized cells in the assay buffer containing this compound and proceed with the β-galactosidase activity measurement.

Protocol 2: Freeze-Thaw Lysis for Bacteria/Yeast

This is a harsh method that results in cell lysis, releasing the enzyme into the supernatant.

  • Cell Harvesting: Pellet cells from a culture by centrifugation (e.g., 12,000 rpm for 5 minutes at 4°C).[13] Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in a cold assay buffer (e.g., 0.25 M Tris-HCl, pH 8.0).[13]

  • Freeze-Thaw Cycles: Subject the cell suspension to three cycles of freezing and thawing.

    • Freeze: Immerse the tube in liquid nitrogen or a dry ice/ethanol bath until completely frozen.[13]

    • Thaw: Quickly thaw the suspension in a 37°C water bath.[13]

  • Vortexing: Vigorously vortex the tube after each thaw cycle to aid in mechanical disruption.[13]

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 rpm for 5 minutes at 4°C) to pellet cell debris.[13]

  • This compound Assay: Transfer the supernatant, which contains the soluble β-galactosidase, to a new tube for the activity assay.[13]

Visualizations

ExperimentalWorkflow cluster_prep 1. Cell Preparation cluster_perm 2. Permeabilization cluster_assay 3. This compound Assay cluster_analysis 4. Data Analysis Harvest Harvest & Wash Cells Resuspend Resuspend in Buffer & Count Harvest->Resuspend AddAgent Add Permeabilizing Agent (e.g., Digitonin, Ethanol) Resuspend->AddAgent Incubate Incubate (Optimized Time & Temp) AddAgent->Incubate Addthis compound Add this compound Substrate Incubate->Addthis compound Incubate37 Incubate at 28-37°C Addthis compound->Incubate37 StopReaction Add Stop Solution (1M Na₂CO₃) Incubate37->StopReaction Measure Measure Absorbance (OD₄₂₀) StopReaction->Measure Normalize Normalize to Cell Density (OD₆₀₀) & Incubation Time Measure->Normalize Calculate Calculate Miller Units Normalize->Calculate

Caption: General experimental workflow for a β-galactosidase assay using cell permeabilization.

TroubleshootingFlowchart decision decision solution solution problem problem start Start: Unexpected Results in this compound Assay q1 Is the Positive Control (e.g., purified enzyme) working? start->q1 q2 Is the Negative Control (no enzyme) signal high? q1->q2 Yes sol1 Check Assay Buffer, this compound solution, and Spectrophotometer. q1->sol1 No q3 Is the 'No Permeabilization' control signal high? q2->q3 No sol2 Prepare fresh this compound daily. Subtract background absorbance. q2->sol2 Yes q4 Are results inconsistent between replicates? q3->q4 No sol3 Cells may be naturally permeable or lysed. Verify cell integrity via microscopy. q3->sol3 Yes sol4 Review pipetting technique. Ensure uniform cell suspension and temperature control. q4->sol4 Yes sol5 Permeabilization is likely the issue. Optimize agent concentration/time. Try a different method. q4->sol5 No

Caption: Troubleshooting flowchart for diagnosing common issues in permeabilization-based this compound assays.

References

Technical Support Center: ONPG (o-nitrophenyl-β-D-galactopyranoside) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of ONPG to prevent degradation and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: The main factors contributing to this compound degradation are exposure to moisture, light, and elevated temperatures.[1] this compound is susceptible to hydrolysis in the presence of water and can undergo photodegradation when exposed to light, particularly UV light.[1] Storing this compound under inappropriate temperature conditions can also accelerate its chemical breakdown.

Q2: How should solid this compound powder be stored?

A2: Solid this compound powder should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C.[2][3] The container should be tightly sealed to protect it from moisture.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: The ideal storage conditions for this compound solutions depend on the solvent and the intended duration of storage. Aqueous solutions of this compound are generally not recommended for long-term storage, with some sources suggesting they should be used within a day.[3] For longer-term storage, aliquoting and freezing at -20°C or -80°C is advised to prevent degradation from repeated freeze-thaw cycles.[2]

Q4: Can I store my this compound solution in the refrigerator?

A4: Yes, for short-term storage, this compound solutions can be stored in a refrigerator at 2-8°C.[1][4] However, it is crucial to ensure the container is well-sealed and protected from light.[1] For storage longer than a few days, freezing is the recommended method.[5][6]

Q5: My this compound solution has turned yellow. Can I still use it?

A5: A yellow color in your this compound solution indicates the presence of o-nitrophenol, which is a product of this compound degradation.[7] This suggests that the substrate has been compromised. Using a degraded solution can lead to high background signals and inaccurate results in your enzymatic assays. It is strongly recommended to prepare a fresh, colorless solution.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High background in β-galactosidase assay This compound solution has degraded, releasing free o-nitrophenol.Prepare a fresh this compound solution immediately before use. Ensure the solid this compound has been stored correctly.
Contamination of the this compound solution with β-galactosidase or other hydrolytic enzymes.Use sterile techniques and high-purity water and reagents when preparing the solution. Filter-sterilize the solution if necessary.[2]
Inconsistent assay results Inconsistent this compound concentration due to improper dissolution or degradation.Ensure complete dissolution of this compound powder. Prepare fresh solution for each experiment or use properly stored frozen aliquots.
Fluctuation in storage temperature of the this compound solution.Store this compound solutions at a stable temperature, avoiding frequent temperature changes, such as in a refrigerator door.[1]
Precipitate forms in the this compound solution upon thawing Poor solubility of this compound at low temperatures.Gently warm the solution to completely dissolve the this compound before use.[8] Consider preparing the stock solution in a solvent like DMSO or dimethylformamide for better solubility.[3]

Data Presentation: this compound Storage Recommendations

Table 1: Storage Conditions for Solid this compound

Storage ConditionDurationContainer
-20°C≥ 4 years[3]Tightly sealed, opaque container
2-8°CShort-termTightly sealed, opaque container
Room TemperatureNot recommended for long-term-

Table 2: Storage Conditions for this compound Solutions

SolventStorage TemperatureRecommended Duration
Water / Aqueous Buffer-80°CUp to 2 years[2]
(e.g., PBS, Tris-HCl)-20°CUp to 1 year[2]
2-8°CUp to 20 days (immobilized in hydrogel)[5][6], not more than one day for aqueous solutions[3]
DMSO / Dimethylformamide-20°C or -80°CFollow recommendations for aqueous solutions, ensure inert gas purge[3]

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous this compound Solution

This protocol is adapted from the FDA's Bacteriological Analytical Manual.[4]

  • Prepare a 1.0 M Monosodium Phosphate (B84403) Solution (pH 7.0):

    • Dissolve NaH₂PO₄·H₂O in distilled water.

    • Adjust the pH to 7.0 using a 30% NaOH solution.

    • Bring the final volume to 50 ml with distilled water.

    • Store this buffer solution at approximately 4°C.[4]

  • Prepare the 0.0133 M this compound Solution:

    • Warm 15 ml of distilled water to 37°C.

    • Dissolve 80 mg of this compound powder in the warmed distilled water.

    • Add 5 ml of the 1.0 M monosodium phosphate solution (pH 7.0).

    • The final solution should be colorless.

    • Store the buffered this compound solution in the refrigerator (around 4°C).[4]

  • Usage:

    • Before use, warm the required amount of the this compound solution to 37°C.[4]

Protocol 2: β-Galactosidase Activity Assay

This is a general protocol for measuring β-galactosidase activity using this compound.

  • Prepare Cell Lysate: Lyse cells expressing β-galactosidase using a suitable lysis buffer.[9]

  • Prepare Reaction Mixture: In a microplate well or microcentrifuge tube, combine the cell lysate with a buffer containing this compound. For example, a reaction mixture can be composed of 100 μL of the enzyme solution and 400 μL of this compound solution (2.5 g/L in 100 mM Tris-HCl buffer at pH 6.8).[2]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) until a yellow color develops.[9][10] The incubation time can range from a few minutes to several hours.[9]

  • Stop Reaction: Stop the enzymatic reaction by adding a basic solution, such as 1 M sodium carbonate (Na₂CO₃), which will also enhance the yellow color of the o-nitrophenol product.[2][11]

  • Measure Absorbance: Measure the absorbance of the solution at a wavelength of 405-420 nm using a spectrophotometer or microplate reader.[2][11] The absorbance is proportional to the amount of o-nitrophenol produced and thus to the β-galactosidase activity.

Visualizations

ONPG_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (o-nitrophenyl-β-D-galactopyranoside) (Colorless) Degraded_this compound o-nitrophenol + Galactose (Yellow) This compound->Degraded_this compound Degradation Moisture Moisture (Hydrolysis) Light Light (Photodegradation) Temp High Temperature

Caption: Factors leading to the degradation of this compound.

ONPG_Troubleshooting_Workflow Start High Background or Inconsistent Results? Check_Solution Is the this compound solution colorless? Start->Check_Solution Prep_Fresh Prepare fresh This compound solution Check_Solution->Prep_Fresh No (Yellow) Check_Storage Review storage conditions (temp, light, moisture) Check_Solution->Check_Storage Yes End_Good Problem Resolved Prep_Fresh->End_Good Use_Sterile Use sterile technique and pure reagents Check_Storage->Use_Sterile Use_Sterile->End_Good End_Bad If problem persists, consider other factors (e.g., enzyme stability) Use_Sterile->End_Bad

Caption: Troubleshooting workflow for this compound-related assay issues.

ONPG_Storage_Logic cluster_solid Solid this compound cluster_solution This compound Solution cluster_aqueous_storage Aqueous Storage Solid_Storage Store at -20°C in a dark, dry place Aqueous Aqueous Solution Solid_Storage->Aqueous Organic Organic Solvent Stock Solid_Storage->Organic Short_Term Short-term (days): 2-8°C, protected from light Aqueous->Short_Term Long_Term Long-term: Aliquot and freeze (-20°C to -80°C) Aqueous->Long_Term

Caption: Logical guide to proper this compound storage.

References

Technical Support Center: ONPG Assay Optimization for Low lacZ Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay, specifically tailored for detecting low levels of β-galactosidase (lacZ) expression. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist researchers, scientists, and drug development professionals in obtaining reliable and sensitive results.

Troubleshooting Guide

This section addresses common issues encountered during the this compound assay when dealing with low lacZ expression.

Question: Why am I getting no or a very weak yellow color development in my samples?

Answer:

A lack of or weak color development suggests low β-galactosidase activity or suboptimal assay conditions. Consider the following troubleshooting steps:

  • Increase Incubation Time: For low expression levels, the standard incubation time may be insufficient. Extend the incubation period, monitoring for color development at regular intervals. Be mindful that prolonged incubation (several hours to overnight) can lead to substrate auto-hydrolysis, so always include a negative control.[1]

  • Optimize Incubation Temperature: The optimal temperature for E. coli β-galactosidase is typically 37°C.[2] Ensure your incubation is performed at this temperature. For enzymes from other organisms, the optimal temperature may differ.[3]

  • Check Cell Lysis Efficiency: Incomplete cell lysis will result in a lower amount of available enzyme. Ensure your lysis protocol is effective. A freeze-thaw cycle can improve lysis efficiency.[4] For bacterial cells, permeabilization with agents like toluene (B28343) or PopCulture reagent can be optimized.[5]

  • Increase Enzyme Concentration: If possible, increase the amount of cell lysate used in the assay.[4] However, be aware that this may also increase the background from endogenous enzymes.

  • Verify Reagent Integrity:

    • This compound Solution: Prepare the this compound solution fresh for each experiment, as it can degrade over time. The solution should be colorless before addition to the assay.[1][6][7]

    • Z-Buffer: Check the pH of your Z-buffer; it should be around 7.0 for optimal enzyme activity.[7][8] Ensure all components are at the correct concentration.

  • Consider a More Sensitive Substrate: For extremely low expression levels, this compound may not be sensitive enough. Consider using alternative, more sensitive chromogenic or fluorogenic substrates.[9][10][11]

Question: My negative control is turning yellow. What does this mean?

Answer:

A yellow color in the negative control indicates either contamination or non-enzymatic breakdown of this compound.

  • Substrate Auto-hydrolysis: this compound can spontaneously hydrolyze, especially during long incubation times.[1] This can be accounted for by subtracting the absorbance of the negative control from your sample readings.

  • Contamination: Ensure all your reagents and labware are free from β-galactosidase contamination.

  • Endogenous β-galactosidase Activity: Some cell types have endogenous β-galactosidase activity.[12] Always run a control with mock-transfected or untransfected cells to determine the background level.[4][12]

Question: The results from my assay are not reproducible. What could be the cause?

Answer:

Lack of reproducibility can stem from several factors:

  • Inconsistent Cell Growth and Induction: Ensure that cell cultures are grown to a consistent optical density (OD) before harvesting and that any induction steps are performed uniformly across all samples.

  • Pipetting Errors: Small variations in the volumes of lysate or reagents can lead to significant differences in results, especially when dealing with low enzyme concentrations. Use calibrated pipettes and be meticulous with your technique.

  • Inconsistent Incubation Times: Stop the reaction for all samples at precisely the same time point. Using a multi-channel pipette for adding the stop solution can help.

  • Fluctuations in Temperature: Ensure a stable incubation temperature.

  • Reagent Preparation: Prepare a master mix of reagents to be added to all samples to minimize variations.[7]

Frequently Asked Questions (FAQs)

Q1: How can I increase the sensitivity of my this compound assay?

A1: To increase sensitivity, you can:

  • Increase the incubation time.[1]

  • Optimize the assay pH and temperature for your specific β-galactosidase.[7][8][13]

  • Increase the concentration of the cell lysate.[4]

  • Adapt the assay for a microplate format, which can increase sensitivity up to 50-fold compared to traditional methods.[14]

  • Use a more sensitive substrate such as Chlorophenol red-β-D-galactopyranoside (CPRG), which can be up to 10 times more sensitive than this compound.[15] Other alternatives include S-gal in combination with tetrazolium salts like TNBT.[9][10]

Q2: What are the optimal concentrations for this compound and cell lysate?

A2: The optimal concentrations can vary depending on the expression level of lacZ.

  • This compound: A common starting concentration is 0.665 mg/ml to 4 mg/ml.[7][16] For low expression, using a higher, saturating concentration of this compound can help maximize the reaction rate. It is advisable to perform a substrate titration to determine the optimal concentration for your system.[17]

  • Cell Lysate: This needs to be determined empirically. Start with a standard amount and adjust as needed. If the signal is too low, increase the amount of lysate. If the reaction proceeds too quickly, dilute the lysate.[4]

Q3: Can I perform the this compound assay in a 96-well plate?

A3: Yes, performing the assay in a 96-well plate is highly recommended, especially for multiple samples. It allows for simultaneous reading of all wells, which is crucial for accurate kinetic measurements and reduces handling time.[4][5][14]

Q4: What is the principle of the this compound assay?

A4: The this compound assay is a colorimetric method to measure β-galactosidase activity. The enzyme β-galactosidase, encoded by the lacZ gene, catalyzes the hydrolysis of the colorless substrate o-nitrophenyl-β-D-galactopyranoside (this compound) into galactose and o-nitrophenol.[18][19] The o-nitrophenol product is a yellow compound that can be quantified by measuring its absorbance at 420 nm.[12][20] The intensity of the yellow color is directly proportional to the amount of β-galactosidase activity.[20]

Experimental Protocols

Standard this compound Assay Protocol (for 96-well plate)
  • Cell Lysate Preparation:

    • Adherent Cells: Wash cells with 1X PBS, then add 1X Lysis Buffer. Incubate at room temperature for 10-15 minutes. A freeze-thaw cycle (-20°C for 30 minutes, then thaw) can enhance lysis.[4][15]

    • Suspension Cells: Pellet cells by centrifugation, wash with 1X PBS, and resuspend in 1X Lysis Buffer.[4]

    • Bacteria: Pellet cells and resuspend in Z-buffer. Permeabilize cells by adding a small amount of toluene or a commercially available reagent like PopCulture.[5]

  • Assay Procedure:

    • Add 50 µl of cell lysate to each well of a 96-well plate. Include wells for a blank (lysis buffer only) and a negative control (lysate from untransfected cells).[4]

    • Prepare the this compound substrate solution (e.g., 4 mg/ml in 0.1 M phosphate (B84403) buffer, pH 7.0).[1]

    • Add 100 µl of the this compound solution to each well to start the reaction.[4]

    • Incubate the plate at 37°C.

    • Read the absorbance at 420 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Plot absorbance versus time to determine the reaction rate (Vmax).

    • Calculate Miller Units or specific activity as required, normalizing to cell density or protein concentration.

High-Sensitivity this compound Assay Protocol

For enhanced sensitivity, consider the following modifications:

  • Substrate: Replace this compound with CPRG (chlorophenol red-β-D-galactopyranoside).[15]

  • Procedure: Follow the standard protocol but be aware that the color development will be red/purple and the absorbance should be read at 570-595 nm.[15] The reaction may be significantly faster.

Data Presentation

Table 1: Troubleshooting Common this compound Assay Issues

IssuePossible CauseRecommended Solution
No/Weak Signal Low enzyme activityIncrease incubation time, optimize temperature/pH, increase lysate volume.[1][3][4]
Inefficient cell lysisUse a more robust lysis method (e.g., freeze-thaw cycles).[4][15]
Degraded this compoundPrepare fresh this compound solution for each experiment.[1][6][7]
High Background Substrate auto-hydrolysisInclude a no-enzyme control and subtract its absorbance.[1]
Endogenous enzyme activityUse lysate from untransfected cells as a control.[12]
Poor Reproducibility Inconsistent sample handlingUse master mixes for reagents, ensure precise pipetting and timing.[7]
Fluctuations in conditionsMaintain a constant incubation temperature.

Table 2: Comparison of Substrates for β-galactosidase Assay

SubstrateProduct ColorWavelength (nm)SensitivityNotes
This compound Yellow420StandardGood for moderate to high expression levels.[12][20]
CPRG Red/Purple570-595High (up to 10x this compound)Ideal for low expression levels.[15]
X-gal Blue (precipitate)N/A (visual)HighPrimarily for qualitative screening, not quantitative.[21]
S-gal/TNBT Dark Brown/BlackN/A (visual)Very HighMore sensitive than X-gal, but can have high background.[9][10]

Visualizations

ONPG_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (& lacZ expression) CellLysis 2. Cell Lysis/ Permeabilization CellCulture->CellLysis Lysate Cell Lysate CellLysis->Lysate Mix 3. Combine Lysate, Z-Buffer, and this compound Lysate->Mix ONPG_Sol This compound Solution (freshly prepared) ONPG_Sol->Mix Z_Buffer Z-Buffer (pH 7.0) Z_Buffer->Mix Incubate 4. Incubate at 37°C Mix->Incubate Stop 5. Add Stop Solution (e.g., Na2CO3) Incubate->Stop Read 6. Read Absorbance at 420 nm Stop->Read Calculate 7. Calculate Activity (e.g., Miller Units) Read->Calculate

Caption: Workflow for a standard this compound assay.

Troubleshooting_Logic Start Start: Low/No Signal CheckControls Check Negative Control Start->CheckControls ControlOK Control is Clear CheckControls->ControlOK Yes ControlYellow Control is Yellow CheckControls->ControlYellow No IncubationTime Increase Incubation Time? ControlOK->IncubationTime SubtractBG Subtract Background ControlYellow->SubtractBG CheckContamination Check for Contamination ControlYellow->CheckContamination OptimizeConditions Optimize Temp/pH? IncubationTime->OptimizeConditions No Improvement Result Improved Signal IncubationTime->Result Signal Improved IncreaseLysate Increase Lysate Conc.? OptimizeConditions->IncreaseLysate No Improvement OptimizeConditions->Result Signal Improved CheckReagents Check Reagent Quality? IncreaseLysate->CheckReagents No Improvement IncreaseLysate->Result Signal Improved SensitiveSubstrate Use More Sensitive Substrate? CheckReagents->SensitiveSubstrate No Improvement CheckReagents->Result Signal Improved SensitiveSubstrate->Result Signal Improved

Caption: Troubleshooting logic for low signal in this compound assays.

References

Technical Support Center: The ONPG Test in Bacteriology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of glucose on o-nitrophenyl-β-D-galactopyranoside (ONPG) test results in bacterial cultures. This resource is intended for researchers, scientists, and drug development professionals who utilize this assay for studying β-galactosidase activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound test?

The this compound test is a biochemical assay used to detect the activity of the enzyme β-galactosidase in bacteria.[1][2] This enzyme is crucial for the fermentation of lactose (B1674315), as it hydrolyzes it into glucose and galactose.[1] The this compound substrate is structurally similar to lactose and can be cleaved by β-galactosidase to produce galactose and o-nitrophenol, a yellow-colored compound.[3] The development of a yellow color indicates a positive test, signifying the presence of β-galactosidase activity.[3]

Q2: Why is β-galactosidase expression regulated in bacteria?

The expression of β-galactosidase is primarily regulated by the presence or absence of lactose and the preferred carbon source, glucose. The genes for lactose metabolism, including the gene for β-galactosidase (lacZ), are organized into the lac operon. This operon is typically repressed and is only activated when lactose is available as a carbon source and glucose is absent.[4] This regulatory mechanism, known as catabolite repression, ensures that the bacteria utilize the more energy-efficient carbon source (glucose) first.[5]

Q3: How does glucose affect the this compound test results?

The presence of glucose in the culture medium can lead to false-negative or weakly positive this compound test results.[1] This is because glucose inhibits the synthesis of β-galactosidase through a process called catabolite repression.[5][6] When glucose is present, intracellular levels of cyclic AMP (cAMP) are low.[5] The catabolite activator protein (CAP), which is necessary for the high-level transcription of the lac operon, requires cAMP to become active.[4][5] Therefore, in the presence of glucose, the lac operon is not significantly expressed, leading to low levels of β-galactosidase and a negative or reduced color change in the this compound test.[1]

Troubleshooting Guide

Issue: Negative or weak this compound test result in a suspected lactose-fermenting bacterium.

This is a common issue that can arise from several factors, most notably the presence of glucose in the growth medium. This guide will walk you through potential causes and solutions.

Step 1: Verify the Pre-culture Conditions

Question: Was the bacterial culture grown in a medium containing glucose prior to the this compound test?

Explanation: As explained by the principle of catabolite repression, bacteria grown in a glucose-containing medium will have repressed levels of β-galactosidase.[1][6]

Solution:

  • Use a Lactose-Containing Medium: For optimal results, pre-culture your bacteria in a medium containing lactose as the primary carbon source to induce the expression of β-galactosidase.[3][7]

  • Wash the Cells: If the initial culture was grown in a glucose-containing medium, it is crucial to wash the cells to remove any residual glucose before performing the this compound test.

Step 2: Assess Glucose Concentration and its Impact

The concentration of glucose in the culture medium has a significant impact on the level of β-galactosidase expression. Even low concentrations of glucose can cause repression of the lac operon.

Glucose ConcentrationExpected β-galactosidase ActivityExpected this compound Test Result
Absent High (if lactose is present)Strong Positive (Yellow)
Low Moderately to Severely ReducedWeak Positive to Negative
High Severely Reduced to AbsentNegative (Colorless)

Note: The exact glucose concentration that causes significant repression can vary between bacterial species and strains.

Step 3: Experimental Workflow for Troubleshooting

This workflow will guide you through the process of diagnosing and resolving issues with your this compound test.

Catabolite_Repression cluster_conditions Cellular Conditions cluster_pathway Signaling Cascade glucose_high High Glucose adenylate_cyclase Adenylate Cyclase glucose_high->adenylate_cyclase Inhibits glucose_low Low Glucose glucose_low->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp Produces cap CAP camp->cap Binds to cap_camp CAP-cAMP Complex cap->cap_camp lac_operon lac Operon cap_camp->lac_operon Activates transcription Transcription of β-galactosidase gene lac_operon->transcription

References

Technical Support Center: Ensuring Complete Cell Lysis for Accurate ONPG Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving complete cell lysis for accurate ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of cell lysis in an this compound assay?

Cell lysis is a critical step to release the intracellular β-galactosidase enzyme. The this compound substrate is then cleaved by this enzyme, producing a yellow-colored product (o-nitrophenol) that can be quantified spectrophotometrically.[1][2][3] Incomplete lysis will result in an underestimation of β-galactosidase activity.

Q2: How can I visually confirm if my cells are completely lysed?

For adherent cells, you can observe the culture dish under a microscope to confirm that the cells have detached and the cell membranes are disrupted.[4] For suspension cells, while direct microscopic confirmation is more challenging, a significant decrease in the turbidity of the cell suspension can indicate lysis.

Q3: Can the chosen lysis method affect the activity of the β-galactosidase enzyme?

Yes, harsh lysis methods, such as excessive sonication or the use of strong detergents, can denature the β-galactosidase enzyme, leading to inaccurate results. It is important to choose a method that is effective for your cell type while being gentle enough to preserve enzyme activity.

Q4: Is a freeze-thaw cycle necessary for efficient lysis?

A freeze-thaw cycle can significantly improve lysis efficiency, especially for cells that are resistant to detergent-based lysis alone.[4][5] This process disrupts cell membranes through the formation of ice crystals.

Q5: My this compound assay shows no or very low yellow color development. What are the possible causes related to cell lysis?

Low or no color development can be due to several factors, with incomplete cell lysis being a primary suspect.[6] Other potential causes include inefficient transfection with the reporter plasmid or incorrect assay incubation temperatures.[6]

Q6: The yellow color in my this compound assay developed too quickly and is too intense. Could this be related to cell lysis?

While rapid and intense color development is often due to high β-galactosidase expression, it can also be influenced by the lysis procedure.[6] If the cell lysate is too concentrated, the reaction can saturate quickly. Consider diluting the cell lysate before adding the this compound substrate.[4][6]

Troubleshooting Guide for Incomplete Cell Lysis

Use the following guide to troubleshoot and resolve issues related to incomplete cell lysis in your this compound assay.

Problem: Low β-galactosidase Activity (Low OD420 Reading)
Possible Cause Troubleshooting Step Rationale
Insufficient Lysis Reagent Volume Ensure the recommended volume of lysis buffer is used for the size of your culture dish or cell pellet.[4]Inadequate buffer volume will lead to incomplete cell coverage and lysis.
Ineffective Lysis Method for Cell Type For cells with rigid walls (e.g., bacteria, yeast), consider supplementing detergent-based lysis with enzymatic treatment (e.g., lysozyme) or physical disruption (e.g., sonication, bead beating).[7][8]Some cell types are resistant to passive lysis and require more robust methods.
Short Incubation Time with Lysis Buffer Increase the incubation time with the lysis buffer as recommended by the manufacturer's protocol (typically 10-15 minutes at room temperature).[4]Sufficient time is needed for the lysis reagents to effectively disrupt the cell membranes.
Lysis Performed at Suboptimal Temperature Ensure that the lysis incubation is performed at the recommended temperature (usually room temperature or 4°C to protect against protease activity).[9]Temperature can affect the efficiency of some lysis reagents.
Cell Pellet Not Fully Resuspended Vigorously vortex or pipette the cell suspension in the lysis buffer to ensure complete resuspension of the cell pellet.[10]Clumped cells will not be effectively lysed.
Omission of Freeze-Thaw Cycles Incorporate one to three freeze-thaw cycles after resuspending the cells in lysis buffer.[5][6]This physical disruption method enhances the lysis of many cell types.

Troubleshooting Workflow Diagram

G cluster_0 A Start: Low OD420 Reading B Visually inspect cells for lysis (microscope) A->B C Are cells completely lysed? B->C H Check other factors: - Transfection efficiency - Reagent integrity - Incubation temperature B->H Lysis appears complete, OD420 still low D Increase lysis buffer incubation time C->D No I Proceed with this compound Assay C->I Yes E Incorporate freeze-thaw cycles D->E F Add enzymatic lysis agent (e.g., lysozyme (B549824) for bacteria) E->F G Consider physical lysis (sonication, bead beating) F->G G->B G cluster_0 Cell Preparation cluster_1 Cell Lysis cluster_2 This compound Assay cluster_3 Data Analysis A Transfect cells with lacZ-expressing plasmid B Harvest and Wash Cells A->B C Add Lysis Buffer (with optional enhancements: lysozyme, freeze-thaw) B->C D Incubate to Lyse Cells C->D E Clarify Lysate by Centrifugation D->E F Transfer Lysate to Assay Plate E->F G Add this compound Substrate F->G H Incubate for Color Development G->H I Add Stop Solution H->I J Read Absorbance at 420 nm I->J K Calculate β-galactosidase Activity J->K

References

ONPG Assay Technical Support Center: Troubleshooting Inconsistent Readings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent readings in their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems that can arise during the this compound assay, presented in a question-and-answer format.

Q1: Why am I seeing high background in my negative control wells?

High background can obscure the true signal from your samples. Here are potential causes and solutions:

  • Contaminated Reagents: Buffers or the this compound substrate solution may be contaminated with β-galactosidase or bacteria.

    • Solution: Prepare fresh buffers and this compound solution using sterile, nuclease-free water. Filter-sterilize the solutions if necessary. Always handle reagents with clean labware.

  • Endogenous β-galactosidase Activity: The cells or lysate being used may have natural, endogenous β-galactosidase activity.[1]

    • Solution: Always run a control with untransfected or mock-transfected cell lysate to determine the baseline level of endogenous activity.[1][2] Subtract this background reading from your experimental values.[2]

  • Spontaneous this compound Hydrolysis: Although slow, this compound can hydrolyze spontaneously, especially if the solution is old, exposed to light, or at an incorrect pH.

    • Solution: Prepare fresh this compound solution for each experiment.[3] Store the stock solution protected from light and at the recommended temperature. Ensure the reaction buffer pH is optimal for the enzyme and not conducive to spontaneous breakdown.[4]

  • Incubation Time Too Long: Extended incubation can lead to the accumulation of non-enzymatic hydrolysis product.[5]

    • Solution: Reduce the incubation time.[2][6] Optimize the incubation period to be within the linear range of the reaction.

Q2: My positive controls or experimental samples show very low or no signal. What could be the issue?

A weak or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions.

  • Inactive Enzyme: The β-galactosidase enzyme may have lost its activity.

    • Solution: Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C).[7] Avoid repeated freeze-thaw cycles.[7] It is also advisable to run a positive control with purified β-galactosidase to confirm the assay components are working.[1]

  • Incorrect Assay Conditions: The pH and temperature of the reaction are critical for optimal enzyme activity.[7][8]

    • Solution: Verify that the buffer pH is within the optimal range for β-galactosidase (typically pH 6.5-7.5).[8][9] Ensure the incubation is carried out at the correct temperature, usually 37°C.[2][10]

  • Insufficient Substrate or Enzyme: The concentration of this compound or the amount of cell lysate may be too low.

    • Solution: Increase the concentration of this compound in the reaction.[11] For cell lysates, consider increasing the amount of lysate used in the assay.[2] However, be mindful that too much lysate can also inhibit the reaction.

  • Presence of Inhibitors: The sample or buffers may contain inhibitors of β-galactosidase. For example, sodium azide, a common preservative, can inhibit peroxidase reactions which are sometimes coupled to β-galactosidase assays.[5] Glucose in the growth media can also inhibit β-galactosidase expression.[4]

    • Solution: Ensure all reagents are free from known enzyme inhibitors. If possible, grow bacteria on a lactose-containing medium to induce enzyme production.[4][12]

Q3: I'm observing high variability between my replicate wells. How can I improve consistency?

Inconsistent readings across replicates can stem from technical errors or suboptimal assay setup.

  • Pipetting Inaccuracies: Inconsistent volumes of reagents or cell lysate will lead to variable results.

    • Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each replicate. When adding reagents, ensure they are thoroughly mixed before dispensing.

  • Incomplete Cell Lysis: If β-galactosidase is not efficiently released from the cells, the activity will be underestimated and variable.

    • Solution: Ensure the cell lysis protocol is effective. Methods like freeze-thaw cycles or the use of lysis buffers should be optimized for your cell type.[2][13] Observing the cells under a microscope can confirm complete lysis.[13]

  • "Edge Effect" in Microplates: Wells on the outer edges of a microplate can be subject to more evaporation, leading to changes in reagent concentrations.[7]

    • Solution: To mitigate this, you can fill the outer wells with a blank solution (e.g., water or buffer) and not use them for experimental samples. Ensure proper sealing of the plate during incubation.

  • Reaction Not Stopped Uniformly: If there is a delay in adding the stop solution to different wells, the reaction time will vary, leading to inconsistent results.

    • Solution: Use a multichannel pipette to add the stop solution to multiple wells simultaneously.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the this compound assay.

Table 1: Recommended Reagent Concentrations and Volumes

ReagentTypical ConcentrationVolume (96-well plate)
Cell LysateVaries (determine protein concentration)1-50 µL
This compound Solution2-4 mg/mL17-100 µL
Reaction Buffer (e.g., Z-buffer)1X50-200 µL
Stop Solution (e.g., 1M Na₂CO₃)1 M125-500 µL

Table 2: Optimal Assay Parameters

ParameterOptimal RangeNotes
Incubation Temperature37°CCan range from 20-60°C depending on the specific β-galactosidase.[8]
Incubation Time10-60 minutesShould be within the linear range of the reaction.[2][11]
pH6.5 - 7.5The optimal pH can vary for β-galactosidases from different sources.[8][9]
Wavelength for Absorbance Reading405-420 nmThe peak absorbance of the o-nitrophenol product.[1]

Experimental Protocols

Detailed Methodology for this compound Assay in a 96-Well Plate Format
  • Cell Lysis:

    • For adherent cells, wash the wells of a 96-well plate twice with 100 µL of 1X PBS per well.[2]

    • Add 10-50 µL of Lysis Buffer to each well.[2]

    • Perform three freeze-thaw cycles by placing the plate on dry ice until frozen, followed by thawing in a 37°C water bath.[2] This ensures complete cell lysis.

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer (e.g., Z-buffer with β-mercaptoethanol) and the this compound substrate solution.

    • Add 50-200 µL of the master mix to each well containing the cell lysate.

  • Incubation:

    • Cover the plate to prevent evaporation and incubate at 37°C.[2]

    • Monitor the development of a yellow color. The incubation time can range from 10 minutes to several hours, depending on the level of β-galactosidase expression.[13]

  • Stopping the Reaction:

    • Add 125-500 µL of Stop Solution (e.g., 1M Sodium Carbonate) to each well to stop the enzymatic reaction.[1][2]

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength between 405 nm and 420 nm using a microplate reader.[1][13]

  • Controls:

    • Blank: A well containing all reagents except the cell lysate.

    • Negative Control: Lysate from untransfected or mock-transfected cells to measure endogenous β-galactosidase activity.[1]

    • Positive Control: A known amount of purified β-galactosidase to ensure the assay is working correctly.[1]

Visualizations

ONPG_Troubleshooting_Workflow start Inconsistent this compound Assay Readings check_background High Background in Negative Control? start->check_background check_signal Low or No Signal? check_background->check_signal No bg_reagents Prepare Fresh/Sterile Reagents check_background->bg_reagents Yes check_variability High Variability Between Replicates? check_signal->check_variability No ls_enzyme Check Enzyme Storage & Activity (Use Positive Control) check_signal->ls_enzyme Yes hv_pipetting Calibrate Pipettes & Ensure Proper Technique check_variability->hv_pipetting Yes end_node Consistent Readings check_variability->end_node No bg_endogenous Run Mock-Transfected Control & Subtract Background bg_reagents->bg_endogenous bg_incubation Optimize/Reduce Incubation Time bg_endogenous->bg_incubation bg_incubation->check_signal ls_conditions Verify pH and Temperature ls_enzyme->ls_conditions ls_concentration Optimize Enzyme/Substrate Concentration ls_conditions->ls_concentration ls_inhibitors Check for Inhibitors in Sample/Buffer ls_concentration->ls_inhibitors ls_inhibitors->check_variability hv_lysis Optimize Cell Lysis Protocol hv_pipetting->hv_lysis hv_edge Avoid 'Edge Effect' in Plate hv_lysis->hv_edge hv_stop Use Multichannel Pipette for Stop Solution hv_edge->hv_stop hv_stop->end_node ONPG_Reaction This compound This compound (o-nitrophenyl-β-D-galactopyranoside) [Colorless] BetaGal β-Galactosidase This compound->BetaGal Products Products BetaGal->Products Hydrolysis Galactose Galactose Products->Galactose ONitrophenol o-Nitrophenol [Yellow] Products->ONitrophenol

References

Validation & Comparative

A Head-to-Head Comparison of ONPG and CPRG as Chromogenic Substrates for β-Galactosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal chromogenic substrate for β-galactosidase reporter gene assays, the choice between ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and chlorophenol red-β-D-galactopyranoside (CPRG) is critical. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform your selection process.

The lacZ gene, encoding the enzyme β-galactosidase, is a widely utilized reporter gene in molecular biology for studying gene expression and regulation.[1][2] The activity of β-galactosidase can be readily quantified using chromogenic substrates that yield a colored product upon enzymatic cleavage.[3] Among the most common substrates are this compound and CPRG. This guide delves into a detailed comparison of these two substrates to aid researchers in making an informed decision based on the specific needs of their experiments.

Overview of this compound and CPRG

This compound is a lactose (B1674315) analog that, upon hydrolysis by β-galactosidase, produces galactose and ortho-nitrophenol, a yellow-colored compound.[4][5][6] This color change can be measured spectrophotometrically at a wavelength of approximately 420 nm to quantify enzyme activity.[5][7]

CPRG is another chromogenic substrate for β-galactosidase. Its enzymatic cleavage yields galactose and chlorophenol red, which results in a distinct color change from yellow to a dark red or purple.[3][8][9] This change is typically measured at a wavelength between 570 nm and 595 nm.[8][10]

Performance Comparison: Sensitivity and Kinetics

A key differentiator between this compound and CPRG is their sensitivity. Multiple sources indicate that CPRG is significantly more sensitive than this compound, with some reports suggesting it can be up to 10 times more sensitive.[8][11] This enhanced sensitivity makes CPRG particularly advantageous for applications involving low levels of β-galactosidase expression, such as in cells that are difficult to transfect.[8][9] The higher extinction coefficient of chlorophenol red compared to o-nitrophenol contributes to this increased sensitivity.[12]

Kinetic parameters, including the Michaelis constant (Km) and maximum reaction velocity (Vmax), are crucial for understanding the interaction between an enzyme and its substrate. While these parameters can vary depending on the specific source of the β-galactosidase and the assay conditions, a comparative study provided the following data:

SubstrateKm (mM)Vmax (relative units)
This compound 2.4241.1
CPRG 1.3521.4
Data from a kinetic analysis with purified E. coli β-galactosidase.[12]

The lower Km of CPRG suggests a higher affinity of the enzyme for this substrate compared to this compound. Although the Vmax for CPRG was lower in this particular study, its higher sensitivity often compensates for this in practical applications.[12]

Data Summary

FeatureThis compound (ortho-nitrophenyl-β-D-galactopyranoside)CPRG (Chlorophenol red-β-D-galactopyranoside)
Enzymatic Product o-nitrophenol[4][5]Chlorophenol red[8][9]
Color Change Colorless to Yellow[3][4]Yellow-orange to Dark Red/Purple[3][8][9]
Absorbance Maximum 405-420 nm[5][7]570-595 nm[8][10]
Sensitivity LowerHigher (up to 10x more sensitive)[8][9][11]
Km (E. coli β-gal) 2.42 mM[12]1.35 mM[12]
Vmax (E. coli β-gal) 41.1 (relative units)[12]21.4 (relative units)[12]
Primary Applications Reporter gene assays, immunoassays (ELISA), microbiology[13][14][15]Reporter gene assays, especially with low enzyme expression[8][9]

Signaling Pathways and Experimental Workflows

To visualize the enzymatic reactions and a typical experimental workflow, the following diagrams are provided in the DOT language for use with Graphviz.

ONPG_Reaction This compound This compound (Colorless) b_gal β-Galactosidase This compound->b_gal products Galactose + o-nitrophenol (Yellow) b_gal->products Hydrolysis

Enzymatic reaction of this compound with β-galactosidase.

CPRG_Reaction CPRG CPRG (Yellow-Orange) b_gal β-Galactosidase CPRG->b_gal products Galactose + Chlorophenol Red (Dark Red) b_gal->products Hydrolysis

Enzymatic reaction of CPRG with β-galactosidase.

Assay_Workflow start Start: Transfected Cells lysis Cell Lysis (e.g., Lysis Buffer) start->lysis lysate Clarified Cell Lysate lysis->lysate assay_setup Assay Setup (96-well plate) lysate->assay_setup add_substrate Add Substrate Solution (this compound or CPRG) assay_setup->add_substrate incubation Incubate at RT or 37°C add_substrate->incubation color_dev Monitor Color Development incubation->color_dev stop_reaction Stop Reaction (Optional, e.g., Na2CO3 for this compound) color_dev->stop_reaction read_absorbance Read Absorbance (420 nm for this compound, 570-595 nm for CPRG) stop_reaction->read_absorbance analysis Data Analysis read_absorbance->analysis

General experimental workflow for β-galactosidase assay.

Experimental Protocols

Below are detailed methodologies for performing β-galactosidase assays using this compound and CPRG.

This compound Assay Protocol

This protocol is adapted from standard procedures for measuring β-galactosidase activity in cell lysates.[7][16][17]

Materials:

  • Lysis Buffer: (e.g., 5X Lysis Buffer containing Tris-HCl, EDTA, and a detergent).

  • This compound Substrate Solution: (e.g., 4 mg/mL this compound in a phosphate (B84403) buffer, pH 7.0).[17]

  • Stop Buffer: 1 M Sodium Carbonate (Na₂CO₃).[7]

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 420 nm.

  • Cell lysate from transfected cells.

  • β-galactosidase standard (for standard curve).

Procedure:

  • Cell Lysis:

    • Wash cells with 1X PBS and then lyse the cells using 1X Lysis Buffer.

    • Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis.[16]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Assay Setup:

    • Add 50 µL of cell lysate to each well of a 96-well plate.

    • Prepare a blank well with 50 µL of Lysis Buffer.

    • Include a control with lysate from non-transfected cells to measure endogenous β-galactosidase activity.[7]

  • Enzymatic Reaction:

    • Add 100 µL of this compound Substrate Solution to each well.[16]

    • Incubate the plate at room temperature or 37°C. The incubation time can range from 10 minutes to 4 hours, depending on the level of enzyme activity.[16]

  • Stopping the Reaction:

    • Once a sufficient yellow color has developed, add 50 µL of 1 M Na₂CO₃ Stop Buffer to each well to stop the reaction.[7]

  • Data Acquisition:

    • Read the absorbance at 405-420 nm using a microplate reader.[7][16]

  • Quantification:

    • Quantify the β-galactosidase expression based on a standard curve generated with a purified β-galactosidase standard.[16]

CPRG Assay Protocol

This protocol is based on commercially available CPRG assay kits and published methods.[10][11][18]

Materials:

  • Lysis Buffer: (as provided in a kit or a standard lysis buffer).

  • CPRG Substrate Solution: (e.g., 1X CPRG Substrate Solution prepared by diluting a concentrated stock in a provided buffer).[10][18]

  • Stop Buffer: (optional, as reactions in a 96-well plate are often read simultaneously).[10]

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 570-595 nm.

  • Cell lysate from transfected cells.

  • β-galactosidase standard (for standard curve).

Procedure:

  • Cell Lysis:

    • Follow the same cell lysis procedure as for the this compound assay.

  • Assay Setup:

    • Add 50 µL of cell lysate to each well of a 96-well plate.[10]

    • Prepare blank and negative control wells as described for the this compound assay.[10]

  • Enzymatic Reaction:

    • Add 100 µL of 1X CPRG Substrate Solution to each well.[10]

    • Incubate the plate at room temperature or 37°C. The incubation time can vary from 10 minutes to several hours.[10]

  • Data Acquisition:

    • Read the absorbance at 570-595 nm using a microplate reader. A stop solution is often not required for the 96-well plate format as all wells are read at the same time.[10]

  • Quantification:

    • Determine the β-galactosidase activity by comparing the absorbance values to a standard curve.[10]

Conclusion

Both this compound and CPRG are effective chromogenic substrates for the quantification of β-galactosidase activity. The choice between them largely depends on the specific requirements of the experiment. For routine assays with robust reporter expression, the more economical this compound may be sufficient. However, for applications demanding higher sensitivity, such as those with weakly expressing constructs or difficult-to-transfect cells, CPRG is the superior choice due to its higher sensitivity and the distinct color change it produces.[8][9] By understanding the performance characteristics and following optimized protocols, researchers can achieve reliable and reproducible results in their reporter gene assays.

References

A Head-to-Head Comparison: ONPG vs. MUG as Substrates for β-Galactosidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of β-galactosidase activity is crucial for a multitude of applications, from reporter gene assays to microbiological diagnostics. The choice of substrate for this enzymatic reaction is a critical determinant of assay sensitivity, convenience, and overall performance. This guide provides a comprehensive comparison of two of the most commonly used chromogenic and fluorogenic substrates: ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and 4-methylumbelliferyl-β-D-galactoside (MUG).

At a Glance: Key Differences Between this compound and MUG

FeatureThis compound (ortho-nitrophenyl-β-D-galactopyranoside)MUG (4-methylumbelliferyl-β-D-galactoside)
Assay Principle ColorimetricFluorometric
Detection Method Absorbance at 420 nmFluorescence at Ex: 365 nm / Em: 460 nm
Product o-nitrophenol (yellow)4-methylumbelliferone (B1674119) (fluorescent)
Relative Sensitivity LowerHigher[1]
Instrumentation Spectrophotometer (plate reader or cuvette-based)Fluorometer (plate reader or cuvette-based)
Throughput Amenable to high-throughput screeningWell-suited for high-throughput screening[2]
Primary Applications Reporter gene assays, microbiological identification[3], enzyme kinetics[4][5][6]Reporter gene assays, detection of low enzyme activity, high-throughput screening

Delving Deeper: A Quantitative Showdown

Direct, side-by-side quantitative comparisons of this compound and MUG in the literature are limited. However, by collating data from various studies, we can establish a general performance overview. It is important to note that kinetic parameters can vary depending on the source of the β-galactosidase and the specific assay conditions.

Kinetic Parameters of β-Galactosidase with this compound

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key indicators of enzyme-substrate affinity and catalytic efficiency. Several studies have characterized the kinetics of β-galactosidase using this compound.

Enzyme SourceKm (mM)Vmax (µmol/min/mg)Reference
Lactobacillus plantarum HF5711296.644147.5[4]
Aspergillus oryzae0.8000.0864 (A/min)
Purified β-galactosidase0.24Not specified in µmol/min/mg[6]

Note: The Vmax from Aspergillus oryzae was reported in Absorbance units per minute and is not directly comparable to the other values.

While specific kinetic data for MUG from a directly comparative study was not found in the reviewed literature, it is widely acknowledged that fluorogenic substrates like MUG generally offer higher sensitivity, allowing for the detection of lower enzyme concentrations than colorimetric substrates like this compound.[1]

The Science Behind the Signal: Enzymatic Reactions

The fundamental principle behind both assays is the enzymatic cleavage of the substrate by β-galactosidase. However, the nature of the resulting product and the method of detection differ significantly.

This compound: A Chromogenic Approach

β-galactosidase hydrolyzes the colorless this compound substrate into galactose and ortho-nitrophenol (ONP).[3] ONP, under alkaline conditions, exhibits a distinct yellow color that can be quantified by measuring its absorbance at 420 nm.[1]

ONPG_Reaction This compound This compound (Colorless) bgal β-galactosidase This compound->bgal products Galactose + o-nitrophenol (Yellow) bgal->products

Enzymatic hydrolysis of this compound by β-galactosidase.
MUG: A Fluorogenic Pathway

In the MUG assay, β-galactosidase cleaves the non-fluorescent MUG substrate to yield galactose and 4-methylumbelliferone (4-MU). 4-MU is a highly fluorescent molecule that can be excited with UV light at approximately 365 nm, and it emits a bright blue fluorescence at around 460 nm.

MUG_Reaction MUG MUG (Non-fluorescent) bgal β-galactosidase MUG->bgal products Galactose + 4-methylumbelliferone (Fluorescent) bgal->products Assay_Workflow start Start: Prepare Cell Lysate add_buffer Add Assay Buffer start->add_buffer add_substrate Add Substrate (this compound or MUG) add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Signal (Absorbance or Fluorescence) stop_reaction->measure end End: Analyze Data measure->end

References

A Comparative Guide to Quantitative Enzyme Assays: Alternatives to ONPG

Author: BenchChem Technical Support Team. Date: December 2025

For decades, ortho-nitrophenyl-β-D-galactopyranoside (ONPG) has been a cornerstone for the quantitative analysis of β-galactosidase activity, particularly in molecular biology as a reporter for gene expression. Its simple colorimetric readout has made it a workhorse in many laboratories. However, the demand for higher sensitivity, wider dynamic ranges, and compatibility with high-throughput screening has driven the development of numerous alternatives. This guide provides a detailed comparison of prominent alternatives to this compound, offering researchers, scientists, and drug development professionals the information needed to select the optimal substrate for their experimental needs.

Performance Comparison of β-Galactosidase Substrates

The choice of substrate significantly impacts the sensitivity, dynamic range, and methodology of a β-galactosidase assay. Below is a summary of the key quantitative parameters for this compound and its alternatives.

SubstrateAssay TypeDetection Wavelength (nm)Limit of Detection (LOD)Dynamic RangeMichaelis Constant (Km)
This compound Colorimetric420~1 ngNarrow0.24 - 6.644 mM[1][2][3][4]
CPRG Colorimetric570 - 595[5][6]Up to 10x more sensitive than this compound[5][6]> 3 orders of magnitude[7]Data not available
MUG FluorometricEx: 360-365, Em: 449-460[8][9]Femtogram level[9][10]WideData not available
FDG FluorometricEx: 490, Em: 515-525[10][11][12]As low as 10 pg[11]> 8 orders of magnitude[13]Data not available
Resorufin-β-D-galactopyranoside FluorometricEx: 570-573, Em: 580-585[14][15]1.5 x 10⁻¹⁵ M (900 molecules)[16]Wide442 µM[17]
Luciferin-galactoside LuminescentN/A (light emission)As low as 8 fg[1]> 7 orders of magnitude[1][18]Data not available

Enzymatic Reaction Pathways

The fundamental principle behind these assays is the enzymatic cleavage of a substrate by β-galactosidase, resulting in a detectable product. The nature of this product distinguishes the different assay types.

Enzymatic_Reactions cluster_colorimetric Colorimetric Assays cluster_fluorometric Fluorometric Assays cluster_luminescent Luminescent Assay This compound This compound (colorless) o_nitrophenol o-nitrophenol (yellow) This compound->o_nitrophenol β-galactosidase CPRG CPRG (yellow-orange) chlorophenol_red Chlorophenol Red (red) CPRG->chlorophenol_red β-galactosidase MUG MUG (non-fluorescent) MU 4-Methylumbelliferone (blue fluorescence) MUG->MU β-galactosidase FDG FDG (non-fluorescent) Fluorescein (B123965) Fluorescein (green fluorescence) FDG->Fluorescein β-galactosidase Resorufin_gal Resorufin-galactoside (non-fluorescent) Resorufin Resorufin (red fluorescence) Resorufin_gal->Resorufin β-galactosidase Luciferin_gal Luciferin-galactoside (non-luminescent) Luciferin Luciferin Luciferin_gal->Luciferin β-galactosidase Light Light Luciferin->Light Luciferase, ATP, O₂ CPRG_Workflow start Start: Transfected Cells cell_lysis Cell Lysis (Lysis Buffer) start->cell_lysis centrifugation Centrifugation (pellet debris) cell_lysis->centrifugation add_lysate Add Cell Lysate to 96-well plate centrifugation->add_lysate add_cprg Add CPRG Assay Mix add_lysate->add_cprg incubation Incubate at 37°C (color develops) add_cprg->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_absorbance Read Absorbance (570-595 nm) stop_reaction->read_absorbance end End: Quantify Activity read_absorbance->end Assay_Selection_Logic start Start: Choose Assay sensitivity What is the required sensitivity? start->sensitivity low_sens Low to Moderate sensitivity->low_sens high_sens High sensitivity->high_sens ultra_sens Ultra-high sensitivity->ultra_sens equipment What equipment is available? spectro Spectrophotometer equipment->spectro fluoro Fluorometer equipment->fluoro lumino Luminometer equipment->lumino throughput High-throughput screening? yes Yes throughput->yes no No throughput->no This compound This compound low_sens->this compound cprg CPRG low_sens->cprg mug_fdg_res MUG, FDG, or Resorufin-galactoside high_sens->mug_fdg_res luciferin Luciferin-galactoside ultra_sens->luciferin spectro->this compound spectro->cprg fluoro->mug_fdg_res lumino->luciferin yes->mug_fdg_res yes->luciferin no->this compound no->cprg This compound->equipment This compound->throughput cprg->equipment cprg->throughput mug_fdg_res->equipment mug_fdg_res->throughput luciferin->equipment luciferin->throughput

References

A Researcher's Guide to Validating ONPG Assay Results with Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of β-galactosidase activity is crucial for a multitude of applications, from reporter gene assays to microbial identification. The o-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely adopted colorimetric method for this purpose. However, the reliability of this compound assay results is fundamentally dependent on the stringent use of positive and negative controls. This guide provides a comprehensive comparison of the this compound assay with alternative methods, supported by experimental data and detailed protocols, to ensure the robust validation of your findings.

The Cornerstone of Confidence: Positive and Negative Controls

The inclusion of positive and negative controls is non-negotiable for the valid interpretation of this compound assay results. These controls serve as benchmarks, confirming that the assay is performing as expected and that the observed results are not due to experimental artifacts.

A positive control contains a known source of β-galactosidase, ensuring that the reagents and assay conditions are suitable for detecting enzyme activity. A successful positive control will yield a strong positive result, typically a vibrant yellow color.

A negative control lacks β-galactosidase activity and is essential for establishing the baseline or background signal. This control helps to rule out false positives that may arise from contamination or non-specific substrate degradation. An ideal negative control will show no color change.

Performance Comparison of β-Galactosidase Assays

While the this compound assay is a workhorse in many laboratories, several alternatives offer varying levels of sensitivity and different detection modalities. The choice of assay often depends on the specific experimental needs, such as the required sensitivity and the available equipment.

AssayPrincipleSubstrateDetection MethodKey Performance Characteristics
This compound Assay Colorimetrico-nitrophenyl-β-D-galactopyranoside (this compound)Spectrophotometer (Absorbance at 420 nm)Reliable, cost-effective, and widely used. Sensitivity can be a limitation for samples with low enzyme activity.[1]
CPRG Assay ColorimetricChlorophenol red-β-D-galactopyranoside (CPRG)Spectrophotometer (Absorbance at 570-595 nm)Reported to be up to 10 times more sensitive than the this compound assay due to the higher extinction coefficient of the resulting chromophore.[2][3][4]
MUG Assay Fluorometric4-Methylumbelliferyl β-D-galactoside (MUG)Fluorometer (Excitation ~365 nm, Emission ~460 nm)Offers significantly higher sensitivity than colorimetric assays, making it suitable for detecting very low levels of β-galactosidase activity.[5][6]
X-Gal Assay Colorimetric (Histochemical)5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)Visual (microscopy) or SpectrophotometerPrimarily used for qualitative visualization of enzyme activity in cells and tissues, resulting in a blue precipitate. Quantitative adaptations exist but can be less precise than soluble substrate assays.[1][7][8]
Quantitative Comparison of Kinetic Parameters

The following table summarizes key kinetic parameters for this compound and CPRG assays, providing insight into their enzymatic performance.

SubstrateMichaelis Constant (Km)Maximum Velocity (Vmax)Notes
This compound ~2.42 mM~41.1 (relative units)The higher Km value suggests a lower affinity of the enzyme for this substrate compared to CPRG.[2]
CPRG ~1.35 mM~21.4 (relative units)The lower Km indicates a higher affinity of β-galactosidase for CPRG, contributing to its increased sensitivity at lower substrate concentrations.[2]

Experimental Protocols

Validating this compound Assay in Microbial Identification

This protocol outlines the steps for a qualitative this compound test to differentiate bacteria based on their ability to produce β-galactosidase.

Materials:

  • Pure, 18-24 hour bacterial culture grown on a lactose-containing medium (e.g., MacConkey agar)

  • Sterile test tubes

  • Sterile saline (0.85%) or this compound broth

  • This compound disks or this compound broth

  • Incubator at 35-37°C

  • Positive control organism (e.g., Escherichia coli ATCC 25922)

  • Negative control organism (e.g., Proteus mirabilis ATCC 12453)

Procedure:

  • Preparation of Inoculum: Create a heavy suspension of the test organism in a sterile tube containing 0.5 mL of sterile saline, achieving a turbidity equivalent to a McFarland 3 standard. Repeat this for the positive and negative control organisms in separate tubes.

  • Inoculation:

    • Disk Method: Add an this compound disk to each bacterial suspension.

    • Broth Method: Inoculate tubes of this compound broth with a loopful of each bacterial culture.

  • Incubation: Incubate all tubes at 35-37°C.

  • Observation: Examine the tubes for a color change at regular intervals (e.g., 1, 4, and up to 24 hours). A positive result is indicated by the development of a yellow color.

Expected Results:

  • Test Organism: A yellow color indicates the presence of β-galactosidase. No color change indicates the absence of the enzyme.

  • Positive Control (E. coli): A distinct yellow color should develop.

  • Negative Control (P. mirabilis): The suspension should remain colorless.

Quantitative this compound Assay from Cell Lysates

This protocol is designed for the quantitative measurement of β-galactosidase activity in transfected cells.

Materials:

  • Transfected cells (including mock-transfected or untransfected cells as a negative control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 2 mM DTT, 2 mM CDTA, 10% glycerol, 0.5% Triton X-100)

  • 96-well microplate

  • This compound solution (e.g., 4 mg/mL in water or appropriate buffer)

  • Assay buffer (e.g., 60 mM Na2HPO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add an appropriate volume of lysis buffer and incubate at room temperature for 15-20 minutes to ensure complete cell lysis.

    • Centrifuge the lysate to pellet cell debris and transfer the supernatant to a new tube.

  • Assay Setup:

    • In a 96-well plate, add a small volume of cell lysate (e.g., 30 µL) from your test samples, positive control (if available, e.g., purified β-galactosidase), and negative control (lysate from mock-transfected cells).

  • Reaction Initiation: Add this compound solution and assay buffer to each well.

  • Incubation: Incubate the plate at 37°C. The incubation time can vary from 30 minutes to several hours depending on the enzyme activity.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 420 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the negative control from all readings. The β-galactosidase activity can then be calculated and normalized to the total protein concentration in the lysate.

Visualizing the Workflow and Logic

To further clarify the experimental process and the importance of controls, the following diagrams are provided.

ONPG_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_results Results & Interpretation start Start with Test Sample, Pos Control, Neg Control prep_inoculum Prepare heavy bacterial suspension or cell lysate start->prep_inoculum add_reagents Add this compound substrate prep_inoculum->add_reagents incubation Incubate at 37°C add_reagents->incubation observe_color Observe for yellow color development incubation->observe_color read_absorbance Read Absorbance at 420 nm (Quantitative) observe_color->read_absorbance interpretation Interpret Results observe_color->interpretation read_absorbance->interpretation

Caption: General workflow for the this compound assay.

Control_Logic cluster_controls Controls cluster_outcomes Expected Outcomes cluster_validation Validation Check assay This compound Assay Performed pos_control Positive Control (e.g., E. coli) assay->pos_control neg_control Negative Control (e.g., P. mirabilis) assay->neg_control pos_result Yellow Color pos_control->pos_result  should result in invalid Assay is Invalid (Troubleshoot) pos_control->invalid  if no color change neg_result No Color Change neg_control->neg_result  should result in neg_control->invalid  if color develops valid Assay is Valid pos_result->valid  If observed neg_result->valid  If observed

Caption: Logical flow for validating this compound assay results using controls.

References

A Head-to-Head Comparison of β-Galactosidase Assays: Determining the Linear Range of ONPG and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on β-galactosidase (β-gal) as a reporter gene, selecting the optimal assay is paramount for generating accurate and reproducible data. The o-nitrophenyl-β-D-galactopyranoside (ONPG) assay has long been a staple in molecular biology for its simplicity and cost-effectiveness. However, with the advent of more sensitive substrates, a critical evaluation of the linear range and overall performance of these assays is necessary to ensure data integrity. This guide provides a comprehensive comparison of the this compound assay with two popular alternatives: the chlorophenol red-β-D-galactopyranoside (CPRG) and the 4-methylumbelliferyl-β-D-galactopyranoside (MUG) assays.

The Classic Colorimetric Choice: this compound

The this compound assay is a colorimetric method where the hydrolysis of the colorless substrate this compound by β-galactosidase produces o-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 420 nm. The linear range of the this compound assay is crucial for accurate quantification of enzyme activity. Generally, the reaction is considered linear within an absorbance range of approximately 0.1 to 1.2. For optimal accuracy, it is recommended to keep absorbance readings between 0.6 and 0.9.[1] Factors such as enzyme concentration, substrate concentration, and incubation time significantly influence the linearity of the assay.[2]

Enhanced Sensitivity with CPRG

The CPRG assay offers a significant increase in sensitivity over the this compound assay. The hydrolysis of CPRG by β-galactosidase yields chlorophenol red, a product with a higher extinction coefficient that results in a more intense color change, measured at an absorbance of 570-595 nm.[3][4] This enhanced sensitivity, often cited as being up to 10 times greater than the this compound assay, allows for the detection of lower levels of β-galactosidase activity.[3][5] An improved protocol for the CPRG assay has been shown to increase the linear time-dependent recording of enzymatic activity.[6][7] The longer wavelength for absorbance measurement in the CPRG assay also reduces interference from compounds that absorb in the UV range.[8]

The Fluorescent Frontrunner: MUG

For applications demanding the highest sensitivity, the fluorometric MUG assay is a superior choice. β-galactosidase cleaves the MUG substrate to produce 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent product. The fluorescence is typically measured with an excitation wavelength of around 365 nm and an emission wavelength of approximately 460 nm.[9][10] Validation studies have demonstrated the high sensitivity of the MUG assay, with a reported linear range of 0.05–40 nmol/mL/3 h in cerebrospinal fluid (CSF).[9][11] This makes the MUG assay particularly well-suited for samples with low β-galactosidase expression.

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes the key quantitative parameters of the this compound, CPRG, and MUG assays based on available data.

FeatureThis compound AssayCPRG AssayMUG Assay
Principle ColorimetricColorimetricFluorometric
Substrate o-nitrophenyl-β-D-galactopyranosideChlorophenol red-β-D-galactopyranoside4-methylumbelliferyl-β-D-galactopyranoside
Detection Wavelength 420 nm570-595 nmExcitation: ~365 nm / Emission: ~460 nm
Relative Sensitivity StandardUp to 10x more sensitive than this compound[3][5]High to very high
Linear Range (Example) Absorbance: ~0.1 - 1.2Enhanced linear recording with optimized protocols[6][7]0.05–40 nmol/mL/3 h (in CSF)[9][11]
Key Advantages Cost-effective, simple, well-established.Higher sensitivity than this compound, less UV interference.[8]Highest sensitivity, wide dynamic range.
Potential Interferences Overlap with other yellow-colored compounds.Potential for colorimetric interference from sample components.Autofluorescence from sample components, quenching.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable results. Below are standardized protocols for determining the linear range of the this compound assay and for performing the CPRG and MUG assays.

Determining the Linear Range of the this compound Assay

Objective: To determine the range of enzyme concentrations and/or incubation times over which the this compound assay produces a linear response.

Materials:

  • Cell lysate or purified β-galactosidase of varying concentrations.

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

  • This compound solution (4 mg/mL in Z-buffer).

  • 1 M Sodium Carbonate (Na2CO3) solution.

  • Spectrophotometer.

Procedure:

  • Prepare a dilution series of the β-galactosidase source (e.g., cell lysate) in Z-buffer.

  • Initiate the reaction: In a microplate or individual tubes, add a fixed volume of each dilution to a pre-warmed this compound solution.

  • Incubate the reactions at a constant temperature (e.g., 37°C).

  • Take time points: At regular intervals (e.g., 5, 10, 20, 30, 60 minutes), stop the reaction for a set of samples from each dilution by adding 1 M Na2CO3.

  • Measure absorbance: Read the absorbance of each sample at 420 nm.

  • Plot the data: For each enzyme concentration, plot absorbance against time. For each time point, plot absorbance against enzyme concentration.

  • Determine the linear range: Identify the range of absorbance values where the plots show a linear relationship. This is the linear range of your assay under these specific conditions.

CPRG Assay Protocol

Materials:

  • Cell lysate or purified β-galactosidase.

  • Lysis buffer.

  • CPRG substrate solution.

  • Stop solution (optional, for endpoint assays).

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare cell lysates according to a standard protocol.

  • Add lysate to the wells of a microplate.

  • Add CPRG substrate solution to each well to start the reaction.

  • Incubate at the desired temperature (e.g., 37°C), protected from light.

  • Measure absorbance at 570-595 nm. For kinetic assays, take readings at regular intervals. For endpoint assays, stop the reaction with a stop solution and take a final reading.

MUG Assay Protocol

Materials:

  • Cell lysate or purified β-galactosidase.

  • Lysis buffer.

  • MUG substrate solution.

  • Stop solution (e.g., a high pH buffer).

  • Fluorometer or fluorescent microplate reader.

Procedure:

  • Prepare cell lysates using a suitable lysis buffer.

  • Add lysate to the wells of a black microplate suitable for fluorescence measurements.

  • Add MUG substrate solution to initiate the reaction.

  • Incubate at the appropriate temperature, protected from light.

  • Stop the reaction by adding the stop solution.

  • Measure fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.

Visualizing the Workflow and Reaction

To better illustrate the experimental processes and the underlying enzymatic reaction, the following diagrams are provided.

G cluster_0 Experimental Workflow: Determining this compound Assay Linear Range prep Prepare β-gal Dilution Series react Initiate Reaction with this compound prep->react incubate Incubate at Constant Temperature react->incubate timepoints Stop Reaction at Time Points incubate->timepoints measure Measure Absorbance at 420 nm timepoints->measure plot Plot Absorbance vs. Time/Concentration measure->plot determine Determine Linear Range plot->determine

Experimental workflow for determining the linear range of the this compound assay.

G cluster_1 β-Galactosidase Enzymatic Reaction with this compound bgal β-Galactosidase product o-nitrophenol (Yellow) + Galactose bgal->product Hydrolysis This compound This compound (Colorless) This compound->bgal Substrate Binding

Enzymatic reaction of β-galactosidase with this compound substrate.

Conclusion

The choice of a β-galactosidase assay should be guided by the specific requirements of the experiment, including the expected level of enzyme expression, the need for high sensitivity, and budgetary constraints. While the this compound assay remains a viable and economical option for many applications, its limited linear range necessitates careful optimization. For studies involving low levels of β-galactosidase or requiring a broader dynamic range, the CPRG and MUG assays offer superior sensitivity and performance. By understanding the principles, protocols, and limitations of each assay, researchers can select the most appropriate method to generate high-quality, reliable data.

References

A Head-to-Head Comparison: ONPG Assay vs. Luciferase Reporter Gene System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the selection of an appropriate reporter gene assay is a critical decision that can significantly impact experimental outcomes. Two long-standing and widely utilized systems are the O-Nitrophenyl-β-D-galactopyranoside (ONPG) assay, which relies on the enzymatic activity of β-galactosidase, and the luciferase reporter gene system, which produces a bioluminescent signal. This guide provides an objective comparison of these two systems, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their specific applications.

At a Glance: Key Performance Metrics

The choice between the this compound and luciferase reporter systems often hinges on the specific requirements of the experiment, such as the need for high sensitivity, a wide dynamic range, or cost-effectiveness. The following table summarizes the key quantitative performance characteristics of each assay.

FeatureThis compound Assay (Colorimetric)Luciferase Reporter System
Detection Limit ~16.19 U/LFirefly: ~2 fg[1][2]
Dynamic Range Limited, typically linear within a narrow absorbance range (e.g., 0.1-1.2 O.D.)[3]>7 orders of magnitude[1][2][4]
Signal Type Colorimetric (Absorbance)Bioluminescent (Light Emission)
Signal Half-Life Endpoint assay; reaction is stopped.Flash Assays: Minutes; Glow Assays: Hours[5][6]
Instrumentation SpectrophotometerLuminometer
Throughput Moderate to HighHigh
Cost LowerHigher[7]

Delving Deeper: Principles and Experimental Considerations

This compound Assay: The Colorimetric Workhorse

The this compound assay is a well-established method for quantifying the activity of β-galactosidase, the enzyme encoded by the lacZ gene. The principle is straightforward: β-galactosidase hydrolyzes the colorless substrate this compound into galactose and o-nitrophenol, the latter of which is a yellow compound.[8] The intensity of the yellow color, measured by absorbance at 420 nm, is directly proportional to the amount of β-galactosidase activity in the sample.[9]

Advantages:

  • Cost-effective: The reagents for the this compound assay are generally less expensive than those for luciferase assays.[7]

  • Simple and accessible: The assay requires a standard spectrophotometer, which is readily available in most laboratories.[7]

  • Robust: The β-galactosidase enzyme is stable and resistant to proteolytic degradation.[10]

Disadvantages:

  • Lower sensitivity: Colorimetric assays are inherently less sensitive than luminescent assays.[11] This can be a limitation when studying weak promoters or working with cells that have low transfection efficiency.

  • Limited dynamic range: The linear range of the assay is constrained by the absorbance properties of o-nitrophenol.[3][7] Highly active samples often require dilution to fall within the accurate measurement range.[10]

  • Endogenous activity: Some mammalian cells exhibit endogenous β-galactosidase activity, which can contribute to background signal and reduce the assay's accuracy.[8]

Luciferase Reporter Gene System: The Luminescent Powerhouse

The luciferase reporter system utilizes the enzyme luciferase, most commonly from the firefly (Photinus pyralis), which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, magnesium, and oxygen to produce light.[4] The amount of light emitted is directly proportional to the amount of luciferase enzyme present.

Advantages:

  • Exceptional sensitivity: Luciferase assays are among the most sensitive reporter gene assays available, capable of detecting attomole levels of the enzyme.[4] This makes them ideal for studying subtle changes in gene expression.

  • Wide dynamic range: These assays typically have a very broad linear range, spanning several orders of magnitude, which often eliminates the need for sample dilution.[4]

  • No endogenous activity: Most mammalian cells do not have endogenous luciferase activity, resulting in very low background signals.[7]

  • Dual-reporter capability: The availability of different luciferases (e.g., Firefly and Renilla) with distinct substrate requirements allows for the use of a second reporter as an internal control to normalize for variations in cell number and transfection efficiency, thereby increasing data accuracy.[12]

Disadvantages:

  • Higher cost: The substrates and reagents for luciferase assays are generally more expensive than those for the this compound assay.[7]

  • Specialized equipment: A luminometer is required to detect the light signal.[7]

  • Signal kinetics: "Flash" luciferase assays produce a bright but short-lived signal, requiring rapid measurement after substrate addition, often necessitating the use of injectors.[6] While "glow" assays provide a more stable signal, they may have slightly lower sensitivity.[5]

Experimental Protocols

Quantitative this compound Assay Protocol for Mammalian Cells

This protocol is adapted from commercially available kits and established laboratory procedures.[10]

  • Cell Lysis:

    • Wash cultured cells transfected with a lacZ reporter vector once with 1X phosphate-buffered saline (PBS).

    • Add an appropriate volume of 1X Lysis Buffer to the cells (e.g., 50 µl for a 96-well plate).

    • Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis.

  • Assay Reaction:

    • Transfer the cell lysate to a microcentrifuge tube or a clear 96-well plate.

    • Add an equal volume of this compound Substrate Solution (e.g., 100 µl) to each sample.

    • Incubate at room temperature or 37°C until a yellow color develops (typically 10 minutes to 4 hours).

  • Measurement:

    • If performing the assay in tubes, stop the reaction by adding a Stop Buffer (e.g., 1M Sodium Carbonate).

    • Measure the absorbance at a wavelength of 405-420 nm using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank control (containing lysis buffer and substrate without cell lysate).

    • Calculate the β-galactosidase activity, often normalized to the total protein concentration of the lysate.

Dual-Luciferase Reporter Assay Protocol

This protocol is a generalized procedure based on the Promega Dual-Luciferase® Reporter Assay System.[12]

  • Cell Lysis:

    • Wash cells co-transfected with experimental (e.g., firefly luciferase) and control (e.g., Renilla luciferase) reporter vectors with PBS.

    • Add 1X Passive Lysis Buffer to the cells and incubate for 15 minutes at room temperature with gentle rocking.

  • Firefly Luciferase Measurement:

    • Add 20 µl of cell lysate to a luminometer tube or a white-walled 96-well plate.

    • Add 100 µl of Luciferase Assay Reagent II (LAR II) to the lysate.

    • Immediately place the sample in a luminometer and measure the firefly luciferase activity (typically a 10-second measurement).

  • Renilla Luciferase Measurement:

    • Add 100 µl of Stop & Glo® Reagent to the same sample. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.

    • Immediately measure the Renilla luciferase activity in the luminometer.

  • Data Analysis:

    • Calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity for each sample to normalize the experimental reporter expression.

Visualizing the Workflows and Signaling Pathways

To further clarify the experimental processes and their applications in studying cellular signaling, the following diagrams have been generated using Graphviz.

ONPG_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_detection Detection & Analysis Transfection Transfect cells with lacZ reporter vector CellCulture Culture cells for 24-48 hours Transfection->CellCulture Lysis Lyse cells with Lysis Buffer CellCulture->Lysis AddSubstrate Add this compound Substrate Lysis->AddSubstrate Incubation Incubate at 37°C AddSubstrate->Incubation StopReaction Add Stop Solution (e.g., Na2CO3) Incubation->StopReaction MeasureAbsorbance Measure Absorbance at 420 nm StopReaction->MeasureAbsorbance DataAnalysis Analyze Data MeasureAbsorbance->DataAnalysis

Caption: Workflow of the this compound Assay.

Dual_Luciferase_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Sequential Measurement cluster_analysis Data Analysis CoTransfection Co-transfect cells with Firefly and Renilla reporter vectors CellCulture Culture cells for 24-48 hours CoTransfection->CellCulture Lysis Lyse cells with Passive Lysis Buffer CellCulture->Lysis AddLARII Add Luciferase Assay Reagent II (LAR II) Lysis->AddLARII MeasureFirefly Measure Firefly Luminescence AddLARII->MeasureFirefly AddStopGlo Add Stop & Glo® Reagent MeasureFirefly->AddStopGlo MeasureRenilla Measure Renilla Luminescence AddStopGlo->MeasureRenilla Normalization Normalize Firefly signal with Renilla signal MeasureRenilla->Normalization

Caption: Workflow of the Dual-Luciferase Reporter Assay.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB_n NF-κB Promoter NF-κB Response Element in Promoter NFkB_n->Promoter binds to Luciferase Luciferase Gene Promoter->Luciferase drives transcription of Light Light Emission Luciferase->Light produces IkB_NFkB:f1->NFkB_n translocates to

Caption: NF-κB signaling pathway monitored by a luciferase reporter.

Conclusion: Selecting the Right Tool for the Job

Both the this compound assay and the luciferase reporter gene system are valuable tools for studying gene expression. The this compound assay, with its lower cost and accessibility, remains a viable option for many applications, particularly when high sensitivity is not a primary concern. However, for researchers requiring the utmost sensitivity, a wide dynamic range, and the ability to normalize for experimental variability, the luciferase reporter gene system, especially in its dual-reporter format, offers a superior solution. Ultimately, the choice between these two powerful techniques will depend on the specific scientific question being addressed, the required level of quantitative rigor, and the available resources.

References

A Comparative Guide to Quality Control Parameters for the ONPG Test

Author: BenchChem Technical Support Team. Date: December 2025

The o-Nitrophenyl-β-D-galactopyranoside (ONPG) test is a crucial biochemical assay used in microbiology to detect the activity of the enzyme β-galactosidase.[1][2] This test is particularly valuable for the differentiation of members of the Enterobacteriaceae family and Neisseria species by identifying their ability to ferment lactose (B1674315).[1][3] It is especially useful in distinguishing late lactose fermenters from non-lactose fermenters.[4][5] This guide provides a comprehensive overview of the quality control parameters for the this compound test, compares available testing formats, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

Quality Control Parameters and Method Comparison

Effective quality control is paramount to ensure the accuracy and reliability of this compound test results. This involves the regular use of well-characterized bacterial strains with known β-galactosidase activity. The performance of the test can be influenced by the chosen format, primarily the broth tube method or the disk diffusion method. While direct comparative performance data between different commercial brands is not extensively published, a qualitative comparison of the methods can guide user selection based on laboratory workflow and needs.

ParameterThis compound Tube (Broth) MethodThis compound Disk MethodSupporting Data/Comments
Principle Detects β-galactosidase activity through the hydrolysis of this compound in a broth medium, leading to a color change of the entire medium.[4]Detects β-galactosidase activity through the hydrolysis of this compound impregnated in a paper disk, resulting in a localized color change on the disk.[4]Both methods rely on the same biochemical principle of this compound hydrolysis by β-galactosidase to produce the yellow-colored compound o-nitrophenol.[2]
Positive QC Organisms Escherichia coli (e.g., ATCC 25922) Neisseria lactamica (e.g., NCTC 10617)[3]Escherichia coli (e.g., ATCC 25922) Neisseria lactamica (e.g., NCTC 10617)[3][6]These strains are known to produce β-galactosidase and should yield a positive (yellow) result.
Negative QC Organisms Proteus mirabilis (e.g., NCTC 10975) Neisseria gonorrhoeae (e.g., NCTC 8375)[3]Proteus mirabilis (e.g., ATCC 12453) Neisseria gonorrhoeae (e.g., NCTC 8375)[3][6]These strains lack β-galactosidase and should yield a negative (no color change) result.
Time to Result Typically 1 to 24 hours.[4]Can be rapid (minutes to 4-6 hours) for strong positive organisms, but may require up to 24 hours for weak positives.[1][6]Organisms with strong β-galactosidase activity can produce a positive reaction within a few minutes.[4] Most tests are positive within one hour, but negative results should not be finalized before 24 hours of incubation.[5]
Ease of Use Requires preparation of broth medium and larger incubation volume.Simple to perform with commercially available disks and requires minimal reagent preparation.[4]The disk method is generally considered more convenient for routine laboratory use.
Inoculum A heavy inoculum from a pure 18-24 hour culture is required.[2]A heavy bacterial suspension (equivalent to McFarland 3 standard) is needed.[4][6]A high concentration of the enzyme is necessary for a reliable result.[3]
Interpretation A change in the broth color to yellow indicates a positive result.[4]A change in the disk color to yellow indicates a positive result.[6]A positive result is indicated by the development of a yellow color due to the release of o-nitrophenol.[2]

Biochemical Pathway of the this compound Test

The this compound test is based on the enzymatic cleavage of the this compound molecule. Bacteria that possess β-galactosidase can hydrolyze the colorless this compound into galactose and o-nitrophenol, the latter of which is a yellow compound, providing a visual indication of a positive test.[1][2]

ONPG_Test_Principle Biochemical Principle of the this compound Test cluster_0 Bacterial Cell This compound This compound (o-Nitrophenyl-β-D-galactopyranoside) (Colorless) Enzyme β-galactosidase This compound->Enzyme Hydrolysis Product1 Galactose Enzyme->Product1 Product2 o-Nitrophenol (Yellow) Enzyme->Product2 ONPG_Workflow General this compound Test Workflow Start Start: Pure Bacterial Colony (18-24h) Prepare_Suspension Prepare Heavy Bacterial Suspension Start->Prepare_Suspension Inoculate Inoculate this compound Medium (Broth or Disk) Prepare_Suspension->Inoculate Incubate Incubate at 35-37°C Inoculate->Incubate Observe Observe for Color Change (up to 24h) Incubate->Observe Positive Positive Result: Yellow Color Observe->Positive Yes Negative Negative Result: No Color Change Observe->Negative No End End Positive->End Negative->End

References

Navigating the Specificity of a Workhorse Substrate: A Comparative Guide to ONPG and its Enzymatic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of experimental readouts is paramount. Chromogenic substrates are foundational tools in this endeavor, yet their specificity is a critical factor that can influence experimental outcomes. This guide provides a comprehensive comparison of the enzymatic hydrolysis of a widely used chromogenic substrate, ortho-nitrophenyl-β-D-galactopyranoside (ONPG), focusing on its cross-reactivity with enzymes other than its primary target, β-galactosidase. By presenting quantitative data, detailed experimental protocols, and clear visual representations of relevant biological and experimental workflows, this document aims to equip researchers with the knowledge to make informed decisions when utilizing this compound in their assays.

Understanding this compound and its Primary Interaction with β-Galactosidase

This compound is a synthetic lactose (B1674315) analog that serves as a chromogenic substrate for the enzyme β-galactosidase.[1] In the presence of β-galactosidase, the colorless this compound is hydrolyzed into galactose and ortho-nitrophenol. The resulting ortho-nitrophenol is a yellow-colored compound, and its formation can be quantified spectrophotometrically at a wavelength of 420 nm to determine the rate of the enzymatic reaction.[2] This principle forms the basis of the widely used this compound test for detecting β-galactosidase activity, particularly in microbiology and molecular biology.[3][4]

The efficiency of this enzymatic reaction can be described by the Michaelis-Menten kinetic parameters, Km and Vmax. Km, the Michaelis constant, represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for the substrate. Vmax, the maximum reaction rate, reflects the catalytic efficiency of the enzyme. A lower Km value indicates a higher affinity of the enzyme for the substrate.

The following table summarizes the kinetic parameters for the hydrolysis of this compound by β-galactosidase from various sources, highlighting the substrate's primary enzymatic interaction.

Enzyme SourceKm (mM)Vmax (µmol/min/mg)Reference
Aspergillus oryzae0.8000.0864 (A/min)[5]
Lactobacillus plantarum HF5711296.644147.5[3]
Bifidobacterial β-galactosidase (BgaF)5.178-[6]
Bifidobacterial β-galactosidase (BgaG)114.9-[6]
E. coli (in solution)--[7]

Cross-Reactivity of this compound: A Case of Enzyme Promiscuity

While this compound is predominantly used to assay β-galactosidase activity, it is crucial for researchers to be aware of its potential cross-reactivity with other enzymes. This phenomenon, known as enzyme promiscuity, is the ability of an enzyme to catalyze a reaction other than its primary physiological one.[8] Such off-target activity can lead to false-positive results or misinterpretation of experimental data.

A notable example of this compound cross-reactivity has been observed with the phosphatase domain of the receptor protein tyrosine phosphatase delta (PTPRδ).[9][10] This enzyme, primarily involved in regulating signal transduction through the dephosphorylation of tyrosine residues, has been shown to exhibit a secondary, albeit much weaker, sugar hydrolase activity capable of hydrolyzing this compound.[9][11]

The following table summarizes the known cross-reactivity of this compound with PTPRδ. While specific kinetic parameters for this interaction are not yet widely available, the qualitative data underscores the importance of considering potential off-target effects in experimental design.

EnzymePrimary SubstratePromiscuous ActivityCatalytic Efficiency ComparisonReference
Receptor Protein Tyrosine Phosphatase δ (PTPRδ)PhosphotyrosineHydrolysis of this compoundSignificantly lower than for phosphotyrosine[9][11]

Experimental Protocols

To aid researchers in assessing the specificity of this compound in their experimental systems, this section provides detailed methodologies for key experiments.

Protocol for Determining Enzyme Kinetics using this compound

This protocol can be used to determine the Km and Vmax of an enzyme for the substrate this compound.

Materials:

  • Purified enzyme of interest

  • This compound solution (e.g., 4 mg/mL in a suitable buffer)[12]

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)[13]

  • Stop solution (e.g., 1 M sodium carbonate)[13]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm[14]

Procedure:

  • Prepare a series of this compound solutions of varying concentrations in the reaction buffer.

  • Add a fixed amount of the purified enzyme to each this compound solution to initiate the reaction.

  • Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period, ensuring the reaction remains in the linear range.[3]

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the resulting ortho-nitrophenol at 420 nm.

  • Plot the initial reaction velocity (calculated from the absorbance values) against the substrate concentration.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot.[3]

Protocol for Screening Enzyme Cross-Reactivity with this compound

This protocol provides a framework for screening a panel of enzymes for their ability to hydrolyze this compound.

Materials:

  • A panel of purified enzymes to be tested

  • β-galactosidase (as a positive control)

  • This compound solution (e.g., 4 mg/mL)

  • Reaction buffer appropriate for the enzymes being tested

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • In separate wells of a 96-well plate, add a fixed amount of each enzyme to be tested. Include wells with β-galactosidase as a positive control and wells with no enzyme as a negative control.

  • To each well, add the this compound solution to initiate the reaction.

  • Incubate the plate at a suitable temperature for a set period.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 420 nm using a microplate reader.

  • Compare the absorbance values of the test enzymes to the positive and negative controls to identify potential cross-reactivity.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts in which this compound is utilized, the following diagrams have been generated using the Graphviz DOT language.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare Reagents Prepare Reagents Prepare Enzyme Dilutions Prepare Enzyme Dilutions Prepare Reagents->Prepare Enzyme Dilutions Prepare Substrate (this compound) Dilutions Prepare Substrate (this compound) Dilutions Prepare Reagents->Prepare Substrate (this compound) Dilutions Incubate Enzyme and Substrate Incubate Enzyme and Substrate Prepare Enzyme Dilutions->Incubate Enzyme and Substrate Prepare Substrate (this compound) Dilutions->Incubate Enzyme and Substrate Stop Reaction Stop Reaction Incubate Enzyme and Substrate->Stop Reaction Measure Absorbance (420 nm) Measure Absorbance (420 nm) Stop Reaction->Measure Absorbance (420 nm) Data Analysis (Km, Vmax) Data Analysis (Km, Vmax) Measure Absorbance (420 nm)->Data Analysis (Km, Vmax)

A generalized workflow for determining enzyme kinetic parameters using this compound.

The lacZ gene, which encodes β-galactosidase, is a widely used reporter gene in various molecular biology applications. Its expression can be readily monitored using the this compound assay. The Yeast Two-Hybrid system is a powerful technique to study protein-protein interactions, where a positive interaction leads to the expression of a reporter gene, often lacZ.

Yeast_Two_Hybrid cluster_constructs Plasmid Constructs cluster_yeast Yeast Cell cluster_detection Detection Bait Protein (X) fused to DNA-Binding Domain (BD) Bait Protein (X) fused to DNA-Binding Domain (BD) Co-transform yeast with Bait and Prey plasmids Co-transform yeast with Bait and Prey plasmids Bait Protein (X) fused to DNA-Binding Domain (BD)->Co-transform yeast with Bait and Prey plasmids Prey Protein (Y) fused to Activation Domain (AD) Prey Protein (Y) fused to Activation Domain (AD) Prey Protein (Y) fused to Activation Domain (AD)->Co-transform yeast with Bait and Prey plasmids Interaction of X and Y brings BD and AD together Interaction of X and Y brings BD and AD together Co-transform yeast with Bait and Prey plasmids->Interaction of X and Y brings BD and AD together Activation of Reporter Gene (lacZ) Activation of Reporter Gene (lacZ) Interaction of X and Y brings BD and AD together->Activation of Reporter Gene (lacZ) Production of β-galactosidase Production of β-galactosidase Activation of Reporter Gene (lacZ)->Production of β-galactosidase Add this compound Add this compound Production of β-galactosidase->Add this compound Yellow Color Development Yellow Color Development Add this compound->Yellow Color Development

The Yeast Two-Hybrid system utilizing lacZ as a reporter gene for protein interaction.

Another powerful genetic tool that often employs the lacZ reporter is the Cre-Lox recombination system. This system allows for site-specific recombination of DNA and is widely used for gene knockout, knock-in, and conditional gene expression studies.

Cre_Lox_System cluster_initial_state Initial State cluster_recombination Cre Recombinase Action cluster_final_state Final State Promoter Promoter loxP_site1 loxP Stop_Codon STOP loxP_site2 loxP Cre_Recombinase Cre_Recombinase lacZ_Gene lacZ Promoter_final Promoter Cre_Recombinase->loxP_site1 Recognizes & excises Cre_Recombinase->loxP_site2 lacZ_Gene_final lacZ Promoter_final->lacZ_Gene_final Transcription -> β-galactosidase

Cre-Lox recombination system with a lacZ reporter for conditional gene expression.

Conclusion

This compound remains a valuable and widely used substrate for the detection and quantification of β-galactosidase activity. Its utility in various assays, from basic enzyme kinetics to sophisticated reporter gene systems, is well-established. However, this guide highlights the critical importance of considering its potential for cross-reactivity with other enzymes, a phenomenon exemplified by its interaction with the phosphatase PTPRδ. Researchers must be vigilant about the possibility of such promiscuous activities to ensure the accuracy and reliability of their experimental findings. By employing the provided protocols to assess substrate specificity and by being aware of the potential for off-target effects, the scientific community can continue to leverage the power of this compound while maintaining the highest standards of experimental rigor.

References

Assessing the Specificity of ONPG for β-Galactosidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate determination of β-galactosidase activity. This guide provides a comprehensive comparison of ortho-nitrophenyl-β-D-galactopyranoside (ONPG), a widely used chromogenic substrate, with other common alternatives. The comparative analysis is supported by available experimental data on enzyme kinetics, alongside detailed experimental protocols and workflow visualizations to aid in experimental design and execution.

Introduction to β-Galactosidase Substrates

β-galactosidase is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In molecular biology, the E. coli lacZ gene, which encodes for β-galactosidase, is a common reporter gene. The activity of the enzyme, and therefore the expression of the reporter gene, is typically measured by the enzymatic conversion of a substrate into a detectable product.

This compound has historically been a popular choice due to its simplicity and cost-effectiveness. The enzymatic cleavage of the colorless this compound molecule by β-galactosidase yields galactose and ortho-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. However, a variety of other chromogenic and fluorogenic substrates have been developed, some of which offer significantly higher sensitivity. This guide will delve into a comparison of this compound with its natural substrate, lactose (B1674315), and other synthetic substrates like para-nitrophenyl-β-D-galactopyranoside (PNPG), chlorophenol red-β-D-galactopyranoside (CPRG), 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), and 4-methylumbelliferyl-β-D-galactopyranoside (MUG).

Quantitative Comparison of β-Galactosidase Substrates

The specificity and efficiency of an enzyme for a particular substrate are best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km value indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.

The following table summarizes the available kinetic parameters for β-galactosidase with various substrates. It is important to note that these values can vary depending on the source of the enzyme and the experimental conditions (e.g., pH, temperature, buffer composition).

SubstrateTypeKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Detectable ProductDetection Method
This compound Chromogenic0.082 - 6.644[1]473 - 60.24[1]9.06 - 5768o-nitrophenol (yellow)Spectrophotometry (420 nm)
Lactose Natural23.28[1]64.02[1]2.75Galactose & GlucoseVarious
PNPG Chromogenic0.039[2]79[2]2026p-nitrophenol (yellow)Spectrophotometry (405 nm)
CPRG ChromogenicData not availableData not availableData not availableChlorophenol red (red)Spectrophotometry (570-595 nm)
X-gal ChromogenicData not availableData not availableData not availableDichloro-dibromo-indigo (blue)Visual/Microscopy
MUG FluorogenicData not availableData not availableData not available4-methylumbelliferone (fluorescent)Fluorometry (Ex: 365 nm, Em: 460 nm)

Note: The range of kinetic values for this compound reflects data from different studies and enzyme sources.

From the available data, β-galactosidase exhibits a significantly higher affinity (lower Km) for the synthetic substrates this compound and PNPG compared to its natural substrate, lactose.[1][2] This suggests that these synthetic substrates are more readily bound by the enzyme's active site. The catalytic efficiency (kcat/Km) is also considerably higher for this compound and PNPG, indicating that they are more efficiently hydrolyzed by the enzyme than lactose.

Experimental Protocols

β-Galactosidase Activity Assay using this compound

This protocol is adapted for measuring β-galactosidase activity in cell lysates.

Materials:

  • Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4

  • This compound solution: 4 mg/mL in Z-buffer (prepare fresh)

  • Cell Lysis Buffer: (e.g., a buffer containing a non-ionic detergent like Triton X-100 or NP-40)

  • 1 M Na2CO3 solution (Stop solution)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with an appropriate buffer (e.g., PBS).

    • Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell extract) to a new pre-chilled tube.

  • Enzyme Reaction:

    • Pre-warm the Z-buffer and this compound solution to the desired reaction temperature (e.g., 37°C).

    • In a microcentrifuge tube, add a specific volume of cell extract (e.g., 10-100 µL). The amount of extract may need to be optimized to ensure the reaction remains in the linear range.

    • Add Z-buffer to a final volume of 900 µL.

    • To initiate the reaction, add 100 µL of the 4 mg/mL this compound solution and mix immediately.

    • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be sufficient to allow for detectable color development but short enough to remain within the linear range of the assay.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 500 µL of 1 M Na2CO3 solution. This will raise the pH and inactivate the β-galactosidase.

    • Measure the absorbance of the solution at 420 nm (OD420) using a spectrophotometer. Use a blank containing all reagents except the cell extract.

  • Calculation of β-Galactosidase Activity:

    • The activity is often expressed in Miller units, which normalizes the activity to the cell density and reaction time.

    • Miller Units = (1000 * OD420) / (t * V * OD600)

      • t = reaction time in minutes

      • V = volume of cell culture used in mL

      • OD600 = absorbance of the cell culture at 600 nm before lysis (a measure of cell density)

High-Sensitivity β-Galactosidase Activity Assay using CPRG

This protocol is suitable for detecting low levels of β-galactosidase activity.

Materials:

  • CPRG Assay Buffer: (Typically provided in commercial kits, often a phosphate (B84403) buffer at a specific pH)

  • CPRG Substrate Solution: (Prepare fresh as recommended by the supplier)

  • Cell Lysis Buffer: (As described for the this compound assay)

  • Stop Solution: (e.g., a high pH buffer, often provided in kits)

  • Microplate reader

Procedure:

  • Cell Lysis: Prepare cell extracts as described in the this compound assay protocol.

  • Enzyme Reaction (in a 96-well plate format):

    • Add a small volume of cell extract (e.g., 5-20 µL) to each well of a 96-well plate.

    • Add the CPRG Assay Buffer to each well to a final volume of, for example, 100 µL.

    • To start the reaction, add the CPRG Substrate Solution to each well.

    • Incubate the plate at the recommended temperature (e.g., 37°C) and monitor the color change from yellow to red.

  • Measurement:

    • The absorbance can be read kinetically or as an endpoint measurement at 570-595 nm using a microplate reader.

    • For endpoint assays, a stop solution may be added before reading the absorbance.

  • Data Analysis:

    • The β-galactosidase activity is proportional to the rate of change in absorbance or the final absorbance value. A standard curve using purified β-galactosidase can be generated for absolute quantification.

Visualizing the Process

To better understand the experimental workflows and the underlying biochemical reaction, the following diagrams have been generated using the DOT language.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Substrate Chromogenic Substrate (e.g., this compound) Product1 Colored Product (e.g., o-nitrophenol) Substrate->Product1 Hydrolysis Enzyme β-Galactosidase Enzyme->Substrate Enzyme2 β-Galactosidase Product2 Galactose Product1->Enzyme2

Caption: Enzymatic hydrolysis of a chromogenic substrate by β-galactosidase.

Experimental_Workflow start Start: Cell Culture lysis Cell Lysis & Debris Removal start->lysis Harvest Cells reaction Enzymatic Reaction (Substrate Addition) lysis->reaction Add Cell Extract stop Stop Reaction (e.g., add Na2CO3) reaction->stop Incubate measure Spectrophotometric Measurement stop->measure analysis Data Analysis (Calculate Activity) measure->analysis end End: Results analysis->end

Caption: General workflow for a β-galactosidase activity assay.

Conclusion

The choice of substrate for a β-galactosidase assay is a critical decision that depends on the specific requirements of the experiment. This compound remains a reliable and cost-effective option for many applications, particularly when high sensitivity is not the primary concern. Its well-characterized kinetics and straightforward protocol make it a valuable tool. However, for applications requiring the detection of low levels of enzyme activity, alternative substrates such as CPRG and the fluorogenic substrate MUG offer superior sensitivity.

While direct quantitative comparisons of the kinetic parameters for all available substrates are not exhaustively documented in a single source, the available data clearly indicates that synthetic chromogenic substrates like this compound and PNPG are more efficiently hydrolyzed by β-galactosidase than its natural substrate, lactose. Researchers should carefully consider the trade-offs between sensitivity, cost, and the quantitative nature of the assay when selecting the most appropriate substrate for their experimental needs. The detailed protocols and workflows provided in this guide serve as a practical resource for implementing these assays in the laboratory.

References

A Comparative Guide to β-Galactosidase Substrates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In molecular biology and drug discovery, β-galactosidase (β-gal) is a widely utilized reporter enzyme for studying gene expression, protein-protein interactions, and screening for enzyme inhibitors. The choice of substrate for detecting β-galactosidase activity is critical and depends on the specific application, required sensitivity, and available instrumentation. This guide provides a comparative analysis of commonly used β-galactosidase substrates, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate substrate for their needs.

Performance Comparison of β-Galactosidase Substrates

The selection of a β-galactosidase substrate is often a trade-off between sensitivity, ease of use, and the type of assay being performed (qualitative vs. quantitative). The following table summarizes the key characteristics of several popular substrates.

SubstrateAssay TypeDetection MethodProductWavelength (nm)Key Features
ONPG (o-nitrophenyl-β-D-galactopyranoside)QuantitativeColorimetrico-nitrophenol420Cost-effective, simple, and widely used for quantitative solution-based assays.[1][2]
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)Qualitative/Semi-quantitativeColorimetricInsoluble blue precipitateN/AIdeal for in situ staining of cells and tissues (blue-white screening).[3][4]
CPRG (Chlorophenol red-β-D-galactopyranoside)QuantitativeColorimetricChlorophenol red570-595High sensitivity for a colorimetric substrate, suitable for microplate assays.[5][6][7]
MUG (4-Methylumbelliferyl-β-D-galactopyranoside)QuantitativeFluorometric4-methylumbelliferone (B1674119)Ex: 365 / Em: 460High sensitivity, suitable for high-throughput screening and assays with low enzyme concentration.[8][9][10][11]
Luminescent Substrates (e.g., Galacton-Plus®, 6-O-β-galactopyranosyl-luciferin)QuantitativeChemiluminescentLightN/AExtremely high sensitivity, wide dynamic range, suitable for low expression systems.[12][13][14]

Kinetic Parameters of β-Galactosidase with this compound

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for understanding enzyme-substrate interactions. While these values can vary depending on the source of the β-galactosidase and assay conditions, the following table provides a range of reported values for the commonly used substrate this compound.

β-Galactosidase SourceKm (mM) for this compoundVmax (µmol/min/mg) for this compoundOptimal pH
Aspergillus oryzae0.8000.0864 (A/min)7.5[15]
Lactobacillus plantarum6.644147.56.5[16]
Bacterial (unspecified)0.24Not specifiedNot specified[17]
Ziziphus spina-christi3.650.18 (µmol/min)5.5[18]
Metagenome-derived14.5593.46 (µM/min)Slightly acidic[19]

Experimental Workflows and Signaling Pathways

β-galactosidase reporter assays are integral to studying various signaling pathways. A common application is the use of a reporter plasmid where the lacZ gene is under the control of a promoter containing response elements for a specific transcription factor. Activation of the signaling pathway leads to the expression of β-galactosidase, which can be quantified using a suitable substrate.

experimental_workflow cluster_transfection Cell Culture and Transfection cluster_treatment Experimental Treatment cluster_lysis Cell Lysis and Lysate Preparation cluster_assay β-Galactosidase Assay A Plate cells B Transfect with reporter plasmid (e.g., Promoter-lacZ) A->B C Incubate for 24-48 hours B->C D Treat cells with drug/ stimulus of interest C->D E Incubate for desired time D->E F Wash cells with PBS E->F G Lyse cells using lysis buffer F->G H Collect cell lysate G->H I Add substrate (e.g., this compound, CPRG, MUG) H->I J Incubate at 37°C I->J K Stop reaction (if necessary) J->K L Measure signal (Absorbance/Fluorescence/Luminescence) K->L

Caption: General experimental workflow for a β-galactosidase reporter gene assay.

A typical signaling pathway that utilizes a β-galactosidase reporter assay is the NF-κB pathway. In this system, a reporter construct containing NF-κB binding sites upstream of the lacZ gene is used. Upon stimulation of the pathway, NF-κB translocates to the nucleus, binds to the response elements, and drives the expression of β-galactosidase.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Activation Receptor->IKK IκB IκB Degradation IKK->IκB NFκB_active NF-κB (active) IκB->NFκB_active NFκB_inactive NF-κB (inactive) NFκB_inactive->IκB bound to NFκB_translocation NF-κB Translocation NFκB_active->NFκB_translocation Promoter Promoter with NF-κB Response Elements NFκB_translocation->Promoter lacZ lacZ Gene Promoter->lacZ βgal β-galactosidase lacZ->βgal

Caption: Simplified NF-κB signaling pathway leading to β-galactosidase expression.

Detailed Experimental Protocols

The following are generalized protocols for performing β-galactosidase assays with different substrates. It is important to optimize these protocols for your specific cell type and experimental conditions.

This compound (o-nitrophenyl-β-D-galactopyranoside) Assay (Quantitative)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cell lysate

  • Z-buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4·7H2O, 0.05 M β-mercaptoethanol, pH 7.0)

  • This compound solution (4 mg/mL in Z-buffer, freshly prepared)

  • 1 M Na2CO3 (Stop solution)

  • 96-well microplate

  • Microplate reader (420 nm)

Procedure:

  • Prepare cell lysates from transfected and control cells.

  • Add 50 µL of cell lysate to each well of a 96-well plate.

  • Add 50 µL of Z-buffer to each well.

  • To start the reaction, add 20 µL of this compound solution to each well and mix gently. Record the start time.

  • Incubate the plate at 37°C and monitor the development of a yellow color.

  • When sufficient color has developed, stop the reaction by adding 100 µL of 1 M Na2CO3 to each well. Record the stop time.

  • Read the absorbance at 420 nm using a microplate reader.

  • Calculate β-galactosidase activity using the following formula: Units = (OD420 * 1000) / (t * V * OD600 of culture) where t = reaction time in minutes, V = volume of culture used in mL, and OD600 is a measure of cell density before lysis.

X-gal Staining (Qualitative/Semi-quantitative)

This protocol is for staining adherent cells in a 6-well plate.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 0.05% glutaraldehyde (B144438) in PBS)

  • X-gal staining solution (30 mM K3Fe(CN)6, 30 mM K4Fe(CN)6·3H2O, 1 mM MgCl2, and 1 mg/mL X-gal in PBS).[4] Note: X-gal should be dissolved in a small amount of DMF or DMSO before adding to the staining solution.

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with fixation buffer for 5-15 minutes at room temperature.[4]

  • Wash the cells three times with PBS.

  • Add a minimal volume of X-gal staining solution to cover the cells.

  • Incubate the plate at 37°C for 1 hour to overnight, protected from light.

  • Monitor for the development of a blue color in the cells expressing β-galactosidase.

  • After staining, remove the X-gal solution and wash the cells with PBS.

  • Cells can be visualized and imaged using a light microscope.

CPRG (Chlorophenol red-β-D-galactopyranoside) Assay (Quantitative)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cell lysate

  • CPRG buffer (e.g., 60 mM Na2HPO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol)[20]

  • CPRG solution (e.g., 4 mg/mL in water)[20]

  • Stop solution (e.g., 1 M Na2CO3) (optional, depending on the reader)

  • 96-well microplate

  • Microplate reader (570-595 nm)

Procedure:

  • Prepare cell lysates from transfected and control cells.

  • Add 30 µL of cell lysate to each well of a 96-well plate.[20]

  • Add 150 µL of CPRG buffer and 20 µL of CPRG solution to each well.[20]

  • Incubate the plate at 37°C and monitor the color change from yellow to red.[20]

  • Read the absorbance at 570-595 nm at multiple time points (kinetic assay) or after a fixed incubation time.[6]

  • If an endpoint assay is performed, the reaction can be stopped by adding a stop solution.

MUG (4-Methylumbelliferyl-β-D-galactopyranoside) Assay (Quantitative)

This protocol is for a 96-well plate format.

Materials:

  • Cell lysate

  • Fluorescent β-Galactosidase Assay Buffer (specific to the kit, or a buffer at optimal pH)

  • 4-MUG solution

  • Stop Solution (e.g., 0.1 M glycine, pH 10.3)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex: 365 nm, Em: 460 nm)

Procedure:

  • Prepare cell lysates from transfected and control cells.

  • Add 5-50 µL of cell lysate to each well of a black 96-well plate.

  • Prepare an assay reaction mix by diluting the 4-MUG solution in the assay buffer.

  • Add the assay reaction mix to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding the stop solution.

  • Read the fluorescence at an excitation of ~365 nm and an emission of ~460 nm.

  • A standard curve using 4-methylumbelliferone can be prepared to quantify the amount of product formed.[10]

Luminescent β-Galactosidase Assay (Quantitative)

This protocol is a general guideline for a homogeneous "add-and-read" assay in a 96-well plate.

Materials:

  • Cells cultured in a 96-well plate

  • Luminescent β-galactosidase reagent (contains lysis buffer, substrate, and luciferase)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Culture and treat cells in a white, opaque 96-well plate.

  • Equilibrate the plate and the luminescent reagent to room temperature.

  • Add a volume of the luminescent reagent equal to the volume of the culture medium in each well.

  • Mix briefly on an orbital shaker.

  • Incubate at room temperature for 30-60 minutes to allow for cell lysis and the luminescent reaction to stabilize.[13]

  • Measure the luminescence using a luminometer. The signal is typically stable for several hours.[13]

Conclusion

The choice of a β-galactosidase substrate is a critical decision in experimental design. For routine quantitative measurements where cost is a consideration, This compound remains a reliable choice. For qualitative spatial localization of enzyme activity, X-gal is the gold standard. When higher sensitivity is required for quantitative assays, fluorogenic substrates like MUG or the even more sensitive chemiluminescent substrates offer significant advantages, particularly for high-throughput screening and the analysis of low-level gene expression. Researchers should carefully consider the specific requirements of their assay to select the substrate that will provide the most accurate and reliable data.

References

A Comparative Guide to β-Galactosidase Assays: Evaluating the Reproducibility and Accuracy of the ONPG Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of β-galactosidase (β-gal) activity is a cornerstone of molecular biology, widely employed as a reporter gene assay in studies of gene expression, protein-protein interactions, and high-throughput screening. The chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) has traditionally been a popular choice for this purpose. This guide provides an objective comparison of the this compound assay with prominent alternatives, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Principle of the this compound Assay

The this compound assay relies on the enzymatic activity of β-galactosidase to hydrolyze the colorless substrate this compound. This reaction yields galactose and o-nitrophenol, the latter of which is a yellow-colored compound. The intensity of the yellow color, which can be quantified by measuring its absorbance at 420 nm, is directly proportional to the β-galactosidase activity in the sample.[1]

Performance Comparison of β-Galactosidase Assays

While the this compound assay is widely used due to its cost-effectiveness and straightforward protocol, several alternative assays have been developed to address its limitations in sensitivity and dynamic range. This section compares the this compound assay with three key alternatives: the Chlorophenol Red-β-D-galactopyranoside (CPRG) assay, the Pellet X-gal (PXG) assay, and the Salmon-gal/Tetrazolium Salt assay.

AssayPrincipleReported SensitivityDynamic RangeThroughputKey AdvantagesKey Disadvantages
This compound Assay Colorimetric (Yellow product)StandardLimitedModerate to HighCost-effective, simple protocolLower sensitivity, narrow dynamic range, potential for product inhibition
CPRG Assay Colorimetric (Red product)Up to 10-fold higher than this compoundModerateModerate to HighHigher sensitivity for low-level expressionHigher cost than this compound
Pellet X-gal (PXG) Assay Colorimetric (Blue precipitate)Higher than this compound, especially for weak interactionsWider than this compoundHighSuitable for high-throughput screening, greater dynamic rangeQualitative nature of the endpoint can be a limitation for precise quantification
Salmon-gal/ Tetrazolium Salt Assay Colorimetric (Colored formazan (B1609692) precipitate)Higher than traditional X-gal assaysNot explicitly quantified in compared literatureModerateFaster reaction time, increased sensitivityCan have non-specific staining in certain tissues

Experimental Protocols

Detailed methodologies for the this compound assay and its key alternatives are provided below to facilitate experimental design and reproducibility.

This compound Assay Protocol (Liquid Culture)
  • Cell Lysis:

    • Pellet cells from a liquid culture by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol).

    • Permeabilize the cells by adding a few drops of chloroform (B151607) and 0.1% SDS, followed by vortexing.

  • Enzymatic Reaction:

    • Pre-warm the cell lysate to 28-37°C.

    • Initiate the reaction by adding a solution of this compound (typically 4 mg/mL in phosphate (B84403) buffer).

    • Incubate the reaction at the appropriate temperature.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding a solution of 1 M Na2CO3 once a sufficient yellow color has developed.

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm using a spectrophotometer.

  • Calculation of Activity:

    • Calculate β-galactosidase activity using the Miller equation, which normalizes the absorbance reading to the reaction time and cell density (OD600).[2]

CPRG Assay Protocol
  • Cell Lysis:

    • Lyse cells using a suitable lysis buffer compatible with the CPRG substrate.

  • Enzymatic Reaction:

    • Add the cell lysate to a microplate well.

    • Add the CPRG substrate solution to initiate the reaction.

    • Incubate at 37°C until a red color develops.

  • Measurement:

    • Measure the absorbance at 570-595 nm using a microplate reader.

Pellet X-gal (PXG) Assay Protocol
  • Cell Preparation:

    • Harvest yeast cells from a liquid culture by centrifugation to form a cell pellet.

  • Reaction Setup:

    • Resuspend the cell pellet in a buffer containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), agarose, and β-mercaptoethanol.

  • Incubation and Imaging:

    • Incubate at room temperature.

    • The development of a blue color indicates β-galactosidase activity.

    • The results can be documented by scanning the microplate.[3][4][5]

Salmon-gal/Tetrazolium Salt Assay Protocol
  • Tissue/Cell Preparation:

    • Fix the samples (e.g., embryos, tissue sections) appropriately.

    • Wash the samples with a suitable buffer.

  • Staining Solution:

    • Prepare a staining solution containing Salmon-gal (S-gal), a tetrazolium salt (e.g., Nitroblue Tetrazolium - NBT), and buffer.

  • Staining and Visualization:

    • Incubate the samples in the staining solution. The enzymatic reaction produces a colored formazan precipitate.

    • Monitor the color development. This method is often faster than traditional X-gal staining.[6][7][8]

Visualizing Assay Workflows and Principles

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

ONPG_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Cell Culture B Cell Lysis & Permeabilization A->B C Add this compound Substrate B->C D Incubation C->D E Stop Reaction (Na2CO3) D->E F Measure Absorbance at 420 nm E->F G Result F->G Calculate Activity (Miller Units)

This compound Assay Experimental Workflow

ONPG_Signaling_Pathway This compound This compound (Colorless) b_gal β-Galactosidase This compound->b_gal Substrate products Galactose + o-Nitrophenol (Yellow) b_gal->products Hydrolysis Assay_Comparison_Logic Assay β-Galactosidase Assay Selection This compound This compound Assay Assay->this compound Standard Alternatives Alternative Assays Assay->Alternatives Improved Performance CPRG CPRG Assay Alternatives->CPRG Higher Sensitivity PXG PXG Assay Alternatives->PXG Wider Dynamic Range SGal Salmon-gal/Tetrazolium Salt Alternatives->SGal Faster & More Sensitive

References

Correlating ONPG Assay Results with Protein Expression Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying protein expression is a cornerstone of experimental success. The o-Nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely used method for indirectly quantifying the expression of a reporter gene, typically lacZ, which encodes the enzyme β-galactosidase. This guide provides a comprehensive comparison of the this compound assay with other common protein quantification methods, supported by experimental data and detailed protocols.

The this compound Assay: An Indirect Measure of Protein Expression

The this compound assay is a colorimetric method that measures the enzymatic activity of β-galactosidase.[1] The principle lies in the hydrolysis of the colorless substrate this compound by β-galactosidase into galactose and o-nitrophenol, the latter of which is a yellow-colored compound.[2][3] The intensity of the yellow color, measured by spectrophotometry at a wavelength of 420 nm, is directly proportional to the enzymatic activity.[4][5] This activity, in turn, is used as a proxy for the amount of β-galactosidase present, and therefore, the expression level of the lacZ reporter gene.[6]

The results of the this compound assay are often expressed in Miller units, which normalize the enzymatic activity to the cell density and reaction time.[7][8][9] While this provides a standardized measure of β-galactosidase activity, it is an indirect quantification of protein expression. The relationship between Miller units and the absolute number of β-galactosidase molecules can be estimated, providing a bridge between enzymatic activity and protein levels.

Comparison of Protein Quantification Methods

While the this compound assay is a powerful tool for assessing reporter gene expression, other methods are available for direct protein quantification. The choice of assay depends on the specific experimental needs, including the sample type, required sensitivity, and the presence of interfering substances.

FeatureThis compound AssayBradford AssayBicinchoninic Acid (BCA) Assay
Principle Enzymatic activity of β-galactosidase cleaves this compound, producing a colored product.Binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in absorbance.Reduction of Cu²⁺ to Cu⁺ by protein, followed by chelation with bicinchoninic acid to produce a colored complex.
Measurement Absorbance at 420 nm.Absorbance at 595 nm.Absorbance at 562 nm.
Quantification Indirect (measures enzyme activity as a proxy for protein amount).Direct (measures total protein concentration).Direct (measures total protein concentration).
Sensitivity High for enzymatic activity.1-20 µg/mL.[10]20-2,000 µg/mL.[10]
Speed Relatively fast (typically 30 minutes to a few hours).[7]Very fast (results within minutes).[10]Slower (requires incubation of 30 minutes to 2 hours).[10]
Interfering Substances Compounds that inhibit β-galactosidase activity. Glucose can inhibit β-galactosidase expression.[11]Detergents and other chemicals that interfere with dye-binding.[10]Reducing agents (e.g., DTT, β-mercaptoethanol).[10]
Advantages Highly sensitive for reporter gene expression; cost-effective.Simple, fast, and sensitive for low protein concentrations.Compatible with a wide range of detergents; broader dynamic range.[12]
Disadvantages Indirect measurement; activity can be influenced by factors other than protein concentration.Sensitive to detergents; protein-to-protein variability in dye binding.[10]More time-consuming; sensitive to reducing agents.[10]

Correlating this compound Activity with Protein Levels

While a direct, universal conversion factor between this compound assay results and absolute protein concentration is not feasible due to variations in experimental conditions and enzyme purity, it is possible to establish a correlation. The table below provides a representative correlation based on established calculations for converting Miller units to an approximate number of β-galactosidase molecules per cell.

β-Galactosidase Activity (Miller Units)Estimated Number of β-Galactosidase Tetramers per Cell
~0.6~0.3
1000 (fully induced wild-type lac operon)~500

Note: This is an estimation and can vary between different experimental setups.

Experimental Protocols

This compound Assay Protocol

This protocol is a generalized version and may require optimization for specific applications.

  • Cell Culture and Lysis:

    • Grow cells expressing the lacZ gene to the desired density (e.g., mid-log phase).

    • Harvest the cells by centrifugation and resuspend them in Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).[7]

    • Lyse the cells to release the β-galactosidase. This can be achieved by adding a few drops of chloroform (B151607) and 0.1% SDS, followed by vortexing.[7]

  • Enzymatic Reaction:

    • Pre-warm the cell lysate to the optimal reaction temperature (typically 28-37°C).

    • Start the reaction by adding a known volume of this compound solution (e.g., 4 mg/mL in phosphate (B84403) buffer).[7]

    • Incubate the reaction mixture at the optimal temperature.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding a solution of 1 M Na2CO3 when a sufficient yellow color has developed.[7] This raises the pH and inactivates the enzyme.

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm using a spectrophotometer.[4][5] A reading at 550 nm can be taken to correct for light scattering by cell debris.[7]

  • Calculation of Miller Units:

    • Miller Units = (1000 * [OD420 - (1.75 * OD550)]) / (t * v * OD600)

      • t = reaction time in minutes

      • v = volume of culture used in mL

      • OD600 = cell density of the culture before the assay[8]

Bradford Protein Assay Protocol

This protocol is a general guideline for determining total protein concentration.

  • Preparation of Reagents:

    • Prepare Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid and bring the final volume to 1 L with distilled water.[13]

    • Prepare a series of protein standards of known concentrations (e.g., Bovine Serum Albumin - BSA) ranging from 1 to 20 µg/mL.[13]

  • Assay Procedure:

    • Add a small volume of each standard and unknown sample to separate test tubes or wells of a microplate.

    • Add the Bradford reagent to each tube/well and mix.

    • Incubate at room temperature for at least 5 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 595 nm using a spectrophotometer.

    • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

    • Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflow and Correlation

This compound Assay Workflow

ONPG_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis cell_culture Cell Culture expressing lacZ cell_lysis Cell Lysis cell_culture->cell_lysis Harvest & Resuspend add_this compound Add this compound Substrate cell_lysis->add_this compound incubation Incubate at optimal temperature add_this compound->incubation stop_reaction Stop Reaction (add Na2CO3) incubation->stop_reaction measure_od Measure Absorbance at 420 nm stop_reaction->measure_od calculate Calculate Miller Units measure_od->calculate

Caption: Workflow of the this compound assay for measuring β-galactosidase activity.

Correlation of this compound Assay with Protein Expression

ONPG_Correlation cluster_gene Gene Level cluster_protein Protein Level cluster_activity Enzymatic Activity cluster_assay Assay Readout gene lacZ Gene Expression protein β-Galactosidase Protein gene->protein Translation activity β-Galactosidase Activity protein->activity is proportional to onpg_result This compound Assay Result (OD420 / Miller Units) activity->onpg_result is measured by

Caption: Logical relationship between gene expression and this compound assay results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for ONPG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of o-Nitrophenyl-β-D-galactopyranoside (ONPG), ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

While this compound is generally not classified as a hazardous substance, it is crucial to follow standard laboratory safety practices.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust.[4][5] In case of a spill, sweep up the material and place it in a suitable, labeled container for disposal.[1][4] Prevent this compound from entering drains or waterways.[1][4][5]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on whether it is unused or has been in contact with biological materials.

Disposal of Unused or Surplus this compound:

  • Consult Regulations: Always dispose of this compound in compliance with all local, state, and national regulations.[4][6]

  • Licensed Disposal Company: The recommended method for disposal of surplus or non-recyclable this compound is to contact a licensed professional waste disposal company.[5][7]

  • Packaging: Dispose of contaminated packaging in the same manner as the unused product.[5][7]

Disposal of Biologically Contaminated this compound:

For this compound that has been used in experiments, such as in microbiological assays, it must be treated as potentially infectious waste.

  • Decontamination: All used or unusable preparations of this compound that have come into contact with clinical or microbial samples must be decontaminated.[3]

  • Autoclaving and/or Incineration: The primary methods for decontamination are autoclaving and/or incineration.[3] Follow established laboratory procedures for disposing of infectious materials.[3]

  • Final Disposal: After decontamination, the material can be disposed of according to your institution's guidelines for biologically contaminated waste.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for disposal, provided in the safety and technical data sheets for this compound. The general guideline is to manage it as a chemical waste product, with special consideration for biological contamination.

ParameterGuidelineCitation
Unused this compound DisposalContact a licensed waste disposal company.[5][7]
Biologically Contaminated this compoundAutoclave and/or incinerate before disposal.[3]
Regulatory ComplianceAdhere to all local and national regulations.[4][6]

Experimental Protocols

The disposal procedures do not involve detailed experimental protocols beyond the standard laboratory practices for chemical waste and biohazardous material management. The key protocol is the decontamination of biologically exposed this compound, which should be done following your institution's validated autoclaving or incineration procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ONPG_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste is_contaminated Biologically Contaminated? start->is_contaminated decontaminate Decontaminate by Autoclaving or Incineration is_contaminated->decontaminate Yes dispose_chemical Dispose as Chemical Waste via Licensed Disposal Company is_contaminated->dispose_chemical No dispose_biohazard Dispose as Biohazardous Waste (Follow Institutional Protocol) decontaminate->dispose_biohazard end End dispose_biohazard->end dispose_chemical->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling ONPG

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with o-Nitrophenyl-β-D-galactopyranoside (ONPG) must adhere to strict safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] The following table summarizes the recommended PPE for various types of protection.

Body PartProtection TypeSpecification
Eyes Safety GogglesWear tightly fitting safety goggles with side-shields.[1] These should conform to EU standard EN 166 or NIOSH (US) standards.
Hands Chemical-resistant GlovesUse impermeable gloves that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2][3]
Body Laboratory CoatA lab coat should be worn to protect skin and personal clothing from potential contamination.
Respiratory Respirator (if necessary)If there is a risk of inhaling dust, especially in poorly ventilated areas, use a respirator and its components that are tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2][3]

Spills and Emergency Procedures

In the event of an this compound spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill.[1][4]

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the proper personal protective equipment as outlined in the table above.[1]

  • Contain the Spill: For solid this compound, carefully sweep up the material, avoiding the creation of dust.[5][6] Place the swept material into a suitable, labeled container for disposal.[5][6] For liquid spills, cover with an absorbent material, working from the outside in, and then scoop the absorbed material into a designated waste container.[7]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.[8] Place the used cleaning materials into the same hazardous waste container.

  • Dispose of Waste: Seal the waste container and label it as hazardous waste. Follow your institution's specific procedures for chemical waste disposal.[8]

  • Wash Hands: Thoroughly wash your hands with soap and water after completing the cleanup.

The following diagram illustrates the logical workflow for responding to an this compound spill.

This compound Spill Response Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

General Disposal Guidelines:

  • Waste Collection: All this compound waste, including unused product and contaminated materials from spill cleanup, should be collected in a designated, properly labeled, and sealed container.

  • Licensed Disposal: It is recommended to contact a licensed professional waste disposal service to handle the disposal of this material.[3][6][9]

  • Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and national regulations.[2][5] Do not dispose of this compound down the drain or in regular trash.[5][6]

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[2][6][9]

For specific disposal procedures, always consult your institution's environmental health and safety (EHS) office or the relevant regulatory guidelines for your location.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.